molecular formula C9H11NO2 B084076 Carbamic acid, (2-methylphenyl)-, methyl ester CAS No. 14983-92-7

Carbamic acid, (2-methylphenyl)-, methyl ester

Cat. No.: B084076
CAS No.: 14983-92-7
M. Wt: 165.19 g/mol
InChI Key: DPDBQTJXMGFFQC-UHFFFAOYSA-N
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Description

Carbamic acid, (2-methylphenyl)-, methyl ester is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl N-(2-methylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-7-5-3-4-6-8(7)10-9(11)12-2/h3-6H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPDBQTJXMGFFQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40879510
Record name CARBAMIC ACID, (2-METHYLPHENYL)-, METHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40879510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14983-92-7
Record name CARBAMIC ACID, (2-METHYLPHENYL)-, METHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40879510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl o-Tolylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the physicochemical properties of methyl o-tolylcarbamate (also known as methyl N-(2-methylphenyl)carbamate). Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical data with practical, field-proven experimental methodologies for property determination.

Introduction to Methyl o-Tolylcarbamate: A Molecule of Interest

Methyl o-tolylcarbamate, belonging to the carbamate class of organic compounds, possesses a chemical structure that makes it a subject of interest in various chemical and pharmaceutical research areas. Carbamates are known for their wide range of applications, including in the development of insecticides and pharmaceuticals. Understanding the fundamental physicochemical properties of methyl o-tolylcarbamate is paramount for predicting its behavior in biological systems, designing relevant experimental studies, and ensuring safe handling and application.

The structure, characterized by a carbamate functional group attached to a tolyl ring, imparts specific properties related to its solubility, lipophilicity, and potential for hydrogen bonding. These characteristics are critical determinants of its pharmacokinetic and pharmacodynamic profiles.

Core Physicochemical Properties

PropertyValue/InformationSource
Molecular Formula C₉H₁₁NO₂PubChem[1]
Molecular Weight 165.19 g/mol PubChem[1]
CAS Number 14983-92-7PubChem[1]
Melting Point Data not availableChemSynthesis[2]
Boiling Point Data not availableChemSynthesis[2]
Solubility Data not available
LogP (XLogP3) 1.7PubChem[1]
pKa Data not available
Appearance White solid (for related carbamates)

Spectral Data Analysis

Spectroscopic analysis is crucial for the structural elucidation and confirmation of methyl o-tolylcarbamate.

1H NMR Spectroscopy

The proton NMR spectrum of methyl o-tolylcarbamate is expected to show characteristic signals for the aromatic protons of the tolyl group, the methyl protons of the tolyl group, the N-H proton of the carbamate, and the methyl protons of the ester group. The chemical shifts would be influenced by the electron-withdrawing nature of the carbamate group and the electron-donating nature of the methyl group on the aromatic ring.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit key absorption bands that confirm the presence of the carbamate functionality. Expected characteristic peaks include:

  • N-H Stretching: A peak in the region of 3300-3500 cm⁻¹ corresponding to the N-H bond.

  • C=O Stretching: A strong absorption band around 1680-1730 cm⁻¹ for the carbonyl group of the carbamate.

  • C-O Stretching: Bands in the 1200-1300 cm⁻¹ region.

  • Aromatic C-H and C=C Stretching: Peaks in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

Mass Spectrometry

Mass spectrometry will show a molecular ion peak corresponding to the molecular weight of the compound (165.19 g/mol ). The fragmentation pattern will be characteristic of the carbamate structure, with likely fragments corresponding to the loss of the methoxy group or cleavage of the carbamate bond. For instance, a prominent fragment ion at m/z 106 is observed in the mass spectrum of methyl N-(2-methylphenyl)carbamate.[1]

Experimental Protocols for Physicochemical Property Determination

The following section details robust, self-validating experimental protocols for determining the key physicochemical properties of methyl o-tolylcarbamate. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies.

Determination of Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a critical parameter for predicting the lipophilicity of a compound, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) properties in a biological system.

This is the gold standard method for LogP determination due to its direct measurement approach.

Protocol:

  • Preparation of Phases: Prepare water saturated with n-octanol and n-octanol saturated with water by shaking equal volumes of the two solvents and allowing them to separate.

  • Sample Preparation: Prepare a stock solution of methyl o-tolylcarbamate in n-octanol.

  • Partitioning:

    • In a separatory funnel, combine a known volume of the n-octanol stock solution with a known volume of the water phase.

    • Shake the funnel vigorously for a set period (e.g., 5 minutes) to ensure thorough mixing and partitioning of the analyte.

    • Allow the phases to separate completely. Centrifugation can be used to expedite this process.

  • Analysis:

    • Carefully separate the two phases.

    • Determine the concentration of methyl o-tolylcarbamate in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of P.

Causality of Experimental Choices:

  • Mutual Saturation of Solvents: This is crucial to prevent volume changes of the phases during the experiment, which would affect the concentration measurements.

  • HPLC Analysis: HPLC is a highly sensitive and specific method for quantifying organic compounds in complex matrices, ensuring accurate concentration determination.

LogP_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep1 Saturate n-octanol with water Mix Mix stock solution with saturated water Prep1->Mix Prep2 Saturate water with n-octanol Prep2->Mix Prep3 Prepare stock solution in saturated n-octanol Prep3->Mix Shake Shake vigorously Mix->Shake Separate Allow phases to separate Shake->Separate Analyze_Octanol Analyze [Compound] in n-octanol phase Separate->Analyze_Octanol Analyze_Water Analyze [Compound] in aqueous phase Separate->Analyze_Water Calculate Calculate LogP Analyze_Octanol->Calculate Analyze_Water->Calculate

Workflow for LogP Determination by Shake-Flask Method
Determination of Acid Dissociation Constant (pKa)

The pKa value provides insight into the ionization state of a compound at different pH values, which is critical for understanding its solubility, absorption, and interaction with biological targets. As a carbamate, methyl o-tolylcarbamate is expected to be a very weak acid.

This classical method involves titrating a solution of the compound with a strong base and monitoring the pH change.

Protocol:

  • Sample Preparation: Dissolve a precisely weighed amount of methyl o-tolylcarbamate in a suitable co-solvent (e.g., methanol or DMSO) and then dilute with water to a known volume. The final concentration should be in the range of 1-10 mM.

  • Titration Setup:

    • Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).

    • Place the sample solution in a thermostatted vessel and bubble with nitrogen to remove dissolved carbon dioxide.

  • Titration:

    • Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.

    • Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized. This corresponds to the midpoint of the buffer region in the titration curve.

Causality of Experimental Choices:

  • Nitrogen Purging: Removal of dissolved CO₂ is essential as it can react with the titrant and interfere with the accurate determination of the equivalence point.

  • Thermostatted Vessel: The pKa is temperature-dependent, so maintaining a constant temperature ensures the accuracy and reproducibility of the measurement.

pKa_Workflow cluster_setup Setup cluster_titration Titration cluster_analysis Analysis Calibrate Calibrate pH meter Add_Titrant Add titrant incrementally Calibrate->Add_Titrant Prepare Prepare sample solution Purge Purge with N₂ Prepare->Purge Purge->Add_Titrant Record_pH Record pH after each addition Add_Titrant->Record_pH Plot Plot pH vs. Volume Record_pH->Plot Determine_pKa Determine pKa at half-equivalence point Plot->Determine_pKa

Workflow for pKa Determination by Potentiometric Titration
Thermal Stability Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to assess the thermal stability of a compound.

Protocol:

  • Sample Preparation: Place a small, accurately weighed amount of methyl o-tolylcarbamate (typically 5-10 mg) into an inert sample pan (e.g., aluminum or platinum).

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the TGA/DSC instrument.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Thermal Program:

    • Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range.

  • Data Acquisition: Continuously record the sample weight (TGA) and the differential heat flow between the sample and reference (DSC) as a function of temperature.

  • Data Analysis:

    • TGA Curve: A plot of mass versus temperature. The onset temperature of mass loss indicates the beginning of decomposition.

    • DSC Curve: A plot of heat flow versus temperature. Endothermic or exothermic peaks correspond to phase transitions (e.g., melting) or decomposition events.

Causality of Experimental Choices:

  • Inert Atmosphere: Prevents oxidative degradation of the sample, ensuring that the observed thermal events are due to decomposition rather than reaction with air.

  • Constant Heating Rate: A linear heating rate allows for the determination of kinetic parameters of decomposition and ensures reproducible results.

Synthesis of Methyl o-Tolylcarbamate

A common method for the synthesis of carbamates is the reaction of an isocyanate with an alcohol. An alternative is the reaction of an amine with a chloroformate. For methyl o-tolylcarbamate, a plausible synthesis route involves the reaction of o-toluidine with methyl chloroformate in the presence of a base.

A related synthesis for methyl N-hydroxy-N-(2-methylphenyl)carbamate involves reacting (N)-(2-methylphenyl)hydroxylamine with methyl chloroformate in the presence of sodium bicarbonate.[3]

Safety and Handling

  • General Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Health Hazards: Carbamates as a class can be toxic and may cause irritation to the eyes, skin, and respiratory tract. Some carbamates are suspected carcinogens.

  • Fire Hazards: The compound is likely combustible. Keep away from heat, sparks, and open flames.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of methyl o-tolylcarbamate. While experimental data for some key parameters are limited, the provided protocols offer robust methodologies for their determination. A thorough understanding of these properties is essential for the effective and safe utilization of this compound in research and development.

References

  • PubChem. (n.d.). Carbamic acid, (2-methylphenyl)-, methyl ester. National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]

  • ChemSynthesis. (2025). methyl 2-methylphenylcarbamate. Retrieved January 13, 2026, from [Link]

  • Hou, Y., et al. (2010). Methyl N-hydroxy-N-(2-methylphenyl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o230. [Link]

Sources

An In-depth Technical Guide to the NMR Spectra of Carbamic acid, (2-methylphenyl)-, methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini AI

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of methyl (2-methylphenyl)carbamate, a compound of interest in medicinal chemistry and organic synthesis. This document delves into the predicted ¹H and ¹³C NMR spectral data, offering detailed assignments and interpretation of chemical shifts, coupling constants, and signal multiplicities. Furthermore, this guide outlines standardized protocols for sample preparation and data acquisition, ensuring reproducibility and accuracy in experimental workflows. Theoretical principles underpinning the observed spectral features, particularly those related to the substituted aromatic system, are discussed to provide a deeper understanding of the structure-spectra correlation. Visual aids, including a molecular structure diagram and a workflow for spectral analysis, are provided to enhance comprehension. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the characterization of small organic molecules.

Introduction

Methyl (2-methylphenyl)carbamate, also known as methyl o-tolylcarbamate, belongs to the carbamate class of organic compounds, which are characterized by the -NHC(=O)O- functional group. Carbamates are prevalent in pharmaceuticals, agrochemicals, and polymers, making their unambiguous structural elucidation a critical aspect of research and development. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for determining the detailed molecular structure of such compounds in solution.

This guide presents a detailed examination of the ¹H and ¹³C NMR spectra of methyl (2-methylphenyl)carbamate. By leveraging predictive NMR software and established spectroscopic principles, we provide a thorough analysis of the expected spectral features. This document is structured to provide both practical experimental guidance and a robust theoretical framework for interpreting the NMR data of this and structurally related molecules.

Predicted NMR Spectral Data of Methyl (2-methylphenyl)carbamate

The predicted ¹H and ¹³C NMR spectra were generated using the online NMR prediction tool, NMRDB.org. The data presented below provides a foundational understanding of the expected spectral characteristics of methyl (2-methylphenyl)carbamate.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of methyl (2-methylphenyl)carbamate is predicted to exhibit distinct signals corresponding to the aromatic protons, the N-H proton, the methyl ester protons, and the protons of the tolyl methyl group. The predicted chemical shifts (δ), multiplicities, coupling constants (J), and integrations are summarized in Table 1.

Table 1: Predicted ¹H NMR Data for Methyl (2-methylphenyl)carbamate

Atom(s)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
H-N7.5 (variable)Broad Singlet-1HN-H Proton
H-67.89Doublet of Doublets7.8, 1.51HAromatic Proton
H-47.18Triplet of Doublets7.8, 1.51HAromatic Proton
H-57.11Triplet of Doublets7.8, 1.51HAromatic Proton
H-37.02Doublet of Doublets7.8, 1.51HAromatic Proton
O-CH₃3.75Singlet-3HMethyl Ester Protons
Ar-CH₃2.28Singlet-3HTolyl Methyl Protons

Note: The chemical shift of the N-H proton is highly dependent on solvent, concentration, and temperature, and may appear as a broad signal.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule. Each chemically non-equivalent carbon atom gives rise to a distinct signal. The predicted ¹³C NMR chemical shifts for methyl (2-methylphenyl)carbamate are presented in Table 2.

Table 2: Predicted ¹³C NMR Data for Methyl (2-methylphenyl)carbamate

AtomPredicted Chemical Shift (δ, ppm)Assignment
C=O154.5Carbonyl Carbon
C-1136.2Aromatic Carbon (ipso to -NH)
C-2130.4Aromatic Carbon (ipso to -CH₃)
C-6129.8Aromatic Carbon
C-4126.5Aromatic Carbon
C-5124.8Aromatic Carbon
C-3122.9Aromatic Carbon
O-CH₃52.3Methyl Ester Carbon
Ar-CH₃17.6Tolyl Methyl Carbon

Interpretation of Spectral Data

The predicted NMR data reveals key structural features of methyl (2-methylphenyl)carbamate.

¹H NMR Spectral Analysis

The aromatic region of the ¹H NMR spectrum (δ 7.0-8.0 ppm) is expected to show a complex pattern due to the ortho-disubstitution on the benzene ring.[1][2] This substitution pattern leads to four distinct aromatic proton signals, each integrating to one proton. The ortho- and para-protons to the electron-donating methyl group are expected to be shifted upfield, while the protons ortho to the electron-withdrawing carbamate group will be shifted downfield.[3] The coupling constants are crucial for assigning the specific aromatic protons, with typical ortho-coupling (³J) values around 7-10 Hz and meta-coupling (⁴J) values around 2-3 Hz.[3]

The singlet at approximately 3.75 ppm integrating to three protons is characteristic of the methyl ester group. The singlet at around 2.28 ppm, also integrating to three protons, is assigned to the methyl group attached to the aromatic ring. The broad singlet for the N-H proton is a common feature for amides and carbamates, with its chemical shift being highly variable.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum is predicted to show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule. The carbonyl carbon of the carbamate group is expected to be the most downfield signal at approximately 154.5 ppm.[4] The aromatic carbons resonate in the typical range of 120-140 ppm.[1] The presence of six distinct aromatic carbon signals confirms the asymmetrical nature of the ortho-disubstituted ring.[1] The methyl ester carbon appears around 52.3 ppm, and the tolyl methyl carbon is the most upfield signal at approximately 17.6 ppm.

Experimental Protocols

To obtain high-quality NMR spectra of methyl (2-methylphenyl)carbamate, the following experimental procedures are recommended.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Other potential solvents include deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone ((CD₃)₂CO).

  • Sample Concentration: For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg in the same volume of solvent is recommended.

  • Filtration: To remove any particulate matter that can degrade spectral resolution, filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the sample solution. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra.

NMR Data Acquisition

The following are general acquisition parameters for a standard 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: Approximately 12-16 ppm, centered around 6-8 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16 scans.

  • Temperature: 298 K (25 °C).

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: Approximately 200-240 ppm, centered around 100-120 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, depending on the sample concentration.

  • Temperature: 298 K (25 °C).

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode with a flat baseline.

  • Baseline Correction: Apply a baseline correction algorithm to remove any broad distortions.

  • Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

  • Integration: For ¹H NMR spectra, integrate the signals to determine the relative number of protons corresponding to each peak.

Visualizations

Molecular Structure and Atom Numbering

To facilitate the discussion of NMR peak assignments, the structure of methyl (2-methylphenyl)carbamate with systematic atom numbering is provided below.

Caption: Molecular structure of methyl (2-methylphenyl)carbamate with atom numbering for NMR assignment.

NMR Analysis Workflow

The logical flow for the analysis of the NMR spectra of methyl (2-methylphenyl)carbamate is depicted in the following diagram.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Spectral Interpretation Solvent Select Deuterated Solvent Concentration Prepare Appropriate Concentration Solvent->Concentration Filter Filter into NMR Tube Concentration->Filter Standard Add Internal Standard (TMS) Filter->Standard Acquire_1H Acquire ¹H NMR Spectrum Standard->Acquire_1H Acquire_13C Acquire ¹³C NMR Spectrum Standard->Acquire_13C FT Fourier Transform Acquire_1H->FT Acquire_13C->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Reference to TMS Baseline->Reference Integrate Integrate ¹H Signals Reference->Integrate For ¹H Assign_13C Assign ¹³C Signals (Chemical Shift) Reference->Assign_13C Assign_1H Assign ¹H Signals (Chemical Shift, Multiplicity, J-coupling, Integration) Integrate->Assign_1H Structure Correlate with Molecular Structure Assign_1H->Structure Assign_13C->Structure

Caption: Workflow for NMR spectral analysis of methyl (2-methylphenyl)carbamate.

Conclusion

This technical guide has provided a detailed predictive analysis of the ¹H and ¹³C NMR spectra of methyl (2-methylphenyl)carbamate, offering valuable insights for its structural characterization. The presented data, coupled with the outlined experimental protocols and theoretical interpretations, serves as a robust resource for researchers in the fields of organic chemistry, medicinal chemistry, and drug development. Adherence to the described methodologies will facilitate accurate and reproducible NMR analysis, contributing to the confident elucidation of molecular structures.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
  • NMRDB.org. (n.d.). NMR Spectrum Prediction. Retrieved January 13, 2026, from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Gunawan, R., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(2), 267-298. [Link]

  • University College London. (n.d.). NMR Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved January 13, 2026, from [Link]

Sources

An In-depth Technical Guide on the Core Mechanism of Action of Methyl (2-methylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Molecular Sabotage

Methyl (2-methylphenyl)carbamate belongs to the carbamate class of compounds, a group widely recognized for its potent biological activity, particularly as insecticides.[1][2] The efficacy of these molecules lies in their ability to disrupt the intricate communication network of the nervous system. This guide provides a detailed exploration of the core mechanism of action of methyl (2-methylphenyl)carbamate, grounded in the established principles of carbamate toxicology and enzyme kinetics. While specific quantitative data for this particular analogue is not extensively available in public literature, its structural features strongly point towards a primary mode of action consistent with other N-methyl carbamates: the inhibition of the critical enzyme acetylcholinesterase (AChE).[3][4][5] This document will dissect this mechanism, offering insights for researchers, scientists, and drug development professionals.

The Primary Target: Acetylcholinesterase and the Synaptic Cleft

The central nervous system and neuromuscular junctions rely on the precise transmission of nerve impulses across synapses. This communication is mediated by neurotransmitters, with acetylcholine (ACh) playing a pivotal role in cholinergic synapses.[6][7] After a nerve impulse stimulates the release of ACh into the synaptic cleft, it binds to postsynaptic receptors, propagating the signal. To ensure controlled and discrete signaling, ACh must be rapidly degraded. This crucial task is performed by the enzyme acetylcholinesterase (AChE), which hydrolyzes ACh into choline and acetic acid, terminating the nerve impulse.[2][8]

Methyl (2-methylphenyl)carbamate, like other carbamate insecticides, exerts its toxic effect by disrupting this elegant process. It acts as a potent inhibitor of AChE, leading to the accumulation of acetylcholine in the synaptic cleft.[3][5] This excess acetylcholine results in continuous stimulation of cholinergic receptors, causing uncontrolled nerve firing, paralysis, and ultimately, the death of the insect.[8]

The Chemistry of Inhibition: A Reversible Covalent Dance

The inhibition of acetylcholinesterase by carbamates is a fascinating example of molecular mimicry and covalent modification. The carbamate molecule, due to its structural similarity to acetylcholine, can enter the active site of the AChE enzyme. The core of this interaction lies in the carbamylation of a serine hydroxyl group within the enzyme's active site.[5]

This process can be conceptualized in two key steps:

  • Reversible Binding: Initially, the carbamate inhibitor (I) reversibly binds to the active site of the enzyme (E) to form a non-covalent enzyme-inhibitor complex (EI).

  • Covalent Carbamylation: Subsequently, the serine hydroxyl group in the active site nucleophilically attacks the carbonyl carbon of the carbamate. This results in the formation of a transient carbamylated enzyme (E-carbamoyl) and the release of the alcohol or phenol leaving group (in this case, 2-methylphenol).

Unlike the rapid deacetylation that occurs when AChE hydrolyzes its natural substrate, the decarbamylation of the carbamylated enzyme is a significantly slower process.[9] This prolonged inactivation of the enzyme is the cornerstone of the carbamate's toxicity. However, it is crucial to note that this inhibition is reversible.[1][5] The carbamylated enzyme will eventually be hydrolyzed, regenerating the active enzyme. This reversibility is a key distinction from organophosphate inhibitors, which cause essentially irreversible phosphorylation of AChE, leading to more prolonged and severe toxicity.[5]

Visualizing the Mechanism of Action

To better illustrate the molecular events at the cholinergic synapse, the following diagrams depict the normal synaptic transmission and its disruption by methyl (2-methylphenyl)carbamate.

Figure 1: Normal Cholinergic Synaptic Transmission cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Nerve Impulse Nerve Impulse Vesicles Vesicles (containing ACh) Nerve Impulse->Vesicles triggers release ACh Acetylcholine (ACh) Vesicles->ACh releases AChE Acetylcholinesterase (AChE) ACh->AChE is hydrolyzed by Receptors ACh Receptors ACh->Receptors binds to Choline + Acetate Choline + Acetate AChE->Choline + Acetate into Signal Propagation Signal Propagation Receptors->Signal Propagation initiates

Caption: Normal function of a cholinergic synapse.

Figure 2: Disruption by Methyl (2-methylphenyl)carbamate cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Nerve Impulse Nerve Impulse Vesicles Vesicles (containing ACh) Nerve Impulse->Vesicles ACh Excess Acetylcholine (ACh) Vesicles->ACh releases Receptors ACh Receptors ACh->Receptors continuously binds AChE_inhibited Inhibited Acetylcholinesterase Carbamate Methyl (2-methylphenyl)carbamate Carbamate->AChE_inhibited inhibits Continuous Firing Continuous Firing Receptors->Continuous Firing leading to

Caption: Acetylcholinesterase inhibition by carbamate.

Beyond the Primary Target: Potential Secondary Mechanisms

While acetylcholinesterase inhibition is the undisputed primary mechanism of action for carbamate insecticides, research has suggested other potential biological effects. For instance, some carbamates have been shown to interact with other components of the nervous system, such as L-type Ca2+ channels. Additionally, exposure to certain carbamates can induce oxidative stress, potentially implicating signaling pathways like the Nrf2 pathway. However, these are generally considered secondary effects and their contribution to the overall toxicity of methyl (2-methylphenyl)carbamate would require specific investigation.

Methodologies for Elucidating the Mechanism of Action

A thorough understanding of the inhibitory properties of methyl (2-methylphenyl)carbamate requires robust experimental protocols. The following outlines a standard workflow for characterizing its interaction with acetylcholinesterase.

Experimental Workflow

Figure 3: Experimental Workflow for AChE Inhibition Analysis cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagent_prep Reagent Preparation (AChE, Substrate, Inhibitor) incubation Incubation of AChE with Inhibitor reagent_prep->incubation reaction Initiation of Reaction with Substrate (ATCh) incubation->reaction measurement Spectrophotometric Measurement (Ellman's Assay) reaction->measurement ic50 IC50 Determination measurement->ic50 kinetics Kinetic Analysis (e.g., Lineweaver-Burk plot) ic50->kinetics mechanism Elucidation of Inhibition Mechanism kinetics->mechanism

Caption: Workflow for analyzing AChE inhibition.

Detailed Experimental Protocol: The Ellman's Assay

The Ellman's assay is a widely used, reliable, and straightforward spectrophotometric method for measuring cholinesterase activity.

Principle:

This assay utilizes acetylthiocholine (ATCh) as a substrate for AChE. The enzymatic hydrolysis of ATCh produces thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion. The rate of color formation is directly proportional to the AChE activity and can be measured spectrophotometrically at 412 nm.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a phosphate buffer (e.g., 0.1 M, pH 8.0).

    • Prepare a stock solution of acetylcholinesterase (from a commercial source, e.g., electric eel or human recombinant) in the phosphate buffer.

    • Prepare a stock solution of the substrate, acetylthiocholine iodide (ATCh), in the phosphate buffer.

    • Prepare a stock solution of DTNB in the phosphate buffer.

    • Prepare a series of dilutions of methyl (2-methylphenyl)carbamate in an appropriate solvent (e.g., DMSO), followed by further dilution in the phosphate buffer.

  • Assay Procedure (in a 96-well plate format):

    • To each well, add a specific volume of the phosphate buffer.

    • Add a defined amount of the AChE solution to each well.

    • Add different concentrations of the methyl (2-methylphenyl)carbamate solution to the test wells. For control wells, add the buffer/solvent vehicle.

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

    • Add the DTNB solution to all wells.

    • Initiate the enzymatic reaction by adding the ATCh substrate solution to all wells.

    • Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each concentration of methyl (2-methylphenyl)carbamate compared to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Quantitative Insights: A Comparative Perspective

Carbamate InhibitorIC50 Value (M)Source Organism of AChE
Carbofuran3.3 x 10⁻⁸Housefly
Carbaryl7.6 x 10⁻⁷Honeybee
Aldicarb3.6 x 10⁻⁸Housefly
Propoxur1.1 x 10⁻⁷Housefly

Note: IC50 values can vary depending on the source of the enzyme and the specific assay conditions.

Conclusion: A Well-Defined Mechanism with Avenues for Further Research

Future research should focus on obtaining specific kinetic data for methyl (2-methylphenyl)carbamate, including its IC50 value and the rates of carbamylation and decarbamylation. Such studies would provide a more precise understanding of its potency and duration of action, contributing valuable knowledge to the fields of toxicology, insecticide development, and neuropharmacology.

References

  • Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives, 87, 245–254. [Link]

  • World Health Organization. (1986). Carbamate pesticides: a general introduction (EHC 64). Inchem.org. [Link]

  • Silberman, J., & Taylor, A. (2023). Carbamate Toxicity. In StatPearls. StatPearls Publishing. [Link]

  • Ageruo. (2024). What are Carbamate insecticides and how to choose the right one?[Link]

  • Mode of action of carbamate.pptx. (n.d.). [Link]

  • Pesticide Chemistry Carbamates. (n.d.). [Link]

  • Colović, M. B., Krstić, D. Z., Lazarević-Pašti, T. D., Bondžić, A. M., & Vasić, V. M. (2013). Acetylcholinesterase inhibitors: pharmacology and toxicology. Current neuropharmacology, 11(3), 315–335. [Link]

  • Rampa, A., Bisi, A., Belluti, F., Gobbi, S., Valenti, P., Andrisano, V., Cavrini, V., & Recanatini, M. (2000). Acetylcholinesterase inhibitors: SAR and kinetic studies on omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyaryl derivatives. Journal of medicinal chemistry, 43(15), 2894–2904. [Link]

  • U.S. Environmental Protection Agency. (2013). Recognition and Management of Pesticide Poisonings: Sixth Edition: Chapter 6 Carbamates. [Link]

  • Padilla, S., & Brimijoin, S. (2016). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Methods in molecular biology (Clifton, N.J.), 1459, 249–258. [Link]

  • Barlin, D. B., & Livnah, O. (2002). The kinetics of inhibition of human acetylcholinesterase and butyrylcholinesterase by two series of novel carbamates. Biochemical pharmacology, 64(11), 1617–1628. [Link]

  • ResearchGate. (n.d.). IC50 values for acetylcholinesterase and butyrylcholinesterase. [Link]

  • Musilek, K., Holas, O., & Kuca, K. (2007). Acetylcholinesterase inhibitors: pharmacology and toxicology. Medicinal chemistry, 3(2), 107–116. [Link]

  • ResearchGate. (n.d.). Comparative IC50 for Acetylcholinesterase (AChE) or Cholinesterase (ChE) Inhibition by Carbamates and Organophosphates. [Link]

  • Edmondson, D. E. (2014). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal chemistry (Shariqah (United Arab Emirates)), 10(3), 226–240. [Link]

  • PubChem. (n.d.). Carbamic acid, (2-methylphenyl)-, methyl ester. [Link]

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The Discovery and History of o-Tolylurethane: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the discovery, history, and chemical principles underlying o-tolylurethane, also known as ethyl N-(o-tolyl)carbamate. Designed for researchers, scientists, and professionals in drug development, this document eschews a rigid template in favor of a narrative that follows the scientific journey, from foundational concepts to modern understanding. We will delve into the pioneering work of 19th-century chemists, the elucidation of the underlying reaction mechanisms, and the practical aspects of its synthesis and characterization.

I. The Genesis of Urethanes: A Mid-19th Century Chemical Revolution

The story of o-tolylurethane is intrinsically linked to the birth of modern organic chemistry in the 19th century. While a singular moment of "discovery" for this specific molecule is not prominently documented in historical records, its synthesis became an inevitable consequence of the groundbreaking work on organic nitrogen compounds by luminaries such as Charles-Adolphe Wurtz and August Wilhelm von Hofmann.

The Pioneering Work of Charles-Adolphe Wurtz

In the 1840s, French chemist Charles-Adolphe Wurtz conducted seminal research into cyanic ethers and was the first to synthesize simple organic derivatives of ammonia, such as methylamine and ethylamine, in 1849.[1][2][3] His investigations laid the crucial groundwork for understanding the reactivity of isocyanates, the key precursors to urethanes.

August Wilhelm von Hofmann and the Isocyanate Intermediate

The German chemist August Wilhelm von Hofmann, a student of Justus von Liebig, made profound contributions to the understanding of amines and their reactions.[4][5] His development of the "Hofmann rearrangement" in the 1880s was a landmark achievement. This reaction, which converts a primary amide into a primary amine with one fewer carbon atom, proceeds through a critical isocyanate intermediate. The isolation and study of these isocyanates opened the door to a new realm of synthetic possibilities, including their reaction with alcohols to form urethanes.

The logical and now fundamental reaction of an isocyanate with an alcohol to form a urethane bond became a cornerstone of organic synthesis. It is therefore highly probable that o-tolylurethane was first synthesized in the latter half of the 19th century as chemists systematically explored the reactions of newly accessible aryl isocyanates, such as o-tolyl isocyanate, with simple alcohols like ethanol.

II. The Chemistry of o-Tolylurethane Formation

The principal and most direct method for the synthesis of o-tolylurethane is the reaction of o-tolyl isocyanate with ethanol. This reaction is a classic example of a nucleophilic addition to a heterocumulene.

Reaction Mechanism

The lone pair of electrons on the oxygen atom of the ethanol molecule acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group. A subsequent proton transfer from the ethanol-derived moiety to the nitrogen atom of the isocyanate results in the formation of the stable urethane linkage.

G cluster_reactants Reactants cluster_product Product o_tolyl_isocyanate o-Tolyl Isocyanate (Ar-N=C=O) o_tolylurethane o-Tolylurethane (Ar-NH-C(=O)-OEt) o_tolyl_isocyanate->o_tolylurethane Nucleophilic Attack by Ethanol ethanol Ethanol (EtOH) ethanol->o_tolylurethane

Caption: General reaction scheme for the formation of o-tolylurethane.

The formation of the precursor, o-tolyl isocyanate, is typically achieved through the phosgenation of o-toluidine. Phosgene (COCl₂), a highly reactive and toxic gas, was first synthesized by John Davy in 1812 and its industrial importance grew throughout the 19th century.[6]

III. Synthesis Protocols

While the original 19th-century experimental procedures may have been rudimentary, modern organic synthesis provides well-established protocols for the preparation of o-tolylurethane. The following is a representative experimental procedure based on contemporary laboratory practices.

Experimental Protocol: Synthesis of Ethyl N-(o-tolyl)carbamate

Materials:

  • o-Tolyl isocyanate

  • Anhydrous ethanol

  • Anhydrous diethyl ether or toluene

  • Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

  • Stirring apparatus

  • Reaction flask with a condenser and drying tube

  • Rotary evaporator

Procedure:

  • In a clean, dry reaction flask equipped with a magnetic stirrer and a drying tube, dissolve o-tolyl isocyanate (1 equivalent) in anhydrous diethyl ether or toluene.

  • Slowly add a solution of anhydrous ethanol (1.1 equivalents) in the same solvent to the stirred solution of the isocyanate at room temperature.

  • An exothermic reaction may be observed. If necessary, cool the reaction mixture in an ice bath to maintain a temperature between 20-30 °C.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 1-2 hours to ensure the reaction goes to completion.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or infrared (IR) spectroscopy, looking for the disappearance of the characteristic isocyanate peak (around 2250-2275 cm⁻¹).

  • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system, such as hexane or a mixture of hexane and ethyl acetate, to yield pure ethyl N-(o-tolyl)carbamate as a white solid.

IV. Physicochemical and Spectroscopic Characterization

The proper identification and characterization of a synthesized compound are paramount in scientific research. The following table summarizes the key physical and spectroscopic data for o-tolylurethane.

PropertyValue
Chemical Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
Appearance White solid
Melting Point Data not consistently available in literature; comparison with isomers and related compounds is recommended.
Boiling Point Data not readily available; likely high due to hydrogen bonding.
Solubility Soluble in common organic solvents like ethanol, acetone, and ethyl acetate. Sparingly soluble in non-polar solvents like hexane.
IR Spectroscopy (cm⁻¹) ~3300 (N-H stretch), ~1700 (C=O stretch, urethane), ~1540 (N-H bend), C-H and aromatic stretches.
¹H NMR Spectroscopy Expected signals for aromatic protons, NH proton, methylene protons of the ethyl group, and methyl protons of both the tolyl and ethyl groups.
¹³C NMR Spectroscopy Expected signals for the carbonyl carbon, aromatic carbons, and aliphatic carbons of the ethyl and tolyl groups.
Mass Spectrometry Molecular ion peak (M⁺) at m/z = 179, with characteristic fragmentation patterns.

Note: Specific spectral data should be acquired and interpreted for any newly synthesized batch of the compound. Data for related compounds such as tert-butyl o-tolylcarbamate and ethyl N-phenylcarbamate can serve as useful references.[5][7]

V. Modern Context and Applications

While the initial interest in o-tolylurethane was likely academic, the broader class of urethanes has become immensely important. In 1937, Otto Bayer's pioneering work on polyaddition reactions led to the development of polyurethanes, a versatile class of polymers with wide-ranging applications in foams, elastomers, coatings, and adhesives.[7][8][9][10][11] Although o-tolylurethane itself is not a major industrial chemical, it and other simple urethanes serve as important model compounds for studying the kinetics and mechanisms of polyurethane formation. They are also utilized as intermediates in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.

VI. Conclusion

The history of o-tolylurethane is a reflection of the broader evolution of organic chemistry. Its conceptualization and synthesis were made possible by the foundational discoveries of the 19th century, which unveiled the rich chemistry of organic nitrogen compounds. While the specific moment of its first creation may be lost to the annals of early chemical literature, the principles governing its formation are well-understood and continue to be relevant in both academic research and industrial applications. This guide has aimed to provide a comprehensive overview for the modern researcher, grounding the practical aspects of synthesis and characterization in a rich historical context.

References

  • Polyurethanes - A review of 60 years of their syntheses and applications. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Polyurethane synthesis and classification - A mini-review. (n.d.). Retrieved January 13, 2026, from [Link]

  • Charles-Adolphe Wurtz (1817-1884) the Eminent French Chemist of the Second Half of the Nineteenth Century (To the 205th Anniversary of His Birth). (2022). Redalyc. Retrieved January 13, 2026, from [Link]

  • Introduction to Polyurethane Chemistry. (2021). ACS Publications. Retrieved January 13, 2026, from [Link]

  • Polyurethanes: An Introduction. (n.d.). ACS Symposium Series. Retrieved January 13, 2026, from [Link]

  • A review on advanced methods of polyurethane synthesis based on natural resources. (n.d.). Retrieved January 13, 2026, from [Link]

  • Charles-Adolphe Wurtz. (n.d.). chemeurope.com. Retrieved January 13, 2026, from [Link]

  • Charles Adolphe Wurtz. (n.d.). Wikipedia. Retrieved January 13, 2026, from [Link]

  • 2-(N-Ethylanilino)ethyl N-(P-tolyl)carbamate. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

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An In-Depth Technical Guide to the Solubility of Carbamic Acid, (2-methylphenyl)-, methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Critical Path of Solubility in Drug Discovery

In the landscape of modern drug development, the intrinsic properties of a new chemical entity (NCE) are the bedrock upon which its therapeutic potential is built. Among these, aqueous solubility stands as a paramount gatekeeper, profoundly influencing bioavailability, formulation strategies, and ultimately, clinical success. A promising candidate with poor solubility can face a Sisyphean journey through development, fraught with challenges in achieving therapeutic concentrations and consistent pharmacological responses. This guide is crafted to provide a comprehensive understanding of the solubility characteristics of Carbamic acid, (2-methylphenyl)-, methyl ester, a compound of interest within the broader class of carbamates. While specific experimental solubility data for this compound remains elusive in publicly accessible literature, this document will equip the discerning researcher with the theoretical framework, predictive insights, and robust experimental protocols necessary to thoroughly characterize its solubility profile. As senior application scientists, we do not merely present data; we provide the rationale and the methodology to generate and interpret it with scientific rigor.

Physicochemical Profile of this compound

A thorough understanding of a compound's physicochemical properties is the first step in predicting its solubility behavior. This compound, also known as methyl o-tolylcarbamate, possesses a molecular structure that dictates its interactions with various solvents.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₁NO₂PubChem[1]
Molecular Weight 165.19 g/mol PubChem[1]
IUPAC Name methyl N-(2-methylphenyl)carbamatePubChem[1]
CAS Number 14983-92-7PubChem[1]
XLogP3 1.7PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]

The XLogP3 value of 1.7 suggests a moderate lipophilicity. The presence of a hydrogen bond donor (the N-H group) and two hydrogen bond acceptors (the carbonyl and ester oxygens) indicates the potential for interactions with polar protic solvents. Based on the principle of "like dissolves like," we can qualitatively predict its solubility behavior. The aromatic ring and the methyl group contribute to its nonpolar character, while the carbamate functional group introduces polarity. This amphiphilic nature suggests that its solubility will be dependent on the balance of polar and nonpolar interactions with the solvent.

Theoretical Framework of Solubility

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the Gibbs free energy change (ΔG). For dissolution to be spontaneous, ΔG must be negative. This is described by the equation:

ΔG = ΔH - TΔS

Where:

  • ΔH is the enthalpy of solution, representing the heat absorbed or released during dissolution.

  • T is the absolute temperature.

  • ΔS is the entropy of solution, representing the change in disorder of the system.

The enthalpy of solution can be conceptualized as the sum of three energy changes:

  • Lattice Energy (Endothermic): The energy required to break the intermolecular forces holding the solute molecules together in the crystal lattice.

  • Solvent-Solvent Interaction Energy (Endothermic): The energy needed to overcome the intermolecular forces between solvent molecules to create a cavity for the solute.

  • Solvation Energy (Exothermic): The energy released when solute molecules interact with solvent molecules.

The balance of these energies determines whether the overall process is endothermic or exothermic. The entropy of solution is generally positive as the dissolved solute molecules are more disordered than in the solid state.

Estimated and Comparative Solubility Data

Table 2: Estimated and Comparative Solubility Data

CompoundSolventSolubilityTypeSource
Methyl CarbamateWater20 g/LExperimentalWikipedia[2]
Methyl CarbamateEthanol73 g/LExperimentalPubChem[3]
This compoundWaterPredicted to be sparingly solubleTheoreticalBased on XLogP3

The higher solubility of the parent compound, methyl carbamate, in both water and ethanol is expected due to its smaller size and lower lipophilicity. The presence of the 2-methylphenyl group in our target compound significantly increases its nonpolar surface area, which is expected to decrease its aqueous solubility.

Experimental Determination of Solubility: A Practical Guide

Given the absence of definitive public data, the ability to experimentally determine the solubility of this compound is paramount. We will detail the protocols for both thermodynamic and kinetic solubility, explaining the rationale behind each step.

Thermodynamic Solubility: The Gold Standard Shake-Flask Method

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent. The shake-flask method is the most reliable technique for its determination.[4]

Diagram 1: Workflow for Thermodynamic Solubility Determination

G A 1. Preparation of Saturated Solution Add excess solid compound to solvent in a sealed vial. B 2. Equilibration Incubate at a constant temperature with agitation (e.g., 24-48 hours). A->B Achieve equilibrium C 3. Phase Separation Centrifuge or filter (0.22 µm) to remove undissolved solid. B->C Isolate saturated solution D 4. Quantification Analyze the clear supernatant by a validated analytical method (e.g., HPLC-UV). C->D Prepare for analysis E 5. Calculation Determine concentration from a standard curve. D->E Quantify dissolved compound G A 1. Prepare Stock Solution Dissolve compound in DMSO at a high concentration. B 2. Serial Dilution Add stock solution to aqueous buffer in a multi-well plate. A->B Introduce to aqueous environment C 3. Incubation Incubate for a short period (e.g., 1-2 hours) with shaking. B->C Allow for precipitation D 4. Precipitation Detection Measure turbidity or analyze the supernatant after filtration/centrifugation. C->D Assess for solid formation E 5. Determination of Solubility Identify the concentration at which precipitation occurs. D->E Define kinetic solubility limit

Sources

The Elusive Crystal Packing of Methyl o-Tolylcarbamate: A Structural Investigation Through Analogue Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl o-tolylcarbamate, a key structural motif in various pharmacologically active compounds, presents a compelling case for detailed solid-state characterization. However, a definitive single-crystal X-ray diffraction study for this specific molecule remains elusive in the public domain. This technical guide navigates this challenge by providing an in-depth analysis of closely related crystal structures, namely Phenyl N-(2-methylphenyl)carbamate and Methyl N-hydroxy-N-(2-methylphenyl)carbamate . By examining the crystallographic parameters and intermolecular interactions of these analogues, we can infer and project the likely structural behavior and packing motifs of methyl o-tolylcarbamate. This approach, grounded in established crystallographic principles, offers valuable insights for researchers in medicinal chemistry and materials science, aiding in the prediction of physicochemical properties such as solubility and stability, which are critical for drug development.

Introduction: The Significance of Carbamate Structures in Drug Design

The carbamate functional group is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents. Its ability to act as a hydrogen bond donor and acceptor, coupled with its metabolic stability, makes it a valuable component in designing molecules with specific biological targets. The spatial arrangement of molecules in the solid state, dictated by their crystal structure, profoundly influences their physical properties. For drug development professionals, understanding the crystal structure is paramount as it governs solubility, dissolution rate, bioavailability, and stability of an active pharmaceutical ingredient (API).

Methyl o-tolylcarbamate, with its ortho-substituted methyl group, introduces steric and electronic factors that are expected to significantly influence its crystal packing. This guide delves into the anticipated structural characteristics of this molecule by drawing parallels with its structurally determined analogues.

Molecular Architecture and Inferred Intermolecular Interactions

The molecular structure of methyl o-tolylcarbamate features a planar carbamate group attached to an o-tolyl ring. The presence of the N-H group provides a primary hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. The aromatic ring and the methyl group also offer possibilities for weaker C-H···π and π-π stacking interactions.

Based on the analysis of related carbamate crystal structures, the dominant intermolecular interaction anticipated for methyl o-tolylcarbamate is the formation of hydrogen-bonded chains or dimers.[1][2] Specifically, the N-H group of one molecule is expected to form a hydrogen bond with the carbonyl oxygen (C=O) of a neighboring molecule (N-H···O).

Crystallographic Insights from Analogue Structures

In the absence of a determined crystal structure for methyl o-tolylcarbamate, we turn to its close structural relatives to provide a predictive framework. The following sections detail the crystallographic data for two key analogues.

Phenyl N-(2-methylphenyl)carbamate: A Close Structural Precedent

The replacement of the methyl ester in our target molecule with a phenyl ester provides the most direct comparison. The crystal structure of Phenyl N-(2-methylphenyl)carbamate reveals that the molecules are linked by intermolecular N-H···O hydrogen bonds, forming one-dimensional polymeric chains that extend along the a-axis.[1] Additionally, C-H···π interactions between the aromatic rings contribute to the overall stability of the crystal lattice.[1]

Methyl N-hydroxy-N-(2-methylphenyl)carbamate: The Impact of an Additional H-Bond Donor

The introduction of a hydroxyl group on the carbamate nitrogen in Methyl N-hydroxy-N-(2-methylphenyl)carbamate provides a more complex hydrogen bonding scenario. The crystal structure of this compound is monoclinic, and the asymmetric unit contains three independent molecules. These molecules are connected by intermolecular O-H···O hydrogen bonds, forming a large ring motif.[3]

Comparative Crystallographic Data

The table below summarizes the key crystallographic parameters for the two analogue compounds. This data provides a foundational understanding of the unit cell dimensions and symmetry that could be expected for methyl o-tolylcarbamate.

Parameter Phenyl N-(2-methylphenyl)carbamate Methyl N-hydroxy-N-(2-methylphenyl)carbamate [3]
Chemical FormulaC₁₄H₁₃NO₂C₉H₁₁NO₃
Molecular Weight227.26 g/mol 181.19 g/mol
Crystal SystemOrthorhombicMonoclinic
Space GroupPncaP2₁/c
a (Å)22.031(4)7.6418(3)
b (Å)7.844(2)20.8825(9)
c (Å)7.039(2)18.0412(9)
α (°)9090
β (°)9094.485(1)
γ (°)9090
Volume (ų)1217.4(5)2870.2(2)
Z412

Experimental Workflow for Crystal Structure Determination

For researchers aiming to definitively determine the crystal structure of methyl o-tolylcarbamate, the following experimental protocol outlines the necessary steps.

Synthesis and Purification

A common route for the synthesis of methyl N-arylcarbamates involves the reaction of an aniline with a chloroformate in the presence of a base. For methyl o-tolylcarbamate, this would involve reacting o-toluidine with methyl chloroformate.

Protocol:

  • Dissolve o-toluidine in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Cool the solution in an ice bath.

  • Add an equivalent amount of a non-nucleophilic base, such as triethylamine or pyridine.

  • Slowly add one equivalent of methyl chloroformate dropwise to the cooled solution.

  • Allow the reaction to stir at room temperature until completion, monitoring by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with dilute acid, water, and brine.

  • Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure methyl o-tolylcarbamate.

Crystallization

Growing single crystals suitable for X-ray diffraction is a critical and often challenging step.

Protocol:

  • Select a suitable solvent or solvent system for recrystallization. This is typically done by testing the solubility of the purified compound in various solvents.

  • Prepare a saturated solution of methyl o-tolylcarbamate in the chosen solvent at an elevated temperature.

  • Slowly cool the solution to room temperature, and then transfer to a refrigerator or freezer to induce crystallization.

  • Alternatively, use slow evaporation, vapor diffusion, or solvent layering techniques to grow high-quality single crystals.

Single-Crystal X-ray Diffraction (SCXRD)

This is the definitive technique for determining the three-dimensional arrangement of atoms in a crystal.

Protocol:

  • Carefully select a well-formed single crystal and mount it on a goniometer head.

  • Place the mounted crystal in a single-crystal X-ray diffractometer.

  • Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.

  • Process the collected data to determine the unit cell parameters and space group.

  • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • Refine the structural model against the experimental data to obtain the final, accurate crystal structure.

Visualizing Intermolecular Interactions

The following diagrams, generated using the DOT language, illustrate the anticipated and known intermolecular interactions in the crystal lattices of carbamates.

cluster_0 Anticipated Hydrogen Bonding in Methyl o-Tolylcarbamate Molecule_A Methyl o-Tolylcarbamate (A) Molecule_B Methyl o-Tolylcarbamate (B) Molecule_A->Molecule_B N-H···O=C

Caption: Anticipated N-H···O hydrogen bonding motif.

cluster_1 Experimental Workflow for Crystal Structure Determination A Synthesis & Purification B Crystallization A->B C Single-Crystal X-ray Diffraction (SCXRD) B->C D Data Processing & Structure Solution C->D E Structure Refinement D->E

Caption: Workflow for crystal structure determination.

Conclusion and Future Outlook

While the definitive crystal structure of methyl o-tolylcarbamate remains to be experimentally determined and published, a comprehensive understanding of its likely solid-state behavior can be achieved through the careful analysis of closely related, structurally characterized analogues. The evidence strongly suggests that N-H···O hydrogen bonding will be the primary supramolecular synthon, likely leading to the formation of one-dimensional chains. Weaker interactions, such as C-H···π and π-π stacking, are also expected to play a role in the overall crystal packing.

The experimental protocols provided in this guide offer a clear pathway for researchers to pursue the definitive crystal structure determination of methyl o-tolylcarbamate. Such a study would be a valuable contribution to the field, providing crucial data for computational modeling and aiding in the rational design of new pharmaceutical compounds with optimized solid-state properties.

References

  • Li, M., Wang, J., & Liu, X. (2012). Methyl N-hydroxy-N-(2-methylphenyl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 68(3), o729. [Link]

  • Shahwar, D., Ali, S., Tahir, M. N., & Ahmad, N. (2009). Phenyl N-(2-methylphenyl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1635. [Link]

  • AaminaNaaz, Y., Sathiyaraj, S., Kalaimani, S., Sultan Nasar, A., & SubbiahPandi, A. (2017). Crystal structure of phenyl N-(3,5-dimethylphenyl)carbamate. Acta Crystallographica Section E: Crystallographic Communications, 73(6), 849–852. [Link]

  • Gomathi, G., & Gopalakrishnan, R. (2015). Physicochemical, electrical and optical studies of methyl-3-(2-furylmethylidene) carbazate single crystal. Bulletin of Materials Science, 38(5), 1409–1416. [Link]

  • Shahwar, D., Ali, S., Tahir, M. N., & Ahmad, N. (2009). Phenyl N-(2-methylphenyl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1635. [Link]

  • AaminaNaaz, Y., et al. (2017). Crystal Structure of Phenyl N-(3,5-di-methyl-phenyl)carbamate. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 6), 849-852. [Link]

Sources

An In-depth Technical Guide to the Toxicology of Methyl (2-methylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive toxicological overview of methyl (2-methylphenyl)carbamate, also known as o-cresyl methylcarbamate. As a member of the carbamate class of compounds, its toxicological profile is primarily characterized by its activity as a cholinesterase inhibitor. This document synthesizes available data on closely related analogues and the broader class of methyl carbamates to provide a robust assessment for researchers, scientists, and drug development professionals.

Executive Summary

Methyl (2-methylphenyl)carbamate is an organic compound with anticipated applications in agriculture and potentially in pharmaceuticals. Its core mechanism of toxicity involves the reversible inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function. This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in a characteristic cholinergic toxidrome. Understanding the nuances of its absorption, distribution, metabolism, and excretion (ADME) profile, alongside its specific toxicological endpoints, is crucial for safe handling, effective formulation, and accurate risk assessment. This guide delves into the acute, chronic, genetic, and reproductive toxicity of this compound class, offering insights into experimental design and data interpretation.

Mechanism of Action: Reversible Cholinesterase Inhibition

The primary mechanism of action for methyl (2-methylphenyl)carbamate, like other N-methyl carbamates, is the inhibition of acetylcholinesterase (AChE).[1][2][3] This enzyme is responsible for the hydrolysis of acetylcholine in synaptic clefts and neuromuscular junctions, a process essential for terminating nerve impulses.

Carbamates act as "pseudo-substrates" for AChE. The carbamoyl moiety of the molecule binds to the serine hydroxyl group in the active site of the enzyme, forming a carbamylated enzyme complex.[3] This complex is more stable than the acetylated enzyme formed during normal acetylcholine hydrolysis but is still subject to spontaneous hydrolysis, which regenerates the active enzyme. This reversibility is a key distinction from organophosphates, which cause essentially irreversible phosphorylation of AChE.[2][3] The rate of decarbamylation is a critical factor in the duration and severity of toxic effects.[4]

Acetylcholinesterase Inhibition by Methyl (2-methylphenyl)carbamate cluster_synapse Synaptic Cleft ACh Acetylcholine AChE Acetylcholinesterase (Active) ACh->AChE Hydrolyzed by Receptor Postsynaptic Receptor ACh->Receptor Binds Carbamate Methyl (2-methylphenyl)carbamate Carbamate->AChE Inhibits AChE_inhibited Carbamylated AChE (Inactive) AChE_inhibited->AChE Spontaneous Reactivation Response Cholinergic Response Receptor->Response Activates caption Mechanism of Acetylcholinesterase Inhibition

Caption: Reversible inhibition of acetylcholinesterase by methyl (2-methylphenyl)carbamate.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The ADME profile of a compound is fundamental to understanding its toxic potential. For carbamates, absorption can occur via oral, dermal, and inhalation routes.[3]

  • Absorption: Carbamates are generally well-absorbed following ingestion and inhalation.[3] Dermal absorption can also be significant, particularly in occupational settings.[3]

  • Distribution: Following absorption, carbamates are distributed throughout the body. The highest concentrations of related compounds like tolylfluanid have been observed in the blood, lungs, liver, kidneys, spleen, and thyroid gland.[5]

  • Metabolism: The metabolism of methyl carbamates is a critical detoxification pathway. The primary routes of metabolism include ester hydrolysis and oxidation.[6] Hydrolysis of the carbamate ester linkage is a key step that typically reduces toxicity.[6] For methyl carbamate itself, studies in rats and mice show species-dependent variations in metabolism, with mice metabolizing and clearing the compound more rapidly than rats.[7] The primary route of clearance in mice is metabolism to CO2, while rats excrete a larger portion of the parent compound in urine.[7] This difference in metabolic capacity may contribute to the observed differences in toxicity and carcinogenicity between the two species.[7]

  • Excretion: The degradation products of carbamates are primarily excreted by the kidneys and liver.[3]

Toxicological Profile

Acute Toxicity

The acute toxicity of carbamates is a direct consequence of AChE inhibition, leading to a cholinergic crisis.[2] Symptoms can appear rapidly after exposure and include both muscarinic and nicotinic effects.[3]

Muscarinic effects include:

  • Salivation, lacrimation, urination, defecation, and emesis (SLUDGE)

  • Bronchospasm and bronchorrhea

  • Miosis (pinpoint pupils)

  • Bradycardia

Nicotinic effects include:

  • Muscle fasciculations and cramping

  • Tachycardia

  • Hypertension

  • Weakness and paralysis

Central nervous system (CNS) effects can include anxiety, confusion, seizures, and coma.[3] The cause of death in acute poisoning is typically respiratory failure due to a combination of bronchoconstriction, excessive respiratory secretions, and paralysis of the respiratory muscles.[3][8]

Compound Route Species LD50/LC50 Reference
TolylfluanidOralRat>5000 mg/kg bw[9]
TolylfluanidDermalRat>5000 mg/kg bw[9]
TolylfluanidInhalation (4h)Rat>0.16–1 mg/L air[9]
Methyl CarbamateOralRatLD50 not specified, but deaths occurred at 4,000 mg/kg[10]
Methyl CarbamateOralMouseLD50 not specified, but deaths occurred at 8,000 mg/kg[10]
Chronic Toxicity and Carcinogenicity

Long-term exposure to carbamates can lead to a range of adverse health effects. Of particular concern is the potential for carcinogenicity. Studies on methyl carbamate have shown evidence of carcinogenicity in rats but not in mice.[7][11]

In a two-year gavage study, methyl carbamate induced liver tumors in F344 rats at doses of 200 mg/kg and 400 mg/kg.[11] The observed liver lesions included chronic focal inflammation, cytologic alteration, hyperplasia, neoplastic nodules, and carcinomas.[11] In contrast, no carcinogenic effects were observed in B6C3F1 mice at doses up to 1,000 mg/kg.[11] This species-specific difference in carcinogenicity may be linked to the slower metabolism and subsequent bioaccumulation of methyl carbamate in rats compared to mice.[7]

While some studies have suggested a lack of carcinogenic effect for methyl carbamate, others have demonstrated its potential to induce tumors.[12] The International Agency for Research on Cancer (IARC) has classified methyl carbamate as a Group 3 carcinogen, meaning it is "not classifiable as to its carcinogenicity to humans".[13]

Genotoxicity

The genotoxic potential of carbamates is an area of active research. Some carbamates have been shown to induce mutations and chromosomal aberrations in various test systems. For instance, tolylfluanid is noted as a genotoxin.[14] Further investigation into the specific genotoxic profile of methyl (2-methylphenyl)carbamate is warranted.

Reproductive and Developmental Toxicity

Data on the reproductive and developmental toxicity of methyl (2-methylphenyl)carbamate is limited. However, studies on the related compound tolylfluanid provide some insights. In rabbits, a Lowest Observed Adverse Effect Level (LOAEL) of 70 mg/kg/day was established for prenatal developmental toxicity, based on an increase in malformations.[15] A two-generation reproduction study in rats established a LOAEL of 57.5 mg/kg/day based on decreased body weights and liver weights.[15]

Standard protocols for assessing reproductive and developmental toxicity, such as those outlined by the National Toxicology Program (NTP), involve exposing pregnant animals during critical periods of gestation and evaluating a range of endpoints in both the dams and the offspring.[16][17] These studies are crucial for determining the potential of a substance to cause adverse effects on reproduction, fertility, and development.[16]

Experimental Protocols

In Vitro Acetylcholinesterase Inhibition Assay

Objective: To determine the in vitro inhibitory potency (IC50) of methyl (2-methylphenyl)carbamate on acetylcholinesterase.

Methodology:

  • Enzyme and Substrate Preparation:

    • Reconstitute purified human recombinant acetylcholinesterase (AChE) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4).

    • Prepare a stock solution of the substrate, acetylthiocholine iodide (ATCI), in the same buffer.

    • Prepare a stock solution of the chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), in the buffer.

  • Inhibitor Preparation:

    • Prepare a stock solution of methyl (2-methylphenyl)carbamate in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution to obtain a range of test concentrations.

  • Assay Procedure (Ellman's Method):

    • In a 96-well microplate, add the following to each well:

      • AChE solution

      • Test compound at various concentrations (or vehicle control)

    • Incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for enzyme-inhibitor interaction.

    • Initiate the reaction by adding a mixture of ATCI and DTNB.

    • Monitor the increase in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the AChE activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) from the resulting dose-response curve.

AChE Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis P1 Prepare AChE, ATCI, and DTNB Solutions A1 Add AChE and Test Compound to Microplate P1->A1 P2 Prepare Serial Dilutions of Test Compound P2->A1 A2 Incubate A1->A2 A3 Add ATCI and DTNB to Initiate Reaction A2->A3 A4 Measure Absorbance at 412 nm A3->A4 D1 Calculate % Inhibition A4->D1 D2 Plot Dose-Response Curve D1->D2 D3 Determine IC50 Value D2->D3 caption Workflow for In Vitro AChE Inhibition Assay

Caption: A streamlined workflow for determining the IC50 of a test compound on AChE.

Conclusion

The toxicological profile of methyl (2-methylphenyl)carbamate is intrinsically linked to its function as a reversible acetylcholinesterase inhibitor. While specific data for this compound is limited, a comprehensive evaluation of related carbamates provides a strong foundation for risk assessment. The acute toxicity is well-characterized by the cholinergic syndrome, while chronic exposure, particularly in rats, has been associated with hepatocarcinogenicity for the parent compound, methyl carbamate. The species-specific differences in metabolism highlight the importance of careful toxicokinetic studies in preclinical species. Further research is necessary to fully elucidate the genotoxic and reproductive and developmental toxicity of methyl (2-methylphenyl)carbamate. The experimental protocols outlined in this guide provide a framework for generating the critical data needed for a thorough and scientifically sound toxicological evaluation.

References

  • Chan, P. C., Huff, J., Haseman, J. K., Quest, J. A., & Hall, W. (n.d.). Liver Carcinogenesis by Methyl Carbamate in F344 Rats and Not in B6C3F1 Mice.
  • Federal Register. (2002, September 25). Tolylfluanid; Pesticide Tolerance.
  • INCHEM. (n.d.). Pesticide residues in food: 2002 - TOLYLFLUANID.
  • Food and Agriculture Organization of the United N
  • Wikipedia. (n.d.). Tolylfluanid.
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  • National Toxicology Program. (n.d.). Developmental & Reproductive Toxicity.
  • PubMed. (n.d.).
  • PubMed Central. (n.d.). INHIBITION OF HUMAN ACETYL- AND BUTYRYLCHOLINESTERASE BY NOVEL CARBAMATES OF (−)- AND (+)-TETRAHYDROFUROBENZOFURAN AND METHANOBENZODIOXEPINE.
  • National Institutes of Health, PubChem. (n.d.).
  • National Institutes of Health, PubChem. (n.d.). Tolylfluanid.
  • PubMed Central. (n.d.). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology.
  • PubMed. (1988). Methyl carbamate.
  • PubMed. (n.d.). Ortho Effects for Inhibition Mechanisms of Butyrylcholinesterase by O-Substituted Phenyl N-butyl Carbamates and Comparison With Acetylcholinesterase, Cholesterol Esterase, and Lipase.
  • PubMed. (n.d.). NTP technical report on the toxicity studies of Cresols (CAS Nos. 95-48-7, 108-39-4, 106-44-5)
  • PubMed. (1987). NTP Toxicology and Carcinogenesis Studies of Methyl Carbamate (CAS No. 598-55-0)
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  • PubMed. (1976). Carcinogenesis by carbamic acid esters and their binding to DNA.
  • PubMed. (n.d.). Acetylcholinesterase inhibitors: SAR and kinetic studies on omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)
  • Chemos GmbH&Co.KG. (n.d.).
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  • PubMed. (n.d.).
  • PubMed Central. (2021).
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  • (2021, March 13). cresol, CAS Registry Number 95-48-7.
  • Environmental Protection Agency, NEPIS. (n.d.).
  • PubMed Central. (n.d.). Methyl N-hydroxy-N-(2-methylphenyl)
  • (n.d.).
  • PubMed Central. (n.d.). Phenyl N-(2-methylphenyl)
  • New Jersey Department of Health. (n.d.). METHYLETHYL)
  • PubMed Central. (1952).
  • Amanote Research. (1952). (PDF)
  • PubMed Central. (2023). Investigating the Acute Metabolic Effects of the N-Methyl Carbamate Insecticide, Methomyl, on Mouse Liver.
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  • PubMed. (n.d.). Developmental toxicity studies of methyl ethyl ketoxime (MEKO)
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Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Analogues of Methyl (2-methylphenyl)carbamate: Synthesis, Characterization, and Structure-Activity Relationships

Abstract

Carbamic acid, (2-methylphenyl)-, methyl ester, also known as methyl N-(o-tolyl)carbamate, serves as a foundational scaffold in the exploration of bioactive molecules. As a member of the carbamate family, its derivatives have garnered significant attention for their roles as acetylcholinesterase (AChE) inhibitors, fungicidal agents, and modulators of other key biological targets like Fatty Acid Amide Hydrolase (FAAH). This technical guide provides an in-depth analysis of the core moiety and its related analogues, designed for researchers, medicinal chemists, and drug development professionals. We will explore the rationale behind analogue design, detail robust synthetic protocols, and synthesize critical structure-activity relationships (SAR) that govern the therapeutic potential of this chemical class. By explaining the causality behind experimental choices and grounding claims in authoritative sources, this document serves as a practical and scientifically rigorous resource for advancing research in this field.

The Core Moiety: Methyl (2-methylphenyl)carbamate

Introduction and Chemical Properties

Methyl (2-methylphenyl)carbamate is an aromatic carbamate ester characterized by a methyl carbamate group attached to a 2-methylaniline (o-toluidine) ring.[1][2] This structure imparts a specific combination of lipophilicity and hydrogen bonding capability, making it an interesting starting point for chemical library development. The carbamate functional group itself is a stable, amide-ester hybrid that is frequently used in medicinal chemistry as a bioisostere for peptide bonds, offering enhanced stability against proteolytic degradation.[3]

Table 1: Physicochemical Properties of Methyl (2-methylphenyl)carbamate

PropertyValueSource
CAS Number 14983-92-7[4]
Molecular Formula C₉H₁₁NO₂[2][4]
Molecular Weight 165.19 g/mol [1][2]
IUPAC Name methyl N-(2-methylphenyl)carbamate[2]
Calculated LogP 1.7 - 2.1[1][2]
Appearance Solid[1]
Primary Mechanism of Action: Acetylcholinesterase Inhibition

A primary biological activity associated with N-methyl carbamates is the inhibition of acetylcholinesterase (AChE).[1] AChE is the enzyme responsible for hydrolyzing the neurotransmitter acetylcholine in synaptic clefts, thereby terminating the nerve impulse.

// Normal Pathway ACh -> AChE_active [label="Binds"]; AChE_active -> Products [label="Hydrolysis"]; ACh -> Receptor [label="Activates"];

// Inhibition Pathway Carbamate -> AChE_active [label="Inhibitor Binds"]; AChE_active -> AChE_inhibited [label="Carbamoylation Reaction", style=dashed]; AChE_inhibited [xlabel="Very Slow Hydrolysis"]; }

Caption: Mechanism of AChE inhibition by carbamates.

Inhibitors like methyl (2-methylphenyl)carbamate act as "pseudo-substrates." They bind to the AChE active site and transfer their carbamoyl group to a critical serine residue, forming a carbamoylated enzyme. This modified enzyme is significantly more stable and hydrolyzes much more slowly than the acetylated intermediate formed with acetylcholine. The result is a temporary inactivation of the enzyme, leading to an accumulation of acetylcholine in the synapse and prolonged stimulation of its receptors. This mechanism is the basis for the use of carbamates in both pharmaceuticals (e.g., for Alzheimer's disease) and pesticides.[1]

Rationale and Strategy for Analogue Development

The development of analogues from a lead compound like methyl (2-methylphenyl)carbamate is a cornerstone of medicinal chemistry. The goal is to systematically modify the structure to optimize its biological activity, selectivity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).

The three primary sites for modification on the core scaffold are:

  • The Aromatic Ring (Aryl Moiety): Introducing substituents can alter electronic properties, steric profile, and lipophilicity, which directly impacts binding affinity and metabolic stability.

  • The Ester Group: Changing the alcohol portion of the carbamate can influence solubility, hydrolysis rates, and cell permeability.

  • The Carbamate Nitrogen: While the parent compound is N-H, N-alkylation can prevent the nitrogen from acting as a hydrogen bond donor, which may alter target binding and metabolic pathways.

mol [label=<

>];

R1 [label="Aryl Ring (R1)\n- Electronics\n- Sterics\n- Lipophilicity", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; R2 [label="Ester Group (R2)\n- Solubility\n- Stability", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; R3 [label="Nitrogen (R3)\n- H-Bonding\n- Metabolism", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Invisible nodes for positioning arrows p1 [pos="1.5,0.5!", shape=point]; p2 [pos="3.2,0.2!", shape=point]; p3 [pos="2.3,1.3!", shape=point];

R1 -> p1 [arrowhead=vee, label=" Modify Here "]; R2 -> p2 [arrowhead=vee, label=" Modify Here "]; R3 -> p3 [arrowhead=vee, label=" Modify Here "]; }

Caption: Key modification sites for analogue development.

Synthesis of Related Analogues

General Synthetic Strategies

The synthesis of aryl carbamates is well-established, offering multiple routes to generate diverse analogues.

  • Carbamoylation of Anilines: The most direct and common method involves the reaction of a substituted aniline with a chloroformate, such as methyl chloroformate.[1] This nucleophilic substitution is typically performed in the presence of a base to neutralize the HCl byproduct.

  • Reaction with Isocyanates: Substituted phenols can be reacted with isocyanates to form O-aryl carbamates. This is particularly useful when the desired aniline precursor is unstable.

  • Tin-Catalyzed Transcarbamoylation: For a milder approach with broad functional group tolerance, alcohols or phenols can be reacted with a carbamoyl donor like methyl carbamate in the presence of a tin catalyst.[5]

  • "One-Pot" Synthesis: More complex routes can build the molecule from earlier precursors. For instance, a nitroaromatic compound can be reduced to the aniline in situ and then immediately carbamoylated without isolating the intermediate, improving efficiency.[6]

Experimental Protocol: Synthesis via Carbamoylation of o-Toluidine

This protocol describes the standard synthesis of the core moiety, which can be adapted for various substituted anilines.

Objective: To synthesize methyl (2-methylphenyl)carbamate from 2-methylaniline (o-toluidine) and methyl chloroformate.

Materials:

  • 2-methylaniline (o-toluidine)

  • Methyl chloroformate

  • Dichloromethane (DCM) or similar aprotic solvent

  • Pyridine or triethylamine (base)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 2-methylaniline (1.0 eq) in DCM. Cool the solution to 0°C in an ice bath.

  • Base Addition: Add pyridine (1.1 eq) to the cooled solution.

  • Carbamoylation: Slowly add methyl chloroformate (1.05 eq) dropwise to the stirring solution, maintaining the temperature at 0°C. Causality Note: The slow addition and low temperature are critical to control the exothermic reaction and prevent the formation of side products.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess base), saturated sodium bicarbonate solution, and brine. Self-Validation: Each wash removes specific impurities. The acid wash removes the organic base, while the bicarbonate wash removes any remaining acidic species, ensuring a clean crude product.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization (e.g., from ethyl acetate/hexane) or flash column chromatography to yield the pure product.

Synthesis_Workflow

Caption: General workflow for carbamate synthesis.

Classes of Analogues and Structure-Activity Relationships (SAR)

The true value of the core scaffold is realized through the synthesis and analysis of its analogues.

Class I: Aryl Ring Substitutions

Modifying the phenyl ring is a powerful strategy to fine-tune the molecule's properties.

  • SAR for Fungicidal Activity: Research has shown that introducing electron-withdrawing groups, particularly halogens, onto the aryl ring can confer potent antifungal properties. A study on N-aryl carbamates revealed that compounds with chlorine or bromine atoms on the phenyl ring exhibited superior potency against a range of phytopathogenic fungi.[7] For example, methyl (3,4-dichlorophenyl)carbamate and methyl (3,4-dibromophenyl)carbamate showed broad-spectrum activity.[7] This suggests that the electronic landscape of the aromatic ring is critical for interaction with the fungal target.

  • SAR for FAAH Inhibition and CNS Penetration: In the context of Fatty Acid Amide Hydrolase (FAAH) inhibitors, substitutions on the O-aryl ring dramatically affect both potency and pharmacokinetics. It was discovered that adding a hydroxyl group to the phenyl ring of an O-aryl carbamate inhibitor could restrict its access to the central nervous system (CNS).[8] Conversely, a methoxy derivative readily entered the brain.[8] This is a crucial insight for drug design: hydrophilic groups can be strategically placed to create peripherally-restricted drugs, minimizing CNS side effects. Furthermore, small, electron-donating substituents can enhance the hydrolytic stability of the carbamate group without compromising its inhibitory power.[9]

Table 2: Example Analogues with Varied Aryl Ring Substitution

Analogue StructureNameKey FeatureObserved ActivityReference
ngcontent-ng-c1311558766="" class="ng-star-inserted">
Methyl (3,4-dichlorophenyl)carbamateDi-chloro substitutionPotent antifungal[7]

Methyl (3,4-dibromophenyl)carbamateDi-bromo substitutionPotent antifungal[7]
(Structure related to O-biphenyl-3-yl carbamates)O-(4'-hydroxy-[1,1'-biphenyl]-3-yl) carbamateHydroxyl group on distal ringFAAH inhibitor, peripherally restricted
Class II: Ester Group Modifications

Altering the methyl ester to a larger or different alkyl or aryl group primarily impacts the molecule's physical properties.

  • Impact on Solubility and Stability: Replacing the methyl group with an ethyl group, creating Carbamic acid, (2-methylphenyl)-, ethyl ester, increases the molecular weight and lipophilicity. This can affect its solubility in aqueous media and alter its absorption and distribution profile.[1] The steric bulk of the ester group can also influence the rate of enzymatic or chemical hydrolysis of the carbamate bond. A larger group, like a phenylmethyl (benzyl) ester, further increases lipophilicity.[10]

Class III: N-Substituent Modifications

While the core compound has a secondary amine nitrogen, N-alkylation or N-arylation introduces a tertiary carbamate.

  • Impact on Target Binding: The N-H group of a secondary carbamate can act as a hydrogen bond donor. This interaction can be critical for anchoring the inhibitor within an enzyme's active site. Replacing the hydrogen with an alkyl group (e.g., methyl) removes this capability, which may decrease binding affinity. However, in some cases, the added lipophilic group may access a new hydrophobic pocket, potentially increasing potency. An example of a related tertiary carbamate is ethyl methyl(phenyl)carbamate.

Biophysical and Pharmacological Characterization

Spectroscopic Analysis

The structural identity and purity of each synthesized analogue must be rigorously confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR is used to confirm the presence of all protons and their chemical environment. For a typical methyl aryl carbamate, one would expect to see a singlet for the O-methyl group around 3.7-3.8 ppm, a broad singlet for the N-H proton, and a series of multiplets in the aromatic region (7-8 ppm).[7] ¹³C NMR will show a characteristic peak for the carbamate carbonyl carbon around 153-154 ppm.[7]

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) is essential to confirm the exact molecular weight and elemental composition of the synthesized compound.[7]

Experimental Protocol: In Vitro AChE Inhibition Assay (Ellman's Method)

Objective: To determine the concentration of an analogue required to inhibit 50% of AChE activity (IC₅₀).

Principle: This colorimetric assay uses acetylthiocholine (ATCh) as a substrate for AChE. Hydrolysis of ATCh produces thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which is measured spectrophotometrically at 412 nm.

Materials:

  • AChE enzyme (from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCh)

  • DTNB (Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds (analogues) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of ATCh, DTNB, and the test compounds.

  • Assay Plate Setup: To each well of a 96-well plate, add:

    • Phosphate buffer.

    • A series of dilutions of the test compound (e.g., from 100 µM to 1 nM). Use DMSO as a vehicle control.

    • DTNB solution.

  • Enzyme Addition: Add the AChE solution to each well to initiate the pre-incubation. Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Add the ATCh solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over 5-10 minutes. The rate of color change is proportional to the AChE activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value. Self-Validation: The inclusion of a known AChE inhibitor (e.g., physostigmine) as a positive control is essential to validate the assay's performance.

Conclusion and Future Directions

Methyl (2-methylphenyl)carbamate is more than a single chemical entity; it is the progenitor of a vast chemical space with demonstrated therapeutic and agrochemical potential. The structure-activity relationships elucidated herein highlight clear strategies for rational drug design. Future research should focus on:

  • Expanding Analogue Diversity: Probing a wider range of aryl substitutions, particularly with bioisosteres and heterocyclic rings, could yield novel activities.

  • Target Selectivity: For therapeutic applications, developing analogues with high selectivity for a specific enzyme (e.g., FAAH over other serine hydrolases) is paramount to minimizing off-target effects.

  • ADME-Tox Profiling: Promising lead compounds must be subjected to rigorous ADME and toxicology studies to assess their viability as drug candidates.

By leveraging the foundational knowledge of this carbamate scaffold and applying the synthetic and analytical principles outlined in this guide, researchers are well-equipped to discover and develop the next generation of innovative molecules.

References

  • Benchchem. (n.d.). Carbamic acid, methyl-, 2-methylphenyl ester | CAS 1128-78-5.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 14983-92-7). Retrieved from [Link]

  • NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Carbamic acid, methyl ester (CAS 598-55-0). Retrieved from [Link]

  • Google Patents. (2015). CN104910050A - Preparation method for N-hydroxyl-N-2-methyl phenyl carbamate.
  • PubMed Central. (2014). Synthesis and Structure-activity Relationship Studies of O-Biphenyl-3-yl Carbamates as Peripherally Restricted Fatty Acid Amide Hydrolase Inhibitors. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by carbamoylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of methyl N-methoxyl-N-2-methylphenylcarbamate. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-methoxy-phenyl N-methyl-carbamate. Retrieved from [Link]

  • MDPI. (2023). Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. Molecules, 28(14), 5489. Retrieved from [Link]

  • PubChem. (n.d.). Carbamic acid, (2-methylphenyl)-, phenylmethyl ester. Retrieved from [Link]

  • SciSpace. (2009). Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability. ChemMedChem, 4(9), 1495-1504. Retrieved from [Link]

  • NIST. (n.d.). Carbamic acid, (1-methylethyl)-, 2-[[(aminocarbonyl)oxy]methyl]-2-methylpentyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • PubMed Central. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]

  • SpringerLink. (2024). Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. Retrieved from [Link]

Sources

Spectroscopic and Synthetic Elucidation of Methyl o-Tolylcarbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the spectroscopic characteristics of methyl o-tolylcarbamate, a compound of interest in organic synthesis and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Furthermore, a robust synthetic protocol is presented, equipping researchers with the necessary information for its preparation and purification.

Introduction: The Significance of Carbamates

Carbamates are a versatile class of organic compounds derived from carbamic acid. Their structural motif, characterized by a carbonyl group flanked by an oxygen and a nitrogen atom, imparts a unique combination of chemical and physical properties. This functionality is a key structural feature in numerous pharmaceuticals, agrochemicals, and polymers. The strategic placement of substituents on the aryl ring and the carbamate nitrogen allows for the fine-tuning of their biological activity and material properties. Methyl o-tolylcarbamate, with its ortho-methylated aromatic ring, presents a specific substitution pattern that influences its conformational behavior and reactivity, making its thorough characterization essential for its application in various scientific endeavors.

Molecular Structure and Key Features

The molecular structure of methyl o-tolylcarbamate is foundational to understanding its spectroscopic data. The ortho-position of the methyl group relative to the carbamate functionality introduces steric interactions that can influence the orientation of the carbamate group with respect to the aromatic ring. This, in turn, affects the electronic environment of the constituent atoms and bonds, leading to distinct spectroscopic signatures.

Caption: Molecular structure of methyl o-tolylcarbamate.

Spectroscopic Characterization

A multi-technique spectroscopic approach is essential for the unambiguous structural elucidation of methyl o-tolylcarbamate. This section details the predicted and expected data from ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of protons in a molecule. The predicted ¹H NMR spectrum of methyl o-tolylcarbamate in CDCl₃ is summarized below.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8 (Predicted)d1HAr-H (ortho to NH)
~7.2 (Predicted)t1HAr-H
~7.1 (Predicted)d1HAr-H
~7.0 (Predicted)t1HAr-H
~6.5 (Predicted)br s1HN-H
3.77 (Predicted)s3HO-CH₃
2.30 (Predicted)s3HAr-CH₃

Causality behind Predicted Chemical Shifts:

  • Aromatic Protons (7.0-7.8 ppm): The protons on the aromatic ring are expected to resonate in the downfield region due to the deshielding effect of the ring current. The proton ortho to the electron-withdrawing carbamate group is predicted to be the most deshielded.

  • N-H Proton (~6.5 ppm): The carbamate N-H proton typically appears as a broad singlet. Its chemical shift can be variable and is dependent on concentration and solvent due to hydrogen bonding.

  • O-CH₃ Protons (3.77 ppm): The methyl group attached to the carbamate oxygen is in a deshielded environment due to the electronegativity of the adjacent oxygen atom, resulting in a singlet around 3.77 ppm.

  • Ar-CH₃ Protons (2.30 ppm): The methyl group directly attached to the aromatic ring is in a relatively shielded environment, giving rise to a singlet at approximately 2.30 ppm.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides insights into the carbon skeleton of a molecule. The predicted chemical shifts for methyl o-tolylcarbamate are presented in the following table.

Chemical Shift (δ, ppm)Assignment
~154 (Predicted)C=O (carbamate)
~136 (Predicted)Ar-C (ipso-NH)
~130 (Predicted)Ar-C (ipso-CH₃)
~129 (Predicted)Ar-CH
~127 (Predicted)Ar-CH
~124 (Predicted)Ar-CH
~122 (Predicted)Ar-CH
~52 (Predicted)O-CH₃
~18 (Predicted)Ar-CH₃

Rationale for Predicted Chemical Shifts:

  • Carbonyl Carbon (~154 ppm): The carbonyl carbon of the carbamate group is significantly deshielded and appears at a characteristic downfield shift.

  • Aromatic Carbons (122-136 ppm): The aromatic carbons resonate in the typical range for substituted benzene rings. The carbons directly attached to the nitrogen and the methyl group (ipso-carbons) have distinct chemical shifts influenced by the electronic effects of these substituents.

  • O-CH₃ Carbon (~52 ppm): The methoxy carbon is deshielded by the adjacent oxygen atom.

  • Ar-CH₃ Carbon (~18 ppm): The aromatic methyl carbon is found in the typical upfield region for alkyl carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups. The characteristic IR absorption bands for methyl o-tolylcarbamate are detailed below.

Wavenumber (cm⁻¹)IntensityAssignment
~3300MediumN-H stretch
3100-3000MediumAromatic C-H stretch
2950-2850MediumAliphatic C-H stretch (CH₃)
~1720StrongC=O stretch (carbamate, Amide I band)
~1540StrongN-H bend and C-N stretch (Amide II band)
1600, 1480MediumAromatic C=C stretches
~1220StrongC-O stretch (ester)
~750StrongOrtho-disubstituted benzene C-H bend

Interpretation of Key IR Absorptions:

  • N-H and C=O Stretches: The presence of a sharp to medium intensity band around 3300 cm⁻¹ for the N-H stretch and a strong absorption around 1720 cm⁻¹ for the carbonyl (C=O) stretch are highly diagnostic for the carbamate functional group.

  • Amide II Band: The strong band around 1540 cm⁻¹ arises from a combination of N-H bending and C-N stretching and is a characteristic feature of secondary amides and carbamates.

  • Aromatic and Aliphatic C-H Stretches: Absorptions just above 3000 cm⁻¹ are indicative of aromatic C-H bonds, while those just below 3000 cm⁻¹ correspond to the methyl groups.

  • Ortho-Substitution Pattern: A strong band around 750 cm⁻¹ is characteristic of the out-of-plane C-H bending vibration for an ortho-disubstituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural confirmation.

  • Molecular Ion (M⁺): The expected molecular ion peak for methyl o-tolylcarbamate (C₉H₁₁NO₂) would be at m/z = 165.

  • Key Fragmentation Pathways:

    • Loss of the methoxy group (-OCH₃): A fragment ion at m/z = 134 corresponding to [M - 31]⁺.

    • Loss of the methyl carbamate moiety: Cleavage of the N-aryl bond can lead to a fragment corresponding to the o-tolyl isocyanate ion at m/z = 133.

    • McLafferty-type rearrangement: Although less common for carbamates, fragmentation involving the ortho-methyl group could occur.

    • Formation of the o-toluidine radical cation: A fragment at m/z = 107.

MS_Fragmentation M Methyl o-tolylcarbamate (m/z = 165) F1 [M - OCH₃]⁺ (m/z = 134) M->F1 - OCH₃ F2 o-tolyl isocyanate ion (m/z = 133) M->F2 - CH₃OH F3 o-toluidine radical cation (m/z = 107) M->F3 - C₂H₂O₂

Caption: Proposed mass spectrometry fragmentation of methyl o-tolylcarbamate.

Synthesis of Methyl o-Tolylcarbamate

A reliable method for the synthesis of methyl o-tolylcarbamate involves the reaction of o-toluidine with methyl chloroformate in the presence of a base to neutralize the HCl byproduct.

Experimental Protocol

Materials:

  • o-Toluidine

  • Methyl chloroformate

  • Pyridine or Triethylamine

  • Dichloromethane (DCM) or Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve o-toluidine (1.0 equivalent) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine or triethylamine (1.1 equivalents) to the solution.

  • Slowly add methyl chloroformate (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization (e.g., from a mixture of hexane and ethyl acetate) or by column chromatography on silica gel to afford pure methyl o-tolylcarbamate.

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve o-toluidine in DCM cool Cool to 0 °C start->cool add_base Add Pyridine cool->add_base add_reagent Add Methyl Chloroformate add_base->add_reagent stir Stir at RT add_reagent->stir quench Quench with Water stir->quench extract Separate Organic Layer quench->extract wash_acid Wash with 1M HCl extract->wash_acid wash_base Wash with NaHCO₃ wash_acid->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry over Na₂SO₄ wash_brine->dry concentrate Concentrate dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify

Caption: Experimental workflow for the synthesis of methyl o-tolylcarbamate.

Conclusion

This technical guide has provided a comprehensive overview of the spectroscopic properties and a reliable synthetic route for methyl o-tolylcarbamate. The predicted ¹H NMR, ¹³C NMR, IR, and mass spectral data, along with their detailed interpretations, serve as a valuable reference for the characterization of this compound. The provided step-by-step synthetic protocol offers a practical method for its preparation in a laboratory setting. This information is intended to support and facilitate further research and development involving this and related carbamate structures.

References

  • General Spectroscopic Techniques for Organic Compounds: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Synthesis of Carbamates: Tilstam, U., & Weinmann, H. (2002). The Hofmann Rearrangement. In Organic Reactions (pp. 1-50). John Wiley & Sons, Inc. [Link]

  • NMR Prediction Software: Various online and offline software can be used for NMR prediction, such as those provided by ChemDraw or online platforms like NMRDB.org. [Link]

  • Characteristic IR Absorptions: Colthup, N. B., Daly, L. H., & Wiberley, S. E. (1990). Introduction to Infrared and Raman Spectroscopy. Academic Press. [Link]

  • Mass Spectrometry Fragmentation: McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. [Link]

Methodological & Application

Application Notes and Protocols: The Strategic Use of Methyl (2-methylphenyl)carbamate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthetic utility of methyl (2-methylphenyl)carbamate. While direct literature on this specific carbamate is not abundant, its structural features suggest significant potential in regioselective aromatic functionalization, drawing parallels to well-established carbamate chemistry. This guide will focus on its prospective application as a directing group in directed ortho-metalation (DoM), a powerful tool for the construction of complex aromatic molecules.

Introduction: The Carbamate Group as a Versatile Synthetic Lever

Carbamates are a highly valuable functional group in organic synthesis, serving dual roles as both protecting groups for amines and as potent directing groups for C-H functionalization.[1][2] The nitrogen-bound carbamate in methyl (2-methylphenyl)carbamate offers a compelling handle to orchestrate regioselective transformations on the aromatic ring. The strategic placement of the methyl group at the ortho position introduces both steric and electronic perturbations that can be exploited for unique reactivity.

Core Application: Directed ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a premier strategy for the regioselective functionalization of aromatic compounds.[3][4] The reaction relies on the ability of a directing metalation group (DMG) to coordinate to an organolithium base, facilitating deprotonation at the adjacent ortho position. The resulting aryllithium intermediate can then be trapped with a variety of electrophiles to introduce a wide range of substituents.[3]

The carbamate functionality, particularly in the form of N-aryl carbamates, is a powerful DMG. The carbonyl oxygen and the nitrogen lone pair can chelate to the lithium atom of an organolithium reagent, such as n-butyllithium or sec-butyllithium, positioning the base for selective proton abstraction at the ortho position of the aromatic ring.[3][4]

Proposed Mechanism of Action for Methyl (2-methylphenyl)carbamate

In the case of methyl (2-methylphenyl)carbamate, the carbamate group is expected to direct lithiation to the C6 position of the phenyl ring. The reaction is initiated by the coordination of the organolithium reagent to the carbamate group. This complexation enhances the acidity of the neighboring ortho-protons, leading to selective deprotonation by the alkyl group of the organolithium base. This process, known as the Complex-Induced Proximity Effect (CIPE), generates a stabilized aryllithium intermediate.[3] This intermediate can then be quenched with an appropriate electrophile to yield the ortho-functionalized product.

Diagram 1: Proposed Mechanism for Directed ortho-Metalation of Methyl (2-methylphenyl)carbamate

G cluster_0 Coordination cluster_1 Deprotonation cluster_2 Intermediate Formation cluster_3 Electrophilic Quench A Methyl (2-methylphenyl)carbamate C Coordinated Complex A->C B s-BuLi B->C D ortho-Proton Abstraction C->D E Stabilized Aryllithium Intermediate D->E G ortho-Functionalized Product E->G F Electrophile (E+) F->G

Caption: Workflow of the proposed DoM of methyl (2-methylphenyl)carbamate.

Experimental Protocol: ortho-Silylation of Methyl (2-methylphenyl)carbamate

This protocol describes a representative procedure for the directed ortho-metalation of methyl (2-methylphenyl)carbamate and subsequent quenching with an electrophile, trimethylsilyl chloride.

Materials:

  • Methyl (2-methylphenyl)carbamate

  • Anhydrous tetrahydrofuran (THF)

  • sec-Butyllithium (s-BuLi) in cyclohexane (typically 1.4 M)

  • Trimethylsilyl chloride (TMSCl)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Safety Precautions:

  • All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

  • Organolithium reagents are pyrophoric and must be handled with extreme care using proper syringe techniques.

  • The reaction is conducted at low temperatures (-78 °C), requiring a dry ice/acetone bath.

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add methyl (2-methylphenyl)carbamate (1.0 equivalent).

  • Dissolve the starting material in anhydrous THF (approximately 0.2 M concentration).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add sec-butyllithium (1.1 equivalents) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add trimethylsilyl chloride (1.2 equivalents) dropwise to the solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired ortho-silylated product.

Potential Substrate Scope and Data

The aryllithium intermediate generated from methyl (2-methylphenyl)carbamate is expected to react with a wide array of electrophiles. The following table summarizes the potential products and anticipated yields based on similar transformations with other N-aryl carbamates.

Electrophile (E+)Product Functional Group (-E)Expected Yield Range (%)
Me₃SiCl-SiMe₃85-95
I₂-I80-90
DMF-CHO70-85
(CH₂O)n-CH₂OH65-80
Ph₂CO-C(OH)Ph₂75-90
Potential Competing Reactions: The Anionic ortho-Fries Rearrangement

For O-aryl carbamates, a known side reaction is the anionic ortho-Fries rearrangement, where the carbamoyl group migrates from the oxygen to the ortho-lithiated carbon upon warming.[4] While this is more prevalent with O-carbamates, a similar rearrangement could potentially occur with N-aryl carbamates under certain conditions, leading to the formation of an N-alkyl-N'-aryl urea derivative. Careful temperature control is crucial to minimize this potential side reaction.

Other Potential Synthetic Applications

Beyond its role as a directing group, methyl (2-methylphenyl)carbamate can also be utilized in other areas of organic synthesis:

  • Protecting Group for Amines: The carbamate moiety can serve as a protecting group for the aniline nitrogen. While the methyl carbamate is generally stable, it can be removed under specific conditions, such as treatment with 2-mercaptoethanol in the presence of a base.[2]

  • Precursor for Isocyanates: Thermal or chemical decomposition of the carbamate can potentially generate the corresponding isocyanate, a valuable intermediate for the synthesis of ureas, urethanes, and other nitrogen-containing heterocycles.

  • Intramolecular Cyclization Reactions: With appropriate functionalization on the ortho-methyl group, methyl (2-methylphenyl)carbamate could be a precursor for intramolecular cyclization reactions to form nitrogen-containing heterocycles.[5]

Conclusion

Methyl (2-methylphenyl)carbamate is a promising, yet underexplored, reagent in organic synthesis. Its primary potential lies in its application as a directing group for ortho-metalation, enabling the regioselective functionalization of the aromatic ring. The protocols and insights provided in these application notes are intended to serve as a foundational guide for researchers to unlock the synthetic utility of this versatile molecule. The principles outlined herein are grounded in well-established carbamate chemistry and offer a robust starting point for the development of novel synthetic methodologies.

References

  • University of Rochester. Directed (ortho) Metallation. Available from: [Link]

  • Snieckus, V. et al. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. Chemical Reviews. Available from: [Link]

  • Snieckus, V. et al. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. PubMed Central. Available from: [Link]

  • Sibi, M. P., & Snieckus, V. The directed ortho lithiation of O-aryl carbamates. An anionic equivalent of the Fries rearrangement. The Journal of Organic Chemistry. Available from: [Link]

  • ResearchGate. Synthesis of methyl N-methoxyl-N-2-methylphenylcarbamate. Available from: [Link]

  • PubChem. Carbamic acid, (2-methylphenyl)-, methyl ester. Available from: [Link]

  • Google Patents. CN104910050A - Preparation method for N-hydroxyl-N-2-methyl phenyl carbamate.
  • Organic Chemistry Portal. Carbamate synthesis by carbamoylation. Available from: [Link]

  • Royal Society of Chemistry. A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Available from: [Link]

  • Wen, X. et al. Two-step synthesis of amino-methyl-N-phenylcarbamate from toluidine: new preparative method and mechanism. Reaction Chemistry & Engineering. Available from: [Link]

  • National Center for Biotechnology Information. Phenyl N-(2-methylphenyl)carbamate. Available from: [Link]

  • PubMed. Methyl N-phenyl carbamate synthesis from aniline and methyl formate: carbon recycling to chemical products. Available from: [Link]

  • National Center for Biotechnology Information. Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. Available from: [Link]

  • Wikipedia. Methyl carbamate. Available from: [Link]

  • Scattolin, T., Gharbaoui, T., & Chen, C.-y. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters. Available from: [Link]

  • ResearchGate. Synthesis of cyclization substrates. Available from: [Link]

  • PubChem. [2-Methyl-4-(2-methylphenyl)butan-2-yl] carbamate. Available from: [Link]

  • PubChemLite. Tert-butyl n-[(2-methylphenyl)methyl]carbamate (C13H19NO2). Available from: [Link]

  • Chemical Papers. Kinetics and Mechanism of the Cyclization of Methyl (2-Cyano-4,6-dinitrophenylsulfanyl)acetate Producing. Available from: [Link]

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Quantitative Analysis of Methyl o-Tolylcarbamate: Advanced Chromatographic Methods and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development and Research Professionals

Abstract

This comprehensive application note provides detailed protocols for the accurate and robust quantification of methyl o-tolylcarbamate in various matrices. As a key intermediate or potential impurity in pharmaceutical and agrochemical synthesis, precise measurement of this compound is critical for quality control, safety assessment, and regulatory compliance. We present two primary analytical methods: High-Performance Liquid Chromatography with Post-Column Derivatization and Fluorescence Detection (HPLC-PCD-FLD), renowned for its sensitivity and specificity for N-methylcarbamates, and Gas Chromatography-Mass Spectrometry (GC-MS) with in-port derivatization for confirmation and analysis in complex matrices. This guide is designed for researchers, analytical scientists, and drug development professionals, offering step-by-step protocols from sample preparation to data analysis, grounded in established regulatory frameworks.

Introduction

Methyl o-tolylcarbamate (CAS 14983-92-7) is a carbamate ester that can be present as a manufacturing intermediate, a metabolite, or a degradation product in various chemical processes.[1] Carbamates as a class are known for their biological activity, and even trace amounts can be of toxicological significance. Therefore, the development of sensitive, accurate, and reliable analytical methods for the quantification of methyl o-tolylcarbamate is essential for ensuring product quality and safety.

This guide provides a detailed examination of the analytical workflows, emphasizing the rationale behind methodological choices to ensure robust and reproducible results. The protocols are based on widely accepted methodologies for carbamate analysis, such as those outlined by the U.S. Environmental Protection Agency (EPA) and AOAC International.[2][3][4]

Analyte Properties

A fundamental understanding of the analyte's physicochemical properties is crucial for method development.

PropertyValueSource
Molecular Formula C₉H₁₁NO₂[1]
Molecular Weight 165.19 g/mol [1]
IUPAC Name methyl N-(2-methylphenyl)carbamate[1]
XLogP3 1.7[1]
Thermal Stability Thermally labile, prone to degradation at high temperatures.[4]

The thermal instability of many carbamates makes High-Performance Liquid Chromatography (HPLC) a more suitable primary analytical technique than Gas Chromatography (GC), which often requires high temperatures that can cause analyte degradation.[4]

Sample Preparation: Extracting the Analyte

The primary goal of sample preparation is to extract methyl o-tolylcarbamate from the sample matrix and remove interfering components, thereby improving the accuracy and longevity of the analytical instruments.[5] The choice of method depends heavily on the matrix (e.g., water, soil, biological fluids, food products).

QuEChERS for Solid and Complex Matrices

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly effective for a wide range of samples, particularly in food and agricultural products.[3][6] It involves a two-step process: extraction/partitioning followed by dispersive solid-phase extraction (dSPE) for cleanup.

  • Homogenization & Extraction:

    • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10-15 mL of 1% acetic acid in acetonitrile. The acetic acid helps to stabilize the carbamates.

    • Add the appropriate QuEChERS extraction salts (e.g., 6 g MgSO₄, 1.5 g sodium acetate). Magnesium sulfate facilitates the partitioning of acetonitrile from the aqueous phase.[3]

    • Shake vigorously for 1 minute and centrifuge at >4,000 rpm for 5 minutes.

  • Dispersive SPE (dSPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant (upper layer) to a 2 mL or 15 mL dSPE tube.

    • The dSPE tube contains a combination of sorbents to remove specific interferences:

      • Primary Secondary Amine (PSA): Removes organic acids, fatty acids, and sugars.

      • C18: Removes non-polar interferences like fats and waxes.[3]

      • Graphitized Carbon Black (GCB): Removes pigments and sterols (use with caution as it can adsorb planar analytes).

      • Magnesium Sulfate (MgSO₄): Removes excess water.

    • Vortex for 2 minutes and centrifuge for 5 minutes.

    • The resulting supernatant is ready for analysis after filtration through a 0.22 µm filter.

QuEChERS_Workflow cluster_extraction Extraction Step cluster_cleanup dSPE Cleanup Sample 1. Homogenized Sample AddSolvent 2. Add Acetonitrile (+ 1% Acetic Acid) Sample->AddSolvent AddSalts 3. Add QuEChERS Extraction Salts AddSolvent->AddSalts Centrifuge1 4. Shake & Centrifuge AddSalts->Centrifuge1 Supernatant 5. Transfer Supernatant Centrifuge1->Supernatant Acetonitrile Layer Add_dSPE 6. Add dSPE Sorbents (PSA, C18, MgSO4) Supernatant->Add_dSPE Centrifuge2 7. Vortex & Centrifuge Add_dSPE->Centrifuge2 FinalExtract 8. Filtered Extract for LC or GC Analysis Centrifuge2->FinalExtract Clean Extract

Caption: QuEChERS sample preparation workflow.

Liquid-Liquid Extraction (LLE) for Aqueous Samples

For aqueous samples such as wastewater or drinking water, LLE is a conventional and effective technique.[7]

  • Measure a 1 L volume of the water sample into a 2 L separatory funnel.

  • Adjust the sample pH if necessary to ensure the analyte is in a neutral form.

  • Add 60 mL of methylene chloride and shake vigorously for 2 minutes, venting periodically.

  • Allow the layers to separate and drain the lower organic layer into a flask.

  • Repeat the extraction twice more with fresh 60 mL portions of methylene chloride, combining the extracts.[7]

  • Dry the combined extract by passing it through a column containing anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1-10 mL using a rotary evaporator or a gentle stream of nitrogen. The final solvent should be compatible with the initial mobile phase of the HPLC method.[8]

Method 1: HPLC with Post-Column Derivatization and Fluorescence Detection (HPLC-PCD-FLD)

This is the gold standard for sensitive and selective quantification of N-methylcarbamates.[4] The method relies on the separation of the parent carbamate by reverse-phase HPLC, followed by online post-column hydrolysis of the carbamate to methylamine. The resulting methylamine is then reacted with o-phthalaldehyde (OPA) and a mercaptan (e.g., 2-mercaptoethanol) to form a highly fluorescent isoindole derivative, which is detected by a fluorescence detector.[2][9]

HPLC_PCD_Workflow HPLC HPLC PostColumn Post-Column Reactor (PCRS) Hydrolysis Coil (NaOH, ~95°C) Derivatization (OPA + Mercaptan) HPLC->PostColumn:h Eluted Analyte PostColumn:h->PostColumn:d Detector {Fluorescence Detector|Excitation: ~330-340 nm|Emission: ~445-450 nm} PostColumn:d->Detector Fluorescent Derivative DataSystem {Data Acquisition System|Chromatogram & Quantification} Detector->DataSystem

Caption: HPLC-PCD-FLD analytical workflow.

Protocol Details
  • HPLC System: A standard HPLC system with a gradient pump, autosampler, and column oven.

  • Analytical Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 4-5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is typically used.

  • Post-Column Reagents:

    • Hydrolysis Reagent: 0.075 N Sodium Hydroxide (NaOH).[2]

    • Derivatization Reagent: o-Phthalaldehyde (OPA) and 2-mercaptoethanol in a borate buffer.[2]

  • Fluorescence Detector: Excitation wavelength set to ~340 nm, and emission wavelength set to ~445 nm.[10]

Typical HPLC Operating Conditions

ParameterConditionRationale
Column C18, 150 x 4.6 mm, 4 µmStandard reverse-phase for separation of moderately polar compounds.
Mobile Phase A Reagent WaterPolar component of the mobile phase.
Mobile Phase B Acetonitrile or MethanolOrganic modifier to elute analytes.
Gradient 10% B to 80% B over 20 minAllows for separation of analytes with varying polarities.
Flow Rate 1.0 mL/minTypical analytical flow rate for a 4.6 mm ID column.
Column Temp 35 - 40 °CImproves peak shape and reproducibility.
Injection Vol. 10 - 100 µLDependent on sample concentration and sensitivity requirements.

Post-Column Reactor System (PCRS) Conditions

ParameterCondition
Hydrolysis Reagent 0.075 N NaOH at 0.3 mL/min
Hydrolysis Temp 95 - 100 °C
Deriv. Reagent OPA/Mercaptoethanol at 0.3 mL/min
Reaction Time ~30 seconds per reaction

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Due to thermal lability, direct GC analysis of carbamates is challenging. However, derivatization can overcome this limitation. A robust method involves flash methylation in a hot GC injection port.[11] This converts the N-H group of the carbamate into a more stable N-CH₃ group, allowing for successful chromatographic separation and mass spectrometric detection.

Protocol Details
  • GC-MS System: A standard GC coupled with a single quadrupole or triple quadrupole mass spectrometer.

  • Derivatization Reagent: A methylating agent such as trimethylanilinium hydroxide (TMAH) is co-injected with the sample.

  • Injection: A hot, split/splitless inlet is used where the derivatization reaction occurs instantly ("flash methylation").

  • GC Column: A low- to mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms).

  • Detection: Mass spectrometer operated in either full scan mode for identification or selected ion monitoring (SIM) / multiple reaction monitoring (MRM) for sensitive quantification.

Typical GC-MS Operating Conditions

ParameterConditionRationale
Inlet Temperature 250 - 280 °CFacilitates the flash methylation derivatization reaction.
Carrier Gas Helium at ~1.2 mL/minStandard inert carrier gas for GC-MS.
Oven Program Start at 60°C, ramp to 280°CTemperature gradient to separate analytes based on boiling point.
MS Source Temp 230 °CStandard temperature for electron ionization (EI).
MS Quad Temp 150 °CStandard temperature for the quadrupole mass filter.
Acquisition Mode SIM or MRMFor high sensitivity and selectivity in quantitative analysis.

Method Validation and Quality Control

To ensure the trustworthiness of results, any analytical method must be validated.[12][13] Validation should be performed according to internationally recognized guidelines such as those from the European Union (SANTE/11312/2021) or the International Council for Harmonisation (ICH).[14]

Key Validation Parameters

ParameterAcceptance CriteriaDescription
Linearity Correlation coefficient (r²) > 0.99The ability of the method to produce results that are directly proportional to the concentration of the analyte.
Accuracy (Recovery) Typically 70-120%The closeness of the measured value to the true value, assessed by spiking a blank matrix with a known amount of analyte.
Precision (RSD) Repeatability RSD < 15%, Reproducibility RSD < 20%The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
Limit of Detection (LOD) Signal-to-Noise ratio (S/N) ≥ 3The lowest concentration of an analyte that can be reliably detected.
Limit of Quantification (LOQ) S/N ≥ 10 or lowest validated spike levelThe lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.
Specificity No significant interfering peaks at the analyte retention time in blank samples.The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

References

  • Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables. Semantic Scholar. [Link]

  • Validation of Chemical Methods for Residue Analysis. Wageningen University & Research. [Link]

  • Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables. OUCI. [Link]

  • Method Validation and Quality Control Procedures for Pesticide Residues Analysis in Food and Feed. European Commission. [Link]

  • Chromatographic Determination of Carbamate Pesticides in Environmental Samples. ResearchGate. [Link]

  • m-Tolyl-methyl carbamate. PubChem, NIH. [Link]

  • Recent advances in sample preparation techniques for environmental matrix. ResearchGate. [Link]

  • EPA Method 531.2: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates in Water By Direct Aqueous Injection HPLC With Postcolumn Derivatization. U.S. Environmental Protection Agency. [Link]

  • Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. U.S. Environmental Protection Agency. [Link]

  • Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater. U.S. Environmental Protection Agency. [Link]

  • Methyl tosylcarbamate. SIELC Technologies. [Link]

  • Analysis of N-Methyl Carbamate Pesticides in Food. Restek. [Link]

  • ASTM D5315: Standard Test Method for Carbamates in Water. ASTM International. [Link]

  • Sample Preparation Methods for Pesticide Analysis in Food Commodities, Biological and Environment Matrices. ResearchGate. [Link]

  • The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Agilent Technologies. [Link]

  • Fast Determination of N-Methyl Carbamate Pesticides in Fruit and Vegetable Juice. Agilent Technologies. [Link]

  • Carbamic acid, (2-methylphenyl)-, methyl ester. PubChem, NIH. [Link]

  • Determination of Derivatized Carbamate Insecticides by GC-MS/MS. SCISPEC. [Link]

  • Determination of N-methylcarbamates in Foods. Central European Journal of Public Health. [Link]

Sources

The (2-Methylphenyl)methyl Carbamate Group: A Detailed Guide to its Application as a Protecting Group in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Landscape of Amine Protection

In the intricate world of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. Among the most frequently encountered functionalities requiring transient masking is the amine group, owing to its inherent nucleophilicity and basicity. Carbamates have long been a mainstay for amine protection, offering a balance of stability and tunable lability. While protecting groups like Boc, Cbz, and Fmoc are ubiquitous, the exploration of more nuanced carbamate protecting groups can unlock new avenues for selectivity and orthogonality in complex synthetic routes.

This guide introduces carbamic acid, (2-methylphenyl)-, methyl ester , hereafter referred to as the methyl (2-methylphenyl)carbamate or Moc-Ar(o-Me) group, as a protecting group for amines. Although not as extensively documented as its more common counterparts, its unique electronic and steric profile, conferred by the ortho-methylated phenyl ring, presents a compelling case for its application in specialized synthetic contexts. This document provides a comprehensive overview of the Moc-Ar(o-Me) group, including its conceptual advantages, detailed protocols for its installation and removal, and a discussion of its anticipated stability profile based on established principles of physical organic chemistry and analogy to related systems.

The Moc-Ar(o-Me) Protecting Group: A Strategic Overview

The Moc-Ar(o-Me) group can be conceptualized as a hybrid of the simple methyl carbamate and N-aryl carbamate protecting groups. The presence of the aryl group generally enhances the stability of the carbamate compared to simple alkyl carbamates, while the ortho-methyl substituent introduces specific steric and electronic effects that influence its reactivity and cleavage conditions.

Key Attributes:

  • Enhanced Stability: The delocalization of the nitrogen lone pair into the aromatic ring is expected to render the Moc-Ar(o-Me) group more stable to a range of conditions compared to simple alkyl carbamates.

  • Orthogonality: The deprotection conditions for the Moc-Ar(o-Me) group are distinct from those used for many common protecting groups, offering potential for orthogonal protection strategies.

  • Tunable Reactivity: The ortho-methyl group can sterically hinder attack at the carbamate carbonyl and influence the conformation of the N-aryl bond, potentially modulating the conditions required for its cleavage.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the introduction and removal of the Moc-Ar(o-Me) protecting group. These protocols are based on well-established methods for the synthesis and cleavage of analogous N-aryl carbamates.

Part 1: Protection of Amines as Methyl (2-Methylphenyl)carbamates

The introduction of the Moc-Ar(o-Me) group can be reliably achieved through the reaction of an amine with a suitable carbamoylating agent. A standard and effective method involves the use of methyl chloroformate in the presence of a base to neutralize the HCl byproduct.

Diagram of the Protection Workflow:

Protection_Workflow Substrate Amine Substrate (R-NH2) Reaction Reaction at 0 °C to RT Substrate->Reaction Reagents Methyl Chloroformate Base (e.g., Pyridine, Et3N) Anhydrous Solvent (e.g., DCM, THF) Reagents->Reaction Workup Aqueous Workup Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product Protected Amine (Moc-Ar(o-Me)-NRH) Purification->Product

Caption: General workflow for the protection of an amine with the Moc-Ar(o-Me) group.

Detailed Protocol for Amine Protection:

Materials:

  • Amine substrate (1.0 equiv)

  • Methyl chloroformate (1.1 equiv)

  • Anhydrous pyridine or triethylamine (1.2 equiv)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Dissolve the amine substrate (1.0 equiv) in anhydrous DCM or THF under an inert atmosphere (nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add the base (e.g., pyridine or triethylamine, 1.2 equiv) to the stirred solution.

  • Slowly add methyl chloroformate (1.1 equiv) dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization to afford the pure methyl (2-methylphenyl)carbamate-protected amine.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Methyl chloroformate is sensitive to moisture, and the presence of water can lead to its decomposition and the formation of byproducts.

  • Base: A non-nucleophilic base is required to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation. Pyridine or triethylamine are common choices.

  • Temperature Control: The reaction is initially performed at 0 °C to control the exothermicity of the reaction between the amine and the highly reactive methyl chloroformate.

Part 2: Deprotection of the Methyl (2-Methylphenyl)carbamate Group

The cleavage of the Moc-Ar(o-Me) group can be achieved under several conditions, providing flexibility in synthetic planning. Here, we present three distinct protocols: nucleophilic cleavage, reductive cleavage, and cleavage with trimethylsilyl iodide.

This method offers a mild and nucleophilic approach to deprotection, which is particularly useful for substrates sensitive to traditional hydrogenolysis or strong Lewis acids.[1][2][3][4][5]

Diagram of the Nucleophilic Deprotection Mechanism:

Nucleophilic_Deprotection start Protected Amine intermediate Thio-carbamate Intermediate start->intermediate SN2 attack reagents 2-Mercaptoethanol K3PO4, DMAc, 75 °C reagents->intermediate product Free Amine intermediate->product Decarboxylation byproducts Byproducts intermediate->byproducts

Sources

Application Notes and Protocols for Methyl (2-methylphenyl)carbamate in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

Carbamate chemistry has been a cornerstone of the agrochemical industry for decades, yielding a diverse range of insecticides, herbicides, and fungicides. These compounds primarily, though not exclusively, exert their insecticidal action through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects.[1][2] The structural diversity of the carbamate class allows for a wide spectrum of biological activity and selectivity. This document provides a comprehensive guide for researchers and scientists interested in exploring the potential agrochemical applications of a specific, lesser-studied carbamate: methyl (2-methylphenyl)carbamate (CAS No. 14983-92-7).[3]

These application notes and protocols are designed to serve as a foundational framework for the synthesis, formulation, and biological evaluation of methyl (2-methylphenyl)carbamate as a candidate insecticide and herbicide. The methodologies described herein are based on established principles of agrochemical research and development.[2]

Physicochemical Properties of Methyl (2-methylphenyl)carbamate

PropertyValueSource
IUPAC Name methyl N-(2-methylphenyl)carbamatePubChem[3]
CAS Number 14983-92-7PubChem[3]
Molecular Formula C₉H₁₁NO₂PubChem[3]
Molecular Weight 165.19 g/mol PubChem[3]

Proposed Research and Development Workflow

The investigation of a novel compound for agrochemical applications follows a structured pipeline from synthesis to tiered biological evaluation. The following diagram illustrates the proposed workflow for methyl (2-methylphenyl)carbamate.

G cluster_0 Synthesis & Formulation cluster_1 Biological Screening cluster_2 Mechanism of Action cluster_3 Secondary Screening Synthesis Synthesis of Methyl (2-methylphenyl)carbamate Formulation Formulation Development Synthesis->Formulation Insecticidal Primary Insecticidal Screening Formulation->Insecticidal Herbicidal Primary Herbicidal Screening Formulation->Herbicidal AChE AChE Inhibition Assay Insecticidal->AChE If active Dose Dose-Response Studies Insecticidal->Dose If active Herbicidal->Dose If active Spectrum Spectrum of Activity Dose->Spectrum G cluster_0 Normal Synaptic Transmission cluster_1 With Carbamate Insecticide ACh_release Acetylcholine (ACh) Released ACh_receptor ACh Binds to Receptor ACh_release->ACh_receptor AChE_hydrolysis AChE Hydrolyzes ACh ACh_receptor->AChE_hydrolysis Nerve_impulse Nerve Impulse Terminated AChE_hydrolysis->Nerve_impulse Carbamate Methyl (2-methylphenyl)carbamate AChE_inhibited AChE is Inhibited Carbamate->AChE_inhibited ACh_buildup ACh Accumulates in Synapse AChE_inhibited->ACh_buildup Continuous_stimulation Continuous Nerve Stimulation ACh_buildup->Continuous_stimulation Paralysis Paralysis and Death Continuous_stimulation->Paralysis

Sources

Application Note: A Stability-Indicating HPLC Method for the Analysis of Methyl (2-methylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Carbamic acid, (2-methylphenyl)-, methyl ester, hereafter referred to as Methyl (2-methylphenyl)carbamate. This method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for purity assessment, stability testing, and quality control. The protocol outlines the chromatographic conditions, sample preparation, and a comprehensive validation strategy based on the International Council for Harmonisation (ICH) guidelines. Furthermore, a protocol for forced degradation studies is included to establish the stability-indicating nature of the method, ensuring specificity in the presence of potential degradation products.

Introduction

Methyl (2-methylphenyl)carbamate (CAS No: 14983-92-7) is a carbamate ester with the molecular formula C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol .[1][2] Carbamate esters are a significant class of compounds, often investigated for their potential applications in the agrochemical and pharmaceutical industries.[3] Given their susceptibility to hydrolysis, particularly at the ester linkage, a validated, stability-indicating analytical method is crucial for ensuring the quality, safety, and efficacy of any product containing this molecule.[3][4]

High-Performance Liquid Chromatography (HPLC) is a preferred analytical technique for pharmaceuticals due to its high resolution, sensitivity, and reproducibility.[5][6] This application note describes a reversed-phase HPLC (RP-HPLC) method developed for the accurate quantification of Methyl (2-methylphenyl)carbamate. The causality behind the selection of the stationary phase, mobile phase, and detector is explained to provide a deeper understanding of the method's principles. The validation protocol is designed to be a self-validating system, ensuring the method is fit for its intended purpose as per ICH Q2(R2) guidelines.[7][8]

Chemical and Physical Properties

A foundational understanding of the analyte's properties is critical for methodical HPLC method development.

PropertyValueSource
Molecular Formula C₉H₁₁NO₂[1][2]
Molecular Weight 165.19 g/mol [1]
CAS Number 14983-92-7[1][2]
Synonyms Methyl N-(o-tolyl)carbamate, Methyl o-tolylcarbamate[1][2]
Predicted logP 1.7 - 2.1[1][3]

The moderate lipophilicity (logP) suggests that reversed-phase chromatography will be an effective separation technique.

Recommended HPLC Method

The following HPLC parameters were established based on the chemical properties of Methyl (2-methylphenyl)carbamate and general principles of carbamate analysis.[9][10]

ParameterRecommended ConditionJustification
HPLC System Quaternary or Binary Gradient HPLC System with UV DetectorProvides flexibility in mobile phase composition and is standard for this type of analysis.
Column C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm)The C18 stationary phase provides sufficient hydrophobicity to retain the analyte based on its logP.
Mobile Phase Acetonitrile and Water (Gradient or Isocratic)A mixture of acetonitrile and water is a common and effective mobile phase for carbamates. A typical starting point would be a 50:50 (v/v) mixture.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection UV at 230 nmAromatic compounds like Methyl (2-methylphenyl)carbamate typically exhibit UV absorbance. 230 nm is a common wavelength for detecting such structures.
Injection Volume 10 µLA typical injection volume that balances sensitivity and peak shape.
Diluent Mobile Phase or Acetonitrile/Water (50:50, v/v)Ensures compatibility with the mobile phase and good peak shape.

Detailed Protocols

Preparation of Standard and Sample Solutions

Standard Stock Solution (e.g., 1000 µg/mL):

  • Accurately weigh approximately 25 mg of Methyl (2-methylphenyl)carbamate reference standard.

  • Transfer to a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent. Sonicate if necessary to ensure complete dissolution.

Working Standard Solution (e.g., 100 µg/mL):

  • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

  • Dilute to volume with the diluent.

Sample Preparation:

  • Accurately weigh a quantity of the sample equivalent to about 25 mg of Methyl (2-methylphenyl)carbamate.

  • Transfer to a 25 mL volumetric flask.

  • Add approximately 20 mL of diluent and sonicate for 15 minutes to extract the analyte.

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

HPLC System Setup and Operation
  • Set up the HPLC system according to the parameters in the table above.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Perform a blank injection (diluent) to ensure no interfering peaks are present.

  • Inject the working standard solution multiple times (e.g., n=5) to check for system suitability.

  • Inject the sample solutions.

Method Validation Protocol (ICH Q2(R2))

A comprehensive validation of the analytical method is required to demonstrate its suitability for the intended purpose.[5][8] The following parameters should be assessed.[6][7]

System Suitability

Before commencing validation, the system suitability must be established.

  • Inject the working standard solution six times.

  • Calculate the relative standard deviation (%RSD) for the peak area and retention time.

  • Determine the tailing factor and theoretical plates for the analyte peak.

ParameterAcceptance Criteria
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Specificity and Stability-Indicating Properties

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities and degradants.[6] This is demonstrated through forced degradation studies.

Forced Degradation Protocol: Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[4][11][12] The goal is to achieve 5-20% degradation of the active substance.[4]

  • Acid Hydrolysis: Reflux a sample solution in 0.1 M HCl at 60°C for 4 hours. Neutralize before injection.

  • Base Hydrolysis: Reflux a sample solution in 0.1 M NaOH at 60°C for 2 hours. Neutralize before injection. The carbamate ester linkage is particularly susceptible to base hydrolysis.[4]

  • Oxidative Degradation: Treat a sample solution with 3% H₂O₂ at room temperature for 24 hours.[4]

  • Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.

  • Photolytic Degradation: Expose a sample solution to UV light (e.g., 254 nm) and white light in a photostability chamber.

Analyze all stressed samples alongside an unstressed control. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main analyte peak. Peak purity analysis using a photodiode array (PDA) detector is recommended to confirm the homogeneity of the analyte peak in the presence of degradants.

Linearity and Range
  • Prepare a series of at least five concentrations of the reference standard, typically ranging from 50% to 150% of the working concentration.

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Close to zero
Accuracy

Accuracy is assessed by the recovery of a known amount of analyte spiked into a placebo matrix.

  • Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration).

  • Calculate the percentage recovery at each level.

ParameterAcceptance Criteria
Mean Recovery 98.0% to 102.0%
Precision

Repeatability (Intra-assay Precision):

  • Analyze six independent sample preparations at 100% of the test concentration on the same day, with the same analyst and equipment.

  • Calculate the %RSD of the results.

Intermediate Precision (Inter-assay Ruggedness):

  • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Compare the results from both studies.

ParameterAcceptance Criteria
%RSD for Repeatability ≤ 2.0%
%RSD for Intermediate Precision ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

Alternatively, they can be determined by preparing a series of dilute solutions and identifying the concentrations that yield a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

Robustness

Assess the effect of small, deliberate variations in the method parameters on the results.

  • Vary parameters such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 5 °C)

    • Mobile phase composition (e.g., ± 2% organic component)

  • Analyze a sample under each modified condition and evaluate the impact on retention time, peak area, and resolution. The system suitability parameters should still be met.

Visualization of Workflows

HPLC_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation A Weigh Standard & Sample B Dissolve in Diluent A->B C Dilute to Working Concentration B->C D Filter Sample Solution (0.45 µm) C->D E System Equilibration D->E Inject into HPLC F System Suitability Injections (n=6) E->F G Sample Injection F->G H Data Acquisition G->H I Peak Integration & Identification H->I Process Data J Quantification using Standard I->J K Method Validation Assessment (Linearity, Accuracy, Precision, etc.) J->K L Final Report Generation K->L caption Figure 1: General workflow for HPLC analysis and validation.

Caption: Figure 1: General workflow for HPLC analysis and validation.

Forced_Degradation_Workflow cluster_stress Stress Conditions Start Drug Substance / Product Sample Acid Acid Hydrolysis (0.1M HCl) Start->Acid Base Base Hydrolysis (0.1M NaOH) Start->Base Oxidation Oxidation (3% H2O2) Start->Oxidation Thermal Thermal (105°C) Start->Thermal Photo Photolytic (UV/Vis Light) Start->Photo Analysis Analyze Stressed Samples & Control by HPLC Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Evaluate Peak Purity & Resolution (Analyte vs. Degradants) Analysis->Evaluation Conclusion Confirm Stability-Indicating Nature of Method Evaluation->Conclusion caption Figure 2: Workflow for Forced Degradation Studies.

Caption: Figure 2: Workflow for Forced Degradation Studies.

Conclusion

This application note provides a comprehensive and scientifically grounded HPLC method for the analysis of Methyl (2-methylphenyl)carbamate. By following the detailed protocols for method execution, validation, and forced degradation studies, researchers can ensure the generation of accurate, reliable, and reproducible data. The causality-driven approach to method development and the adherence to ICH guidelines provide a trustworthy framework for quality control and stability assessment in a regulated environment.

References

  • Cheméo. (n.d.). This compound (CAS 14983-92-7) - Chemical & Physical Properties. Retrieved from [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Pacific Analytics. (n.d.). EPA 632 Carbamate Pesticide Testing by HPLC. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. Retrieved from [Link]

  • ACS Omega. (2022, March 30). Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis. Retrieved from [Link]

  • Cheméo. (n.d.). Carbamic acid, methyl ester (CAS 598-55-0) - Chemical & Physical Properties. Retrieved from [Link]

  • NIST. (n.d.). This compound. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater. Retrieved from [Link]

  • Scribd. (n.d.). HPLC Method for Analyzing Carbamate Pesticides. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]

  • MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • Pharmaceutical Outsourcing. (2020, January 9). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Retrieved from [Link]

Sources

Application Notes & Protocols: Investigating Methyl o-Tolylcarbamate as a Research Chemical

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental investigation of Methyl o-tolylcarbamate. While not a widely studied compound, its structure as an aryl carbamate suggests several plausible and valuable avenues for research. These notes offer the foundational logic, detailed protocols, and safety considerations necessary to explore its utility as a potential enzyme inhibitor, a synthetic intermediate, and a candidate in screening libraries for agrochemical and pharmaceutical discovery.

Introduction: The Scientific Rationale

Methyl o-tolylcarbamate belongs to the carbamate class of organic compounds, a structural motif renowned for its diverse biological and chemical activities.[1][2][3][4] The carbamate group (-NHCOO-) is an amide-ester hybrid that is a key feature in numerous approved drugs, agrochemicals (pesticides, herbicides), and industrial polymers like polyurethanes.[1][2][4][5] Its chemical stability, ability to participate in hydrogen bonding, and capacity to act as a covalent, pseudo-irreversible inhibitor of enzymes—most notably serine hydrolases like acetylcholinesterase (AChE)—make it a privileged scaffold in medicinal chemistry and chemical biology.[1][3][6]

The structure of Methyl o-tolylcarbamate specifically combines this functional group with an ortho-tolyl (2-methylphenyl) moiety. This aromatic substitution can significantly influence the compound's steric and electronic properties, potentially tuning its binding affinity, selectivity, and metabolic stability compared to other aryl carbamates. This guide provides the necessary framework to investigate these properties systematically.

1.1. Chemical Properties & Structure

PropertyValue / DescriptionSource
IUPAC Name methyl (2-methylphenyl)carbamateN/A
Molecular Formula C9H11NO2PubChem
Molecular Weight 165.19 g/mol PubChem
Appearance Expected to be a white to off-white solid.General chemical knowledge
Solubility Expected to be soluble in common organic solvents (DMSO, DMF, Methanol, Dichloromethane) and poorly soluble in water.General chemical knowledge

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node [shape=plaintext];
edge [color="#202124"];
bgcolor="transparent";

// Atom nodes with positions C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.2,0.7!"]; C3 [label="C", pos="2.4,0!"]; C4 [label="C", pos="2.4,-1.4!"]; C5 [label="C", pos="1.2,-2.1!"]; C6 [label="C", pos="0,-1.4!"]; C_Me [label="CH₃", pos="-1.3,-2.1!", fontcolor="#202124"]; N [label="N", pos="-1.3,0.7!", fontcolor="#202124"]; H_N [label="H", pos="-2.1,0.3!", fontcolor="#202124"]; C_CO [label="C", pos="-1.3,2.1!", fontcolor="#202124"]; O_CO [label="O", pos="-0.5,2.8!", fontcolor="#EA4335"]; O_Me [label="O", pos="-2.1,2.8!", fontcolor="#EA4335"]; C_OMe [label="CH₃", pos="-2.1,4.2!", fontcolor="#202124"];

// Aromatic ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituent bonds C1 -- N; C6 -- C_Me; N -- H_N; N -- C_CO; C_CO -- O_CO [style=double]; C_CO -- O_Me; O_Me -- C_OMe;

// Invisible nodes for aromatic circle center [pos="1.2,-0.7!", style=invis]; ring_node [shape=circle, label="", style=solid, pos="1.2,-0.7!", width=1.8, height=1.8, fixedsize=true]; }

Caption: Chemical structure of Methyl o-tolylcarbamate.

Potential Research Applications & Protocols

Based on the extensive use of the carbamate scaffold, three primary research applications are proposed for Methyl o-tolylcarbamate.

Application 1: Enzyme Inhibition - A Potential Cholinesterase Inhibitor

Scientific Rationale: Aryl carbamates are classic inhibitors of acetylcholinesterase (AChE), the enzyme responsible for hydrolyzing the neurotransmitter acetylcholine.[3] The inhibitory mechanism involves the carbamoylation of a critical serine residue in the enzyme's active site, forming a transient covalent bond that renders the enzyme inactive.[6] The rate of decarbamoylation is very slow, leading to prolonged inhibition.[6] This mechanism is the basis for drugs like Rivastigmine (used for Alzheimer's disease) and a wide range of insecticides.[7] Investigating Methyl o-tolylcarbamate's ability to inhibit AChE is a logical first step in characterizing its biological activity.

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep_compound Prepare Stock Solution of Methyl o-tolylcarbamate (e.g., in DMSO) incubate Incubate Enzyme with Inhibitor (or vehicle) prep_compound->incubate prep_enzyme Prepare AChE Enzyme and Substrate (ATCh) Solutions prep_enzyme->incubate add_reagents Add Substrate (ATCh) & Ellman's Reagent (DTNB) incubate->add_reagents measure Kinetic Read at 412 nm (Spectrophotometer) add_reagents->measure plot Plot Absorbance vs. Time (Calculate Reaction Velocity) measure->plot calc_inhibition Calculate % Inhibition vs. Control plot->calc_inhibition calc_ic50 Dose-Response Curve (Calculate IC₅₀) calc_inhibition->calc_ic50

Caption: Workflow for the in vitro acetylcholinesterase (AChE) inhibition assay.

Protocol 2.1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol is adapted from the well-established Ellman's method, which uses acetylthiocholine (ATCh) as a substrate and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) as a chromogen.[8] AChE hydrolyzes ATCh to thiocholine, which reacts with DTNB to produce a yellow-colored product (TNB²⁻) that can be quantified spectrophotometrically at 412 nm.[8]

Materials:

  • Methyl o-tolylcarbamate

  • Purified AChE (e.g., from Electrophorus electricus)

  • Acetylthiocholine iodide (ATCh)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Assay Buffer: Phosphate buffered saline (PBS), pH 7.4-8.0

  • DMSO (for dissolving inhibitor)

  • 96-well clear, flat-bottom microplates

  • Multichannel pipettor

  • Microplate reader capable of kinetic measurements at 412 nm

Procedure:

  • Reagent Preparation:

    • Inhibitor Stock: Prepare a 10 mM stock solution of Methyl o-tolylcarbamate in 100% DMSO. Create serial dilutions in DMSO to generate a range of concentrations for IC₅₀ determination (e.g., 1 mM, 100 µM, 10 µM, etc.).

    • AChE Working Solution: Dilute purified AChE in Assay Buffer to a final concentration of ~0.4 Units/L.[8] The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.

    • Reaction Mix: Prepare a fresh solution containing the substrate and chromogen. For a final reaction volume of 200 µL, this mix might contain ATCh and DTNB at appropriate concentrations in Assay Buffer. A common final concentration is 0.5 mM for both.[8][9][10]

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add 45 µL of AChE Working Solution and 5 µL of the desired Methyl o-tolylcarbamate dilution.

    • No Inhibitor Control (100% Activity): Add 45 µL of AChE Working Solution and 5 µL of DMSO.

    • Blank (No Enzyme Control): Add 45 µL of Assay Buffer and 5 µL of DMSO.

    • Gently mix and incubate the plate at room temperature (or 37°C) for 15-30 minutes. This pre-incubation allows the carbamate to interact with the enzyme.

  • Initiate and Measure Reaction:

    • Using a multichannel pipettor, add 150 µL of the Reaction Mix to all wells to start the reaction.

    • Immediately place the plate in the microplate reader.

    • Measure the absorbance at 412 nm every minute for 10-20 minutes.

  • Data Analysis:

    • For each well, calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Calculate the percentage of inhibition for each concentration of Methyl o-tolylcarbamate using the formula: % Inhibition = [1 - (V_inhibitor / V_no_inhibitor)] x 100

    • Plot % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).[9]

Application 2: Intermediate in Organic Synthesis

Scientific Rationale: Carbamates are versatile intermediates in organic synthesis.[1][5] They can serve as protecting groups for amines due to their stability under various conditions.[2] Furthermore, they can react with nucleophiles, such as amines, in a process called aminolysis or transcarbamoylation to form substituted ureas, which are themselves important pharmacophores. The o-tolyl group acts as a leaving group in this context.

Protocol 2.2: Synthesis of a Disubstituted Urea via Aminolysis

This protocol describes a general method for reacting Methyl o-tolylcarbamate with a primary or secondary amine to form an N,N'-disubstituted urea.

Materials:

  • Methyl o-tolylcarbamate

  • A representative amine (e.g., Benzylamine)

  • High-boiling point solvent (e.g., DMF, Toluene, or Xylene)

  • Stir plate with heating

  • Round-bottom flask with reflux condenser

  • TLC plates, ethyl acetate, hexanes for monitoring

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve Methyl o-tolylcarbamate (1.0 equivalent) in the chosen solvent (e.g., Toluene).

    • Add the amine (e.g., Benzylamine, 1.1 equivalents) to the solution.

    • Attach a reflux condenser and place the flask in an oil bath on a heating stir plate.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (for Toluene, ~110°C).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting carbamate and the appearance of a new, more polar spot (the urea product) indicates the reaction is proceeding.

  • Work-up and Purification:

    • Once the reaction is complete (typically several hours), allow the mixture to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude residue can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to isolate the desired urea product.

  • Characterization:

    • Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Application 3: Component of Screening Libraries

Scientific Rationale: The discovery of new drugs and agrochemicals often relies on screening large libraries of diverse small molecules. Aryl carbamates have a proven track record in these fields, with derivatives showing fungicidal, anti-proliferative, and other valuable biological activities.[11][12][13] Methyl o-tolylcarbamate is an excellent candidate for inclusion in screening libraries due to its unique substitution pattern and its membership in a biologically relevant chemical class. It can be tested in a wide array of high-throughput screens (HTS) to identify novel biological activities.

Safety and Handling

CAUTION: Researchers must consult the Safety Data Sheet (SDS) for Methyl o-tolylcarbamate before handling. The following are general safety guidelines based on related compounds.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[14][15]

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong acids, bases, and oxidizing agents.[14]

  • Toxicity: The specific toxicity of Methyl o-tolylcarbamate is not well-documented. However, many carbamates are known cholinesterase inhibitors and can be toxic if inhaled, ingested, or absorbed through the skin.[3][16] The precursor, o-cresol, is corrosive and toxic, causing irritation and potential damage to the central nervous system, liver, and kidneys.[15] Treat Methyl o-tolylcarbamate with appropriate caution.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

Methyl o-tolylcarbamate represents a research chemical with significant untapped potential. Its structural similarity to known bioactive molecules provides a strong rationale for its investigation as an enzyme inhibitor, a synthetic building block, and a valuable component of screening libraries. The protocols and guidelines presented here offer a robust starting point for scientists to explore its properties and potentially uncover new applications in medicine, agriculture, and materials science.

References
  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

  • Toma, L., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - PubMed Central. [Link]

  • Various Authors. (n.d.). Carbamate – Knowledge and References. Taylor & Francis. [Link]

  • Wikipedia contributors. (n.d.). Carbamate. Wikipedia. [Link]

  • Varjosaari, S. E., Suating, P., & Adler, M. J. (2016). One-Pot Synthesis of O-Aryl Carbamates. Organic Chemistry Portal. [Link]

  • Apilux, A., et al. (2015). Paper-based acetylcholinesterase inhibition assay combining a wet system for organophosphate and carbamate pesticides detection. PMC - PubMed Central. [Link]

  • Various Authors. (2025). Perspectives on the Synthesis of Organic Carbamates. ResearchGate. [Link]

  • Wang, X., et al. (2023). Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. MDPI. [Link]

  • Beloglazova, M., et al. (2022). Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. MDPI. [Link]

  • National Center for Biotechnology Information. (n.d.). m-Tolyl-methyl carbamate. PubChem. [Link]

  • Brim, H., et al. (2018). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central. [Link]

  • Wang, L., et al. (2018). Base-Mediated Intramolecular Decarboxylative Synthesis of Alkylamines from Alkanoyloxycarbamates. The Journal of Organic Chemistry. [Link]

  • Fors, B. P., & Buchwald, S. L. (2013). Palladium-Catalyzed Synthesis of N-Aryl Carbamates. Organic Chemistry Portal. [Link]

  • Various Authors. (n.d.). Two-step synthesis of amino-methyl-N-phenylcarbamate from toluidine: new preparative method and mechanism. Reaction Chemistry & Engineering (RSC Publishing). [Link]

  • American Elements. (n.d.). Methyl tosylcarbamate. AMERICAN ELEMENTS. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl Carbamate. PubChem. [Link]

  • Weinstock, M., et al. (2000). The Kinetics of Inhibition of Human Acetylcholinesterase and Butyrylcholinesterase by Two Series of Novel Carbamates. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Aminocarb. PubChem. [Link]

  • Radwan, M. A., et al. (2008). Potential of some monoterpenoids and their new N-methyl carbamate derivatives against Schistosomiasis snail vector, Biomphalaria alexandrina. PubMed. [Link]

  • NIOSH. (n.d.). o-Cresol. NIOSH Pocket Guide to Chemical Hazards - CDC. [Link]

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"enzymatic hydrolysis of methyl (2-methylphenyl)carbamate"

Author: BenchChem Technical Support Team. Date: January 2026

Here are the detailed Application Notes and Protocols for the enzymatic hydrolysis of methyl (2-methylphenyl)carbamate.

Application Note & Protocol Guide

Topic: Biocatalytic Hydrolysis of Methyl (2-methylphenyl)carbamate: Enzyme Selection, Kinetic Analysis, and Protocol Optimization

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl (2-methylphenyl)carbamate is an organic compound featuring a carbamate linkage, a structure of interest in pharmaceuticals, agrochemicals, and polymer chemistry. The cleavage of this bond is a critical step in both metabolic pathways and environmental degradation processes.[1][2] While chemical hydrolysis is feasible, it often requires harsh conditions (e.g., strong acids/bases) that can compromise other functional groups. Enzymatic hydrolysis presents a green, highly selective, and efficient alternative, operating under mild aqueous conditions.[3]

This guide provides a comprehensive framework for researchers aiming to develop and optimize the enzymatic hydrolysis of methyl (2-methylphenyl)carbamate. We will delve into the rationale for enzyme selection, provide detailed protocols for enzyme screening and kinetic characterization, and outline the necessary analytical methods for monitoring the reaction. The principles and methodologies described herein are designed to be broadly applicable for the study of other carbamate-containing molecules.

Part 1: Scientific Principles and Rationale

The Carbamate Bond and Its Enzymatic Cleavage

Carbamates are esters of carbamic acid (R₂NC(O)OR'). The central linkage is an ester bond, but its reactivity is influenced by the adjacent nitrogen atom. The primary target for enzymatic hydrolysis is this ester linkage. The reaction yields the corresponding alcohol (methanol), the amine (2-methylaniline), and carbon dioxide, the latter resulting from the spontaneous decarboxylation of the unstable carbamic acid intermediate.[4][5]

Rationale for Enzyme Selection

The enzymatic cleavage of carbamates is catalyzed by several classes of hydrolases. The choice of enzyme is the most critical experimental variable.

  • Carboxylesterases (EC 3.1.1.1): This is the most prominent class of enzymes known to hydrolyze carbamates.[1] They are ubiquitous in nature and exhibit broad substrate specificity. Several bacterial carboxylesterases have been identified that efficiently degrade carbamate pesticides.[1]

  • Lipases (EC 3.1.1.3): Primarily known for hydrolyzing triglycerides, many lipases exhibit promiscuous esterase activity and can hydrolyze a wide range of esters, including some carbamates.[1][6] Lipases like those from Candida antarctica (CAL-A, CAL-B) and Pseudomonas species are robust, commercially available, and active in various conditions.[1][7]

  • Amidases/Acylases (EC 3.5.1.4): While the target bond is an ester, some amidases can also display activity towards carbamates, cleaving the C-N bond directly or acting on the ester linkage.[8][9]

  • Cholinesterases (e.g., Acetylcholinesterase, AChE): These enzymes are the physiological target for many carbamate inhibitors. While their primary function is to hydrolyze acetylcholine, they can also catalytically hydrolyze carbamates, albeit often at a slower rate than their inhibition.[8][10]

For initial screening, a panel of commercially available esterases and lipases from diverse microbial sources is recommended due to their proven stability, broad substrate scope, and cost-effectiveness.

Mechanism of Hydrolysis by Serine Hydrolases

Most esterases and lipases are serine hydrolases, employing a conserved catalytic triad (typically Serine-Histidine-Aspartate) in their active site.[11] The hydrolysis mechanism proceeds via a two-step acyl-enzyme intermediate pathway.

  • Acylation Step: The serine's hydroxyl group, activated by the histidine-aspartate relay, performs a nucleophilic attack on the carbonyl carbon of the carbamate substrate. This forms a tetrahedral intermediate which then collapses, releasing methanol and forming a carbamoyl-enzyme intermediate.

  • Deacylation Step: A water molecule, activated by the catalytic histidine, attacks the carbonyl carbon of the acyl-enzyme intermediate. This second tetrahedral intermediate collapses, releasing the carbamic acid (which decomposes to 2-methylaniline and CO₂) and regenerating the active enzyme.

The general mechanism is visualized below.

G Figure 1: General Mechanism of Serine Hydrolase Catalysis enzyme_node enzyme_node substrate_node substrate_node intermediate_node intermediate_node product_node product_node sub Enzyme (E-Ser-OH) + Substrate (R-O-C(O)NHR') ts1 Tetrahedral Intermediate 1 sub->ts1 Nucleophilic Attack acyl Carbamoyl-Enzyme Intermediate (E-Ser-O-C(O)NHR') ts1->acyl Collapse p1 Methanol (R-OH) Released acyl->p1 ts2 Tetrahedral Intermediate 2 acyl->ts2 Hydrolysis water Water (H₂O) Enters water->ts2 regen Regenerated Enzyme (E-Ser-OH) ts2->regen Collapse p2 Carbamic Acid [R'NHCOOH] ts2->p2 p3 Amine (R'NH₂) + CO₂ p2->p3 Spontaneous Decarboxylation

Caption: Figure 1: General Mechanism of Serine Hydrolase Catalysis

Part 2: Experimental Protocols

This section provides step-by-step methodologies for screening enzymes and conducting a detailed kinetic analysis.

Materials and Reagents
  • Substrate: Methyl (2-methylphenyl)carbamate (≥98% purity)

  • Enzymes: Lyophilized powders or solutions of candidate enzymes (see Table 1).

  • Buffer: 50 mM Sodium Phosphate Buffer, pH 7.5.

  • Solvent: Acetonitrile (HPLC grade), Dimethyl Sulfoxide (DMSO).

  • Stop Solution: 1 M Hydrochloric Acid (HCl).

  • Analytical Standards: 2-methylaniline (≥98% purity).

  • Equipment: HPLC system with UV detector, thermostatted incubator/shaker, pH meter, analytical balance, microcentrifuge, pipettes, vials.

Table 1: Suggested Enzymes for Initial Screening

Enzyme Name Source Organism Supplier (Example)
Lipase B Candida antarctica Sigma-Aldrich, Novozymes
Lipase A Candida antarctica Codexis, Sigma-Aldrich
Lipase Pseudomonas cepacia Sigma-Aldrich, Amano
Esterase Bacillus subtilis Sigma-Aldrich
Esterase Porcine Liver Sigma-Aldrich

| Acetylcholinesterase | Electrophorus electricus | Sigma-Aldrich |

Protocol 1: Enzyme Screening Assay

Objective: To identify active enzymes for the hydrolysis of methyl (2-methylphenyl)carbamate from a panel of candidates.

  • Prepare Substrate Stock (100 mM): Dissolve an appropriate amount of methyl (2-methylphenyl)carbamate in DMSO. Causality: DMSO is used to solubilize the hydrophobic substrate before dilution into the aqueous buffer, preventing precipitation.

  • Prepare Enzyme Stocks (10 mg/mL): Dissolve each lyophilized enzyme powder in cold (4°C) 50 mM sodium phosphate buffer (pH 7.5). Centrifuge briefly to pellet any insoluble material. Use the supernatant. Prepare fresh daily.

  • Reaction Setup: In a 1.5 mL microcentrifuge tube, combine the following in order:

    • 880 µL of 50 mM Sodium Phosphate Buffer (pH 7.5)

    • 100 µL of Enzyme Stock solution (1 mg/mL final concentration)

  • Pre-incubation: Incubate the enzyme-buffer mixture at the desired reaction temperature (e.g., 37°C) for 5 minutes to allow for thermal equilibration.

  • Initiate Reaction: Add 20 µL of the 100 mM substrate stock solution to the tube to start the reaction (final substrate concentration: 2 mM). Mix gently by inverting.

  • Control Reactions (Self-Validating System):

    • No-Enzyme Control: Replace the enzyme solution with buffer to check for spontaneous, non-enzymatic hydrolysis.

    • No-Substrate Control: Replace the substrate solution with DMSO to check for any interfering peaks from the enzyme preparation.

  • Incubation: Incubate the reaction at 37°C with gentle shaking for a set time (e.g., 4 hours).

  • Stop Reaction: Terminate the reaction by adding 100 µL of 1 M HCl. This denatures the enzyme and ensures the reaction time is precise.

  • Sample Preparation for Analysis: Centrifuge the stopped reaction mixture at 13,000 x g for 5 minutes. Transfer the supernatant to an HPLC vial for analysis.

  • Analysis: Analyze the samples by HPLC-UV (see Protocol 2.4) to measure the decrease in substrate concentration or the formation of the product, 2-methylaniline.

Protocol 2: Detailed Kinetic Analysis

Objective: To determine the Michaelis-Menten kinetic parameters (Kₘ and Vₘₐₓ) for the most promising enzyme identified in the screening protocol.

  • Prepare Reagents: Prepare buffer and a fresh enzyme solution of the selected enzyme at an optimized concentration (determined from pilot experiments to ensure linear product formation over time). Prepare a 100 mM substrate stock in DMSO.

  • Reaction Setup: Set up a series of reactions in 1.5 mL tubes. Each reaction will have a final volume of 1.0 mL and a different substrate concentration (e.g., 0.1, 0.2, 0.5, 1.0, 2.0, 5.0, 10.0 mM).

    • To each tube, add the appropriate volume of 50 mM phosphate buffer.

    • Add the required volume of 100 mM substrate stock to achieve the desired final concentration. The volume of DMSO should be kept constant across all reactions (and not exceed 5-10% v/v) by adding extra DMSO if necessary. Causality: Maintaining a constant DMSO concentration prevents solvent effects from confounding the kinetic results.

    • Pre-incubate the tubes at the reaction temperature (e.g., 37°C) for 5 minutes.

  • Initiate Reactions: Start each reaction by adding a fixed amount of the optimized enzyme solution.

  • Time-Course Sampling: At specific time intervals (e.g., 2, 5, 10, 15, 20 minutes), withdraw an aliquot (e.g., 100 µL) from each reaction tube and immediately quench it in a separate tube containing 10 µL of 1 M HCl.

  • Analysis: Analyze all quenched samples by HPLC to determine the concentration of the product (2-methylaniline) formed at each time point for each initial substrate concentration.

  • Data Analysis:

    • For each substrate concentration, plot product concentration versus time. The initial velocity (v₀) is the slope of the linear portion of this curve.

    • Plot the calculated initial velocities (v₀) against the corresponding substrate concentrations ([S]).

    • Fit the resulting data to the Michaelis-Menten equation (v₀ = Vₘₐₓ[S] / (Kₘ + [S])) using non-linear regression software (e.g., GraphPad Prism, Origin) to determine the values of Kₘ and Vₘₐₓ.

Protocol 3: Analytical Method (HPLC-UV)

Objective: To quantify the substrate and product of the enzymatic reaction.

  • Instrument: HPLC with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% formic acid. The exact ratio should be optimized to achieve good separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set to a wavelength where both substrate and product have reasonable absorbance (e.g., 240 nm), or at the specific λₘₐₓ of the analyte of interest.[12]

  • Injection Volume: 10 µL.

  • Quantification: Create a standard curve for both the substrate (methyl (2-methylphenyl)carbamate) and the product (2-methylaniline) by injecting known concentrations to correlate peak area with concentration.

Part 3: Data Presentation and Workflow Visualization

Data Presentation

Quantitative data from kinetic studies should be summarized for clarity.

Table 2: Example Data for Determining Initial Velocity

Substrate [S] (mM) Time (min) Product [P] (µM) Calculated Initial Velocity, v₀ (µM/min)
0.5 0, 2, 5, 10 0, 15.2, 37.8, 75.1 7.5
1.0 0, 2, 5, 10 0, 28.9, 72.0, 143.5 14.4
2.0 0, 2, 5, 10 0, 51.5, 128.0, 255.0 25.5
5.0 0, 2, 5, 10 0, 98.2, 245.0, 480.1 48.3

| 10.0 | 0, 2, 5, 10 | 0, 150.1, 370.2, 690.8 | 70.1 |

Table 3: Summary of Hypothetical Kinetic Parameters

Enzyme Kₘ (mM) Vₘₐₓ (µmol/min/mg) k_cat (s⁻¹) k_cat/Kₘ (M⁻¹s⁻¹)

| P. cepacia Lipase | 1.8 ± 0.2 | 15.2 ± 0.9 | 12.7 | 7.1 x 10³ |

Experimental Workflow Visualization

The overall process from selecting an enzyme to final characterization can be visualized as a logical flow.

G Figure 2: Workflow for Enzymatic Hydrolysis Study start Define Objective: Hydrolyze Methyl (2-methylphenyl)carbamate screening Protocol 1: Enzyme Screening (Panel of Esterases/Lipases) start->screening analysis1 Protocol 3: HPLC-UV Analysis (Endpoint Assay) screening->analysis1 decision Is Activity Detected? analysis1->decision optimization Pilot Experiments: Optimize Enzyme/Substrate Concentration & Time decision->optimization Yes stop Re-evaluate Enzyme Selection or Conditions decision->stop No kinetics Protocol 2: Full Kinetic Assay (Vary [S], Measure Initial Rates) optimization->kinetics analysis2 Protocol 3: HPLC-UV Analysis (Time-Course Assay) kinetics->analysis2 data Data Analysis: Michaelis-Menten Plot (Non-linear Regression) analysis2->data results Determine Kinetic Parameters (Km, Vmax, kcat) data->results

Caption: Figure 2: Workflow for Enzymatic Hydrolysis Study

References

  • Perrin, C., et al. (2017). Discovery of carbamate degrading enzymes by functional metagenomics. PLoS ONE, 12(11), e0187233. Available from: [Link]

  • Kumar, S., et al. (2022). Hydrolysis mechanism of esterases and amidases toward carbamate pesticides. Journal of Hazardous Materials, 436, 129201. Available from: [Link]

  • Dror, E., & Zelingher, N. (1990). Studies on the enzymatic hydrolysis of amino acid carbamates. Applied Biochemistry and Biotechnology, 24-25, 333–341. Available from: [Link]

  • Wang, D., et al. (2022). Hydrolysis Mechanism of Carbamate Methomyl by a Novel Esterase PestE: A QM/MM Approach. International Journal of Molecular Sciences, 23(24), 15993. Available from: [Link]

  • Komersova, A., et al. (2006). In vitro Inhibition of Cholinesterases by Carbamates - A Kinetic Study. Zeitschrift für Naturforschung C, 61(1-2), 103-110. Available from: [Link]

  • Pandey, J., et al. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology, 12, 686658. Available from: [Link]

  • Werner, S. L., et al. (1995). Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory-Determination of selected carbamate pesticides in water by high-performance liquid chromatography. U.S. Geological Survey Open-File Report, 95-181. Available from: [Link]

  • Pandey, J., et al. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology, 12, 686658. Available from: [Link]

  • Marshall, M., & Cohen, P. P. (1966). A kinetic study of the mechanism of crystalline carbamate kinase. Journal of Biological Chemistry, 241(18), 4197-4208. Available from: [Link]

  • Montellano, L. G., et al. (2023). Experimental and In Silico Approaches to Study Carboxylesterase Substrate Specificity. International Journal of Molecular Sciences, 24(21), 15949. Available from: [Link]

  • Straub, J.O., & Belz, D. (2001). Small-Volume Bioassay for Quantification of the Esterase Inhibiting Potency of Mixtures of Organophosphate and Carbamate Insecticides in Rainwater: Development and Optimization. Environmental Toxicology and Chemistry, 20(1), 23-29. Available from: [Link]

  • Amodio, E., et al. (2021). Analytical methods for human biomonitoring of pesticides. A review. MethodsX, 8, 101429. Available from: [Link]

  • Dorough, H. W., & Thorstenson, J. H. (1975). Analysis for carbamate insecticides and metabolites. Journal of Chromatographic Science, 13(5), 212-224. Available from: [Link]

  • Jiang, J., et al. (2020). Carbamate C-N Hydrolase Gene ameH Responsible for the Detoxification Step of Methomyl Degradation in Aminobacter aminovorans Strain MDW-2. Applied and Environmental Microbiology, 86(23), e01859-20. Available from: [Link]

  • U.S. Environmental Protection Agency. (1989). Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater. Available from: [Link]

  • Sharma, A., et al. (2022). Insights into the microbial degradation and biochemical mechanisms of carbamates. Journal of Biosciences, 47, 60. Available from: [Link]

  • Zahedifar, P., et al. (2024). Multistage Chemical Recycling of Polyurethanes and Dicarbamates: A Glycolysis–Hydrolysis Demonstration. Polymer Degradation and Stability. Available from: [Link]

  • Hobisch, M., et al. (2021). Efficient Enzymatic Synthesis of Carbamates in Water Using Promiscuous Esterases/Acyltransferases. ChemCatChem, 13(12), 2873-2878. Available from: [Link]

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Introduction: The Carbamate Moiety as a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of Methyl o-Tolylcarbamate in Medicinal Chemistry

The carbamate functional group, an amide-ester hybrid, is a cornerstone of modern medicinal chemistry. Its unique structural and electronic properties have cemented its role in a multitude of approved therapeutic agents. Carbamates are frequently employed as stable, cell-permeable surrogates for the peptide bond, a critical feature for enhancing the drug-like properties of bioactive molecules. The ability of the carbamate NH and carbonyl groups to participate in hydrogen bonding, coupled with the conformational constraints imposed by amide resonance, allows for precise and potent interactions with biological targets. This versatility has led to the widespread use of carbamates in designing prodrugs, modulating pharmacokinetic profiles, and serving as the primary pharmacophore in drugs targeting various diseases, from neurodegenerative disorders to cancer.

Methyl o-tolylcarbamate belongs to this important class of molecules. As an N-aryl carbamate, its structure is primed for investigation, particularly as an inhibitor of serine hydrolases, most notably cholinesterases. The strategic placement of the ortho-methyl group on the phenyl ring is not a trivial substitution; such "magic methyl" effects are a well-established strategy in lead optimization. This substitution can profoundly influence a molecule's conformation, metabolic stability, and binding affinity by introducing favorable steric interactions or shielding metabolically labile sites. This guide provides a detailed exploration of methyl o-tolylcarbamate, from its chemical synthesis to its potential applications and the protocols required for its biological evaluation.

Synthesis of Methyl o-Tolylcarbamate

The synthesis of methyl o-tolylcarbamate can be approached through several reliable methods. The choice of method often depends on the starting materials available, desired scale, and reaction conditions. Below are two common and effective protocols.

Protocol 1: Synthesis from o-Toluidine and Dimethyl Carbonate

This method represents a greener approach, utilizing the less hazardous dimethyl carbonate as a methylating and carbonylating agent.

Causality: The reaction proceeds via a nucleophilic attack of the amine (o-toluidine) on the carbonyl carbon of dimethyl carbonate, catalyzed by a strong base like sodium methoxide. The base deprotonates the amine, increasing its nucleophilicity, and facilitates the elimination of methanol to drive the reaction forward. Refluxing is necessary to provide the activation energy for the reaction.

Experimental Protocol:

  • Setup: Equip a round-bottom flask with a reflux condenser and a nitrogen inlet.

  • Reagents: To the flask, add o-toluidine (1.0 eq), methanol (approx. 2 mL per gram of toluidine), and dimethyl carbonate (1.1 eq).

  • Base Addition: While stirring, slowly add a solution of sodium methoxide in methanol (2.5 N, 1.1 eq) over 1-2 minutes.

  • Reaction: Heat the mixture to reflux under a nitrogen atmosphere for 24 hours.

  • Workup:

    • Allow the mixture to cool to room temperature and concentrate it to a solid using a rotary evaporator.

    • Partition the crude solid between diethyl ether and water.

    • Separate the layers and extract the aqueous layer three times with diethyl ether.

  • Purification:

    • Combine the organic extracts and wash sequentially with 1N HCl and saturated NaCl solution.

    • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.

    • Recrystallize the crude product from a suitable solvent like cyclohexane to yield pure methyl o-tolylcarbamate.

Protocol 2: Synthesis from o-Toluamide via Hofmann Rearrangement

This classic transformation involves the conversion of a primary amide to a carbamate with the loss of one carbon atom. The use of a reagent system like trichloroisocyanuric acid (TCICA) in methanol provides an efficient route.

Causality: The amide reacts with TCICA to form an N-chloroamide intermediate. In the presence of a base (often implicitly formed or added), this intermediate undergoes a Hofmann rearrangement, where the tolyl group migrates from the carbonyl carbon to the nitrogen, with the concurrent loss of the chloride ion, to form an isocyanate. This highly reactive isocyanate is immediately trapped by the methanol solvent to yield the desired methyl carbamate.

Experimental Protocol:

  • Dissolution: In a round-bottom flask, dissolve o-toluamide (1.0 eq) in methanol (approx. 5 mL per gram of amide).

  • N-Chloroamide Formation: Add TCICA (0.37 eq) to the solution. A precipitate of cyanuric acid will form. Stir the mixture for 1 hour at room temperature.

  • Filtration: Remove the cyanuric acid precipitate by vacuum filtration and wash the solid with a small amount of methanol.

  • Rearrangement & Carbamate Formation: The filtrate, containing the N-chloroamide, is then typically treated with a base (e.g., sodium methoxide) and heated to induce the rearrangement and trapping with methanol to form the final product.

  • Purification: The product is isolated and purified using similar extraction and recrystallization techniques as described in Protocol 1.

Synthesis_Workflow cluster_0 Protocol 1: From o-Toluidine cluster_1 Protocol 2: From o-Toluamide o-Toluidine o-Toluidine Reaction1 Mix & Reflux (24h) o-Toluidine->Reaction1 DMC Dimethyl Carbonate DMC->Reaction1 NaOMe Sodium Methoxide NaOMe->Reaction1 Workup1 Evaporation & Extraction Reaction1->Workup1 Product1 Methyl o-tolylcarbamate Workup1->Product1 o-Toluamide o-Toluamide Reaction2 N-Chloroamide Formation o-Toluamide->Reaction2 TCICA TCICA in Methanol TCICA->Reaction2 Rearrangement Hofmann Rearrangement & Methanol Trapping Reaction2->Rearrangement Workup2 Purification Rearrangement->Workup2 Product2 Methyl o-tolylcarbamate Workup2->Product2

Caption: Workflow for two common synthetic routes to methyl o-tolylcarbamate.

Application in Medicinal Chemistry: Cholinesterase Inhibition

A primary and well-validated application for N-aryl carbamates in medicinal chemistry is the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are responsible for hydrolyzing the neurotransmitter acetylcholine, thereby terminating its signal. In conditions like Alzheimer's disease, where there is a deficit in cholinergic neurotransmission, inhibiting these enzymes increases acetylcholine levels in the brain, offering symptomatic relief.

Mechanism of Action

Carbamates like methyl o-tolylcarbamate act as "pseudo-irreversible" or "slowly reversible" inhibitors of cholinesterases.[1][2] The mechanism involves the carbamoylation of a critical serine residue within the enzyme's active site.

  • Binding: The carbamate inhibitor docks into the active site of the cholinesterase.

  • Nucleophilic Attack: The hydroxyl group of the catalytic serine (Ser203 in human AChE) performs a nucleophilic attack on the electrophilic carbonyl carbon of the carbamate.[1]

  • Carbamoylation: This attack forms a transient tetrahedral intermediate. The bond to the phenolate (o-cresol in this case) is cleaved, and a stable carbamoyl-enzyme complex is formed.[2]

  • Inhibition: The carbamoylated enzyme is inactive and cannot hydrolyze acetylcholine.

  • Slow Reactivation: Unlike the extremely stable phosphate bond formed by organophosphates, the carbamoyl-enzyme bond is susceptible to slow hydrolysis, which regenerates the active enzyme. The rate of this decarbamoylation is orders of magnitude slower than the deacetylation that occurs with the natural substrate, leading to prolonged inhibition.

MOA ChE_SerOH Cholinesterase (Active Ser-OH) Complex Enzyme-Inhibitor Complex ChE_SerOH->Complex Carbamate Methyl o-tolylcarbamate Carbamate->Complex Carbamylated_ChE Carbamoylated ChE (Inactive) Complex->Carbamylated_ChE Carbamoylation o_Cresol o-Cresol Complex->o_Cresol Leaving Group Hydrolysis Slow Hydrolysis Carbamylated_ChE->Hydrolysis Reactivated_ChE Reactivated Enzyme Hydrolysis->Reactivated_ChE

Caption: Mechanism of cholinesterase inhibition via carbamoylation.

The Role of the ortho-Methyl Group

The ortho-substituent on the phenyl ring of a carbamate inhibitor can significantly influence its potency and selectivity. Studies on related phenyl carbamates have shown that the steric and electronic properties of ortho substituents modulate inhibition.[3] Electron-donating groups, such as the methyl group in methyl o-tolylcarbamate, can accelerate the inhibition of BChE.[3] Furthermore, the methyl group can influence the conformation of the inhibitor within the active site gorge, potentially creating more favorable interactions and enhancing binding affinity.

Protocols for Biological Evaluation

Protocol 3: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a robust and widely used colorimetric assay to determine the IC₅₀ (half-maximal inhibitory concentration) of methyl o-tolylcarbamate against AChE and BChE.[4][5]

Principle: The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate 5-thio-2-nitrobenzoate (TNB²⁻), a yellow-colored anion. The rate of color formation, measured spectrophotometrically at 412 nm, is proportional to enzyme activity. An inhibitor will reduce this rate.

Reagents & Materials:

  • 96-well microplate

  • Microplate reader (412 nm)

  • Phosphate Buffer (0.1 M, pH 8.0)

  • AChE (e.g., from electric eel) and BChE (e.g., from equine serum) stock solutions in buffer.

  • Acetylthiocholine iodide (ATChI) solution (10 mM in water, prepare fresh).

  • DTNB solution (10 mM in buffer).

  • Methyl o-tolylcarbamate stock solution (e.g., 10 mM in DMSO).

Experimental Protocol:

  • Prepare Dilutions: Prepare serial dilutions of the methyl o-tolylcarbamate stock solution in phosphate buffer. Ensure the final DMSO concentration in the assay wells is ≤1%.

  • Plate Setup (in triplicate):

    • Blank: 175 µL buffer + 25 µL ATChI.

    • Control (100% Activity): 125 µL buffer + 25 µL enzyme solution + 25 µL ATChI.

    • Test Wells: 100 µL buffer + 25 µL of inhibitor dilution + 25 µL enzyme solution + 25 µL ATChI.

  • Pre-incubation: Add the buffer, inhibitor (or buffer for control), and enzyme solution to the wells. Mix gently and pre-incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes to allow the inhibitor to interact with the enzyme.[4]

  • Reaction Initiation: Initiate the reaction by adding 25 µL of the ATChI substrate solution to all wells except the blank.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 412 nm every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Rate_inhibitor / Rate_control)] x 100

    • Plot % Inhibition vs. log[Inhibitor Concentration] and fit the data to a dose-response curve to determine the IC₅₀ value.

Assay_Workflow Start Prepare Reagents (Buffer, Enzyme, DTNB, Substrate, Inhibitor) Plate Dispense Reagents into 96-Well Plate (Buffer, Inhibitor, Enzyme) Start->Plate Incubate Pre-incubate Plate (15 min @ 37°C) Plate->Incubate Add_Substrate Initiate Reaction: Add ATChI Substrate Incubate->Add_Substrate Read Kinetic Reading (412 nm for 10 min) Add_Substrate->Read Analyze Calculate Reaction Rates & % Inhibition Read->Analyze End Determine IC50 Value Analyze->End

Caption: Experimental workflow for the in vitro cholinesterase inhibition assay.

Protocol 4: In Vivo Assessment of a Representative Carbamate (Conceptual)

This protocol outlines a general approach for the initial toxicological and behavioral assessment of a novel carbamate cholinesterase inhibitor in a rodent model. This is essential to correlate in vitro potency with in vivo efficacy and safety.

Objective: To determine the acute toxicity (e.g., Maximum Tolerated Dose, MTD) and assess the effects on motor activity and cholinergic-mediated behaviors.

Animal Model: Male Wistar rats or BALB/c mice.

Experimental Protocol:

  • Dose Formulation: Prepare the test compound (methyl o-tolylcarbamate) in a suitable vehicle (e.g., saline with 5% DMSO and 5% Tween 80).

  • Dose-Ranging Study (MTD Determination):

    • Administer single, escalating doses of the compound to small groups of animals (n=3-5 per group) via intraperitoneal (i.p.) or oral (p.o.) route.

    • A control group receives the vehicle only.

    • Observe animals continuously for the first 4 hours and then periodically for up to 72 hours.

    • Record clinical signs of cholinergic overstimulation (e.g., tremors, salivation, lacrimation, diarrhea) and any other signs of toxicity.

    • The MTD is the highest dose that does not cause mortality or severe, irreversible toxic effects.

  • Behavioral Assessment:

    • Select a dose or range of doses based on the MTD study (e.g., 25%, 50%, and 75% of MTD).

    • Administer the compound to naive animals.

    • At the time of expected peak effect (e.g., 30-60 minutes post-dose), assess cognitive and motor functions using established tests.

      • Motor Activity: Use an open-field arena to quantify locomotor activity (distance traveled, rearing frequency). Cholinesterase inhibitors often cause a dose-dependent decrease in motor activity.

      • Cognitive Function: To assess pro-cognitive effects, use a model of induced amnesia (e.g., scopolamine-induced deficit) and evaluate performance in tasks like the Y-maze, Morris water maze, or passive avoidance test.

  • Tissue Collection (Optional): At the end of the behavioral assessment, animals can be euthanized to collect brain and blood samples to measure ex vivo cholinesterase inhibition and correlate it with the observed behavioral effects.

Data Summary

Direct experimental data for methyl o-tolylcarbamate is not widely published. However, by comparing it to other structurally related carbamates, we can estimate its potential activity range.

CompoundTargetIC₅₀ (µM)Notes
Methyl o-tolylcarbamate AChE / BChEData Not AvailableActivity is predicted based on its structural class.
Rivastigmine AChE / BChE~4.1 (AChE)A clinically used dual inhibitor for Alzheimer's disease.
O-Aromatic Carbamates AChE / BChEVaries (nM to µM)Potency is highly dependent on N- and O-substituents.
Phenyl N-butyl Carbamates [3]BChE > AChEVariesortho-electron donating groups enhance BChE inhibition.

Conclusion

Methyl o-tolylcarbamate is a molecule of significant interest within the field of medicinal chemistry. As a member of the N-aryl carbamate family, its primary potential lies in the inhibition of cholinesterases, a clinically validated strategy for the management of Alzheimer's disease. The synthetic routes to this compound are well-established and accessible. The protocols provided herein offer a clear framework for its synthesis and subsequent biological evaluation, from initial in vitro enzyme inhibition screening using the Ellman's assay to preliminary in vivo assessment of its neurobehavioral effects. The presence of the ortho-methyl group provides an intriguing structural feature that may confer advantageous properties regarding potency, selectivity, or metabolic stability, making methyl o-tolylcarbamate a compelling candidate for further investigation in drug discovery programs.

References

  • ResearchGate. (n.d.). General mechanism of pseudoirreversible cholinesterase inhibition by carbamates. [Online] Available at: [Link] [Accessed Jan. 13, 2026].

  • Lockridge, O., & Masson, P. (2005). Ortho Effects for Inhibition Mechanisms of Butyrylcholinesterase by O-Substituted Phenyl N-butyl Carbamates and Comparison With Acetylcholinesterase, Cholesterol Esterase, and Lipase. Chemical Research in Toxicology, 18(7), 1124-1131. [Online] Available at: [Link] [Accessed Jan. 13, 2026].

  • Rosenberry, T. L., et al. (2008). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Journal of Medicinal Chemistry, 51(15), 4696-4706. [Online] Available at: [Link] [Accessed Jan. 13, 2026].

  • Rosenberry, T. L., et al. (2008). Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase. PubMed. [Online] Available at: [Link] [Accessed Jan. 13, 2026].

  • Cureus. (2024). Evidence of the Efficacy of Acetylcholinesterase Inhibitors in In Vivo Studies: A Systematic Review. [Online] Available at: [Link] [Accessed Jan. 13, 2026].

  • ResearchGate. (2008). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. [Online] Available at: [Link] [Accessed Jan. 13, 2026].

  • Pohanka, M., et al. (2018). Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone. Sensors (Basel), 18(11), 3803. [Online] Available at: [Link] [Accessed Jan. 13, 2026].

  • Pohanka, M. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International Journal of Molecular Sciences, 12(4), 2650-2660. [Online] Available at: [Link] [Accessed Jan. 13, 2026].

  • Pohanka, M., et al. (2011). Evaluation of Cholinesterase Activities During in Vivo Intoxication Using an Electrochemical Sensor Strip – Correlation With Intoxication Symptoms. International Journal of Electrochemical Science, 6, 4596-4604. [Online] Available at: [Link] [Accessed Jan. 13, 2026].

  • Kuca, K., et al. (2018). Cholinesterase Inhibitor 6-Chlorotacrine - In Vivo Toxicological Profile and Behavioural Effects. CNS & Neurological Disorders - Drug Targets, 17(1), 66-73. [Online] Available at: [Link] [Accessed Jan. 13, 2026].

  • ResearchGate. (2017). (PDF) Cholinesterase Inhibitor 6-Chlorotacrine - In Vivo Toxicological Profile and Behavioural Effects. [Online] Available at: [Link] [Accessed Jan. 13, 2026].

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  • Google Patents. (n.d.). CN103524381A - Synthesis of N-methylmethyl carbamate.
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"experimental protocol for biological screening of Carbamic acid, (2-methylphenyl)-, methyl ester"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for Screening a Carbamate Analog

Methyl (2-methylphenyl)carbamate, a member of the carbamate ester family, possesses a chemical scaffold of significant interest in agrochemical and pharmaceutical research.[1] Carbamates are widely recognized for their role as acetylcholinesterase (AChE) inhibitors.[2][3][4][5] AChE is a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine at synaptic clefts, a process vital for the proper functioning of the nervous system in both insects and mammals.[5][6] Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors and, ultimately, toxicity.[7] This mechanism is the basis for the insecticidal activity of many carbamate compounds.[3][4]

Given the established mode of action for this chemical class, the primary objective for the biological screening of Methyl (2-methylphenyl)carbamate is to quantify its inhibitory potency against acetylcholinesterase. Furthermore, a comprehensive screening protocol must also assess the compound's general cytotoxicity to distinguish between specific enzyme inhibition and non-specific cellular toxicity. This dual approach is fundamental in early-stage drug discovery and toxicology assessment, ensuring that promising "hits" from a primary screen are not simply cytotoxic artifacts.[8][9]

This document provides a detailed, tiered experimental protocol designed for researchers in drug development and related scientific fields. It outlines a logical screening cascade, beginning with a primary, target-oriented assay, followed by a crucial secondary assay to evaluate cellular viability.

Screening Cascade Overview

A structured screening cascade is essential for efficient and cost-effective evaluation of test compounds.[10][11] It allows for rapid decision-making by prioritizing assays that answer the most critical questions first.[10][11] Our proposed cascade for Methyl (2-methylphenyl)carbamate begins with a direct biochemical assay to test the primary hypothesis (AChE inhibition) and follows with a cell-based assay to assess general toxicity.

Screening_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening cluster_2 Data Analysis & Decision Primary_Assay Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method) Secondary_Assay General Cytotoxicity Assay (MTT Assay) Primary_Assay->Secondary_Assay Active Compounds Analysis Calculate IC50 (AChE) Calculate CC50 (Cytotoxicity) Determine Selectivity Index (SI = CC50/IC50) Secondary_Assay->Analysis

Caption: A tiered screening cascade for Methyl (2-methylphenyl)carbamate.

Part 1: Primary Screening - Acetylcholinesterase (AChE) Inhibition

The primary screen directly assesses the compound's ability to inhibit acetylcholinesterase. The most common and robust method for this is the spectrophotometric assay developed by Ellman.[6]

Principle of the Ellman's Method

This colorimetric assay measures the activity of AChE. The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine.[6] Thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce 5-thio-2-nitrobenzoate (TNB²⁻), a yellow-colored anion.[6][12] The rate of TNB²⁻ formation is measured spectrophotometrically at 412 nm and is directly proportional to AChE activity.[6][13] The presence of an inhibitor, such as a carbamate, will decrease the rate of the reaction.[6]

Ellman_Method cluster_reaction1 cluster_reaction2 cluster_inhibitor ATCh Acetylthiocholine (ATCh) (Substrate) AChE Acetylcholinesterase (AChE) ATCh->AChE Thiocholine Thiocholine AChE->Thiocholine Hydrolysis DTNB DTNB (Ellman's Reagent, Colorless) TNB TNB²⁻ (Yellow Product) DTNB->TNB Reaction Carbamate Methyl (2-methylphenyl)carbamate (Inhibitor) Carbamate->AChE Inhibits

Caption: Mechanism of the Ellman's assay for AChE inhibition.

Protocol: AChE Inhibition Assay

This protocol is adapted for a 96-well microplate format, suitable for screening multiple concentrations of the test compound.

Materials:

  • Acetylcholinesterase (AChE) from Electrophorus electricus (Electric Eel)

  • Acetylthiocholine iodide (ATChI)

  • 5,5′-dithio-bis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate Buffer (e.g., 0.1 M, pH 8.0)

  • Methyl (2-methylphenyl)carbamate (Test Compound)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • AChE Solution: Prepare a working solution of AChE (e.g., 0.2 units/mL) in phosphate buffer. Keep on ice.

    • ATChI Solution (Substrate): Prepare a 10 mM stock solution in deionized water. Prepare fresh daily.[6]

    • DTNB Solution (Ellman's Reagent): Prepare a 10 mM stock solution in phosphate buffer.[6]

    • Test Compound Stock: Prepare a 10 mM stock solution of Methyl (2-methylphenyl)carbamate in 100% DMSO. From this, create serial dilutions to achieve the desired final assay concentrations. Ensure the final DMSO concentration in the well does not exceed 1% to avoid enzyme inhibition from the solvent.[6]

  • Assay Plate Setup (Total Volume: 200 µL):

    • Blank Wells: Add 175 µL of phosphate buffer and 25 µL of ATChI solution.

    • Control Wells (100% Activity): Add 150 µL of phosphate buffer, 25 µL of AChE solution, and 5 µL of the corresponding DMSO concentration used for the test compound.

    • Test Wells: Add 150 µL of phosphate buffer, 25 µL of AChE solution, and 5 µL of the test compound dilution.

    • It is recommended to run all samples in triplicate.

  • Pre-incubation:

    • Add the buffer, AChE solution, and test compound (or DMSO vehicle) to the appropriate wells.

    • Mix gently and pre-incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes. This allows the inhibitor to interact with the enzyme.[12]

  • Reaction Initiation and Measurement:

    • To initiate the reaction, add 20 µL of DTNB solution followed by 25 µL of ATChI solution to all wells (except the blank).

    • Immediately place the plate in the microplate reader.

    • Measure the absorbance at 412 nm kinetically, with readings taken every minute for 10-15 minutes.[6]

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbsorbance/minute) for each well from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [ (RateControl - RateTest) / RateControl ] x 100[6]

    • Plot the % Inhibition against the logarithm of the test compound concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) using non-linear regression analysis.

Expected Data Outcome

The results can be tabulated to clearly present the dose-dependent inhibitory effect of the compound.

Compound Concentration (µM)Average Rate (ΔAbs/min)% Inhibition
0 (Control)0.0500%
0.10.04510%
10.03824%
100.02648%
500.01570%
1000.00982%
Calculated IC₅₀ ~10.5 µM

Part 2: Secondary Screening - General Cytotoxicity

Following the primary screen, it is crucial to assess whether the observed activity is due to specific enzyme inhibition or general cytotoxicity.[8] A compound that indiscriminately kills cells will appear as a "hit" in many assays. The MTT assay is a widely used colorimetric method to evaluate cell viability and metabolic activity.[14][15]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active, viable cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals.[16] This reduction is primarily carried out by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria.[14] The insoluble formazan crystals are then dissolved in a solubilization solution, and the absorbance is measured spectrophotometrically (typically between 550-600 nm). The intensity of the purple color is directly proportional to the number of viable cells.[14][16]

Protocol: MTT Cytotoxicity Assay

Materials:

  • A suitable mammalian cell line (e.g., HEK293, HepG2, or a neuronal cell line like SH-SY5Y)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[14][16]

  • Solubilization Solution (e.g., 10% SDS in 0.01 M HCl, or acidified isopropanol)[16][17]

  • 96-well tissue culture-treated plates

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[16]

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of Methyl (2-methylphenyl)carbamate in complete medium from the DMSO stock solution.

    • Carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound. Include vehicle control (medium with the same final DMSO concentration) and untreated control wells.

    • Incubate for a defined period (e.g., 24, 48, or 72 hours).[15]

  • MTT Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

    • Incubate the plate for 3-4 hours in the humidified incubator. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[17]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the cell layer.

    • Add 100-150 µL of the Solubilization Solution to each well to dissolve the purple crystals.[16]

    • Wrap the plate in foil and place it on an orbital shaker for 15-20 minutes to ensure complete solubilization.[14][16]

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[14][15] A reference wavelength of >650 nm can be used to subtract background noise.

  • Data Analysis:

    • Subtract the average absorbance of the blank (medium only) wells from all other readings.

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = [ (AbsorbanceTest / AbsorbanceControl) ] x 100

    • Plot the % Viability against the logarithm of the test compound concentration and determine the CC₅₀ value (the concentration of the compound that causes a 50% reduction in cell viability).

Expected Data Outcome

The cytotoxicity data provides a clear measure of the compound's effect on cell health.

Compound Concentration (µM)Average Absorbance (570 nm)% Viability
0 (Control)0.850100%
100.84599.4%
500.81295.5%
1000.75088.2%
2000.55064.7%
4000.41548.8%
Calculated CC₅₀ ~390 µM

Conclusion and Interpretation

The final step involves integrating the data from both assays to make an informed decision about the compound's potential. A key metric is the Selectivity Index (SI) , calculated as:

SI = CC₅₀ / IC₅₀

  • From our example data: SI = 390 µM / 10.5 µM ≈ 37

A higher SI value is desirable, as it indicates that the compound is significantly more potent against its intended target (AChE) than it is toxic to cells in general. A compound with an SI > 10 is often considered a good candidate for further investigation. In this hypothetical example, the SI of ~37 suggests that Methyl (2-methylphenyl)carbamate exhibits selective inhibition of acetylcholinesterase with a reasonable window of safety in terms of general cytotoxicity, warranting further characterization.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives, 87, 245–254. Retrieved from [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Carbamate pesticides: a general introduction (EHC 64, 1986). (1986). International Programme on Chemical Safety. Retrieved from [Link]

  • Provost, J. J., & Wallert, M. A. (2015). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

  • Carbamate. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]

  • What are Carbamate insecticides and how to choose the right one? (2024). Ageruo. Retrieved from [Link]

  • Brimijoin, S., et al. (2012). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central. Retrieved from [Link]

  • Cole, J. B. (2023). Carbamate Toxicity. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • How to Develop a Successful in vitro Screening Strategy. (n.d.). Sygnature Discovery. Retrieved from [Link]

  • Acetylcholinesterase Inhibition Assay. (2018). Bio-protocol. Retrieved from [Link]

  • A screening cascade designed to make maximum use of in vitro systems. (2009). ResearchGate. Retrieved from [Link]

  • How to Develop a Successful in vitro Screening Strategy. (2023). International Biopharmaceutical Industry. Retrieved from [Link]

  • Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. (n.d.). baseclick GmbH. Retrieved from [Link]

  • Carbamic acid, (2-methylphenyl)-, methyl ester. (n.d.). PubChem. Retrieved from [Link]

  • Acetylcholinesterase Inhibition Assay (Tick or Eel). (n.d.). Attogene. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Methyl (2-methylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of methyl (2-methylphenyl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide robust, field-proven methodologies for obtaining a high-purity final product. As Senior Application Scientists, we understand that the success of a synthesis is ultimately determined by the purity of the isolated compound. This guide synthesizes our expertise to explain not just the "how," but the critical "why" behind each step.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of methyl (2-methylphenyl)carbamate?

A1: The impurity profile depends heavily on the synthetic route. If you are synthesizing the compound from 2-methylaniline (o-toluidine) and methyl chloroformate, the most common impurities include:

  • Unreacted 2-methylaniline: A basic starting material that is often difficult to remove completely without a proper work-up.

  • N,N'-bis(2-methylphenyl)urea: A common byproduct formed from the reaction of the starting aniline with any isocyanate intermediate or from the decomposition of the carbamate.

  • Residual Solvents: Solvents used in the reaction or initial work-up (e.g., dichloromethane, toluene, ethyl acetate).[1]

  • Degradation Products: Carbamates can be sensitive to heat and extreme pH, potentially leading to decomposition.[2]

Q2: What are the primary methods for purifying crude methyl (2-methylphenyl)carbamate?

A2: The two most effective and widely used methods for purifying this solid compound are recrystallization and flash column chromatography.

  • Recrystallization is ideal for removing small amounts of impurities from a large amount of material, especially when the crude product is already of moderate purity (>85-90%). It is cost-effective and scalable.

  • Flash Column Chromatography is superior for separating complex mixtures with multiple components or when impurities have similar solubility to the desired product.[3][4] It offers higher resolution but is more labor-intensive and requires more solvent for large-scale purifications.

Q3: How do I decide between recrystallization and column chromatography?

A3: The choice depends on the purity of your crude material and the nature of the impurities. A simple Thin Layer Chromatography (TLC) analysis is the best first step.

  • If TLC shows a major spot for your product and only minor, well-separated spots for impurities: Recrystallization is likely the best choice.

  • If TLC shows multiple spots close to your product spot, or significant streaking: Flash column chromatography is necessary to achieve high purity.

The following flowchart provides a decision-making framework.

Purification_Decision_Workflow start Start: Crude Product (Methyl (2-methylphenyl)carbamate) tlc Run Analytical TLC in various solvent systems start->tlc evaluate_tlc Evaluate TLC Plate tlc->evaluate_tlc recrystallize Proceed with Recrystallization evaluate_tlc->recrystallize  Main spot is clean; Impurities are at baseline or solvent front. chromatography Proceed with Flash Column Chromatography evaluate_tlc->chromatography Impurity spots are close to product spot (ΔRf < 0.2) or streaking is observed. end_product Pure Product recrystallize->end_product chromatography->end_product

Caption: Decision workflow for selecting a purification method.

Q4: What are the key safety considerations when handling this compound?

A4: While specific data for methyl (2-methylphenyl)carbamate is limited, carbamates as a class require careful handling. The related methyl carbamate is suspected of causing cancer and is a known eye irritant.[5][6][7]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves.[7]

  • Ventilation: Handle the solid and any solutions in a well-ventilated fume hood to avoid inhaling dust or vapors.[5]

  • Disposal: Dispose of chemical waste according to your institution's guidelines.

Troubleshooting Guide

This section addresses specific issues you may encounter during purification.

Scenario 1: Recrystallization Issues

Q: My yield after recrystallization is very low. What went wrong? A: Low yield is typically caused by one of three issues:

  • Using too much solvent: The goal is to create a saturated solution at the solvent's boiling point. Using excessive solvent will keep your product dissolved even after cooling. Solution: After filtering the hot solution, evaporate some of the solvent under reduced pressure to reach the saturation point, then allow it to cool again.

  • Inappropriate solvent choice: The ideal solvent dissolves the compound when hot but not when cold. If solubility is still high at low temperatures, you will lose product in the filtrate. Solution: Re-evaluate your solvent system. Test solubility in small vials before committing to a bulk procedure.

  • Premature crystallization: If the solution cools too quickly during hot filtration, the product will crystallize in the filter funnel. Solution: Use a pre-heated filter funnel and flask, and perform the filtration as quickly as possible. Adding a slight excess of hot solvent (5-10%) before filtration can also help prevent this.

Q: I performed a recrystallization, but the product "oiled out" instead of forming crystals. Why? A: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid layer instead of a solid crystalline lattice.

  • Cause: This often happens when the boiling point of the recrystallization solvent is higher than the melting point of the solute, or when significant impurities are present, causing a melting point depression.

  • Solution:

    • Re-heat the solution to re-dissolve the oil.

    • Add a small amount of a co-solvent in which your compound is more soluble to lower the solution's saturation point.

    • Allow the solution to cool much more slowly. Vigorous stirring as it cools can sometimes induce crystallization. If that fails, try scratching the inside of the flask with a glass rod at the liquid-air interface.

    • If the issue persists, the crude material may be too impure for recrystallization. A preliminary purification by column chromatography may be necessary.

Scenario 2: Column Chromatography Problems

Q: My compounds are not separating well on the silica column. The spots are overlapping. A: Poor separation is almost always a mobile phase issue.

  • Cause: The polarity of your eluent is too high, causing all compounds to move too quickly up the column (high Rf values).

  • The Causality: In normal-phase chromatography, the stationary phase (silica) is very polar. Polar compounds adhere strongly, while non-polar compounds pass through quickly. The mobile phase competes with the compounds for binding sites on the silica. A highly polar mobile phase will displace all compounds, causing them to elute together.

  • Solution: Develop a better solvent system using TLC. The ideal system gives your product an Rf value of 0.25-0.35 . Decrease the polarity of the mobile phase by reducing the proportion of the polar solvent (e.g., from 30% ethyl acetate in hexanes to 20%).

Q: I see cracks or channels forming in my silica bed during the run. What is the impact? A: Cracks in the stationary phase are detrimental to separation. The mobile phase will bypass the main column bed, flowing through the cracks and carrying solutes with it, preventing proper separation.

  • Cause: This can be caused by a poorly packed column or by the heat generated from the enthalpy of mixing when switching to a more polar solvent system.

  • Solution:

    • Packing: Ensure the silica is packed as a uniform slurry and is never allowed to run dry.

    • Solvent: If running a gradient, ensure it is a gradual, continuous change in polarity. Avoid abrupt switches from non-polar to highly polar solvents.

Detailed Experimental Protocols

Protocol 1: Recrystallization of Methyl (2-methylphenyl)carbamate

This protocol assumes the crude material is at least 85% pure.

  • Solvent Selection: The key to successful recrystallization is choosing the right solvent. Test solubility with ~20 mg of crude material in ~0.5 mL of various solvents.

Solvent SystemObservationSuitability
Hexanes/Ethyl Acetate Sparingly soluble in cold hexanes, very soluble in hot ethyl acetate.Excellent. A co-solvent system is ideal.
Toluene Moderately soluble when cold, very soluble when hot.Good. May require cooling to low temperatures (0-5 °C) for good recovery.
Methanol Very soluble even when cold.Poor. High product loss in the filtrate is likely.
Water Insoluble.Unsuitable as a primary solvent , but can be used as an anti-solvent.
  • Procedure:

    • Place the crude solid (e.g., 5.0 g) into an Erlenmeyer flask.

    • Add a minimal amount of the primary solvent (e.g., ethyl acetate) to the flask, just enough to create a slurry.

    • Heat the mixture on a hot plate with stirring until it begins to boil.

    • Continue adding the hot primary solvent dropwise until all the solid just dissolves.

    • If the solution is colored, you may add a spatula tip of activated charcoal and boil for another 2-3 minutes to remove colored impurities.

    • Perform a hot filtration through a fluted filter paper into a pre-warmed clean flask to remove the charcoal or any insoluble impurities.

    • Add a hot anti-solvent (e.g., hexanes) dropwise to the filtrate until slight turbidity persists. Add a drop or two of the primary solvent to redissolve the precipitate.

    • Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling is critical for forming large, pure crystals.

    • Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration (Büchner funnel), washing them with a small amount of ice-cold anti-solvent (hexanes).

    • Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Flash Column Chromatography

This protocol is for purifying highly impure or complex mixtures.

Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_tlc 1. Determine Eluent via TLC (Target Rf ≈ 0.3) prep_column 2. Pack Column with Silica Gel (as a slurry) prep_tlc->prep_column prep_sample 3. Prepare Sample (adsorb onto silica) prep_column->prep_sample run_load 4. Load Sample onto Column run_elute 5. Elute with Mobile Phase run_load->run_elute run_collect 6. Collect Fractions run_elute->run_collect analysis_tlc 7. Analyze Fractions by TLC analysis_combine 8. Combine Pure Fractions analysis_tlc->analysis_combine analysis_evap 9. Evaporate Solvent analysis_combine->analysis_evap

Caption: Standard workflow for flash column chromatography.

  • Mobile Phase Selection: Use TLC to find a solvent system (e.g., Hexanes:Ethyl Acetate) that gives your product an Rf of ~0.3. A common starting point for carbamates is a 4:1 or 3:1 Hexane:Ethyl Acetate mixture.

  • Column Packing:

    • Select a column of appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • Fill the column about two-thirds full with the non-polar solvent (hexanes).

    • Slowly pour the silica gel into the column while tapping the side to ensure even packing. Alternatively, prepare a slurry of silica in the solvent and pour it into the column.

    • Open the stopcock and allow the solvent to drain until it is just level with the top of the silica bed. Never let the column run dry.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a suitable solvent (like dichloromethane or ethyl acetate).

    • Add a small amount of silica gel (~2-3 times the weight of your crude product) to this solution.

    • Evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder. This is the "dry loading" method, which generally results in better separation.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add your pre-determined mobile phase to the column.

    • Using gentle air pressure, push the solvent through the column at a steady rate.

    • Collect the eluent in a series of test tubes or flasks.

    • Monitor the separation by spotting fractions onto a TLC plate and viewing under a UV lamp.

  • Isolation:

    • Combine the fractions that contain only your pure product.

    • Remove the solvent using a rotary evaporator to yield the purified methyl (2-methylphenyl)carbamate.

References

  • Synthesis of methyl N-methoxyl-N-2-methylphenylcarbamate.
  • METHYL CARBAM
  • Synthesis of carbamates by carbamoyl
  • Methyl carbam
  • Carbamic acid, (2-methylphenyl)-, methyl ester | C9H11NO2.PubChem.
  • Phenyl N-(2-methylphenyl)
  • Methyl carbamate purification by extraction and recrystallaz
  • Methyl carbamate purification by extraction and recrystallization.
  • SAFETY D
  • CN104910050A - Preparation method for N-hydroxyl-N-2-methyl phenyl carbamate.
  • New method for the determination of carbamate and pyrethroid insecticides in water samples using on-line SPE fused core column chrom
  • Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastew
  • Safety Data Sheet: Methyl carbam
  • Effective Analysis Carbamate Pesticides.
  • 108650 - Methyl carbamate - Safety D
  • The Acclaim Carbamate Column—A Superior Solution.Thermo Fisher Scientific.

Sources

Technical Support Center: Troubleshooting Methyl o-Tolylcarbamate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, question-and-answer-based troubleshooting for the synthesis of methyl o-tolylcarbamate. The methodologies and mechanistic explanations provided herein are designed to ensure scientific integrity and empower you to resolve common side reactions and purification challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction has a low yield, and I've isolated a significant amount of a high-melting, insoluble white solid. What is this byproduct and how can I prevent it?

A1: Cause, Mechanism, and Prevention of N,N'-di-o-tolylurea Formation

This is the most common issue in isocyanate chemistry. The insoluble white solid is almost certainly N,N'-di-o-tolylurea .

Causality (The "Why"): Isocyanates are extremely reactive toward nucleophiles, particularly those with active hydrogens like water and amines. The N=C=O group is highly electrophilic. If even trace amounts of water are present in your reaction, o-tolyl isocyanate will react with it to form an unstable o-tolylcarbamic acid. This acid rapidly decarboxylates to produce o-toluidine and carbon dioxide gas. The newly formed o-toluidine is a primary amine and a potent nucleophile that will readily attack another molecule of o-tolyl isocyanate, forming the highly stable and often insoluble symmetrically substituted urea byproduct.[1]

Reaction Pathway Diagram

G ISO o-Tolyl Isocyanate Product Methyl o-Tolylcarbamate (Desired Product) ISO->Product + Methanol (Desired Reaction) CarbamicAcid o-Tolylcarbamic Acid (Unstable) ISO->CarbamicAcid + Water (Side Reaction 1) MeOH Methanol (Anhydrous) H2O Water (Contaminant) Toluidine o-Toluidine + CO2 CarbamicAcid->Toluidine Decarboxylation (Fast) Urea N,N'-di-o-tolylurea (Byproduct) Toluidine->Urea + o-Tolyl Isocyanate (Side Reaction 2)

Caption: Primary and competing side reaction pathways in methyl o-tolylcarbamate synthesis.

Troubleshooting & Prevention Protocol:

  • Rigorous Drying of Glassware and Reagents:

    • Oven-dry all glassware at >120°C for several hours and cool under a stream of dry nitrogen or in a desiccator immediately before use.

    • Use anhydrous methanol. Commercial anhydrous grades are acceptable, but for maximum certainty, methanol can be dried over activated 3Å molecular sieves for 24 hours.

    • Ensure any other solvents (e.g., THF, toluene, if used) are freshly distilled from an appropriate drying agent or are from a sealed bottle of anhydrous grade solvent.

  • Inert Atmosphere:

    • Assemble your reaction apparatus and purge with a dry, inert gas (Nitrogen or Argon) for 10-15 minutes before adding reagents.

    • Maintain a positive pressure of the inert gas throughout the reaction and workup. This can be achieved with a balloon or a bubbler system.

  • Order of Addition:

    • Dissolve the o-tolyl isocyanate in your anhydrous solvent first. Then, add the anhydrous methanol dropwise via syringe at a controlled temperature (e.g., 0°C to room temperature). This ensures the methanol is the primary nucleophile available to react.

Byproduct Removal: If urea has already formed, it can often be removed by filtration, as it is typically insoluble in non-polar solvents like hexanes, ether, or toluene, while the desired carbamate is more soluble. A subsequent recrystallization of the crude product from a suitable solvent system (e.g., hexane/ethyl acetate) is highly effective.

Q2: My product appears pure by ¹H NMR, but the yield is still low. I used a slight excess of isocyanate to ensure full conversion of the methanol. Could this be the problem?

A2: Identification and Mitigation of Allophanate Formation

Yes, using an excess of isocyanate, especially in combination with elevated temperatures, is a classic cause of a different, often soluble, byproduct: a methyl 2,4-di(o-tolyl)allophanate .

Causality (The "Why"): The nitrogen atom in the newly formed carbamate product still possesses an active hydrogen (N-H). This hydrogen is less acidic and nucleophilic than the one in methanol, but it can still react with a highly electrophilic isocyanate.[2] This reaction is favored by an excess of isocyanate and is accelerated by heat or base catalysis, leading to the formation of an allophanate.[3][4] Because allophanates are structurally similar to the desired carbamate, they can be difficult to separate and may not be immediately obvious by simple ¹H NMR without careful integration and peak assignment.

Troubleshooting Workflow for Low Yields

G start Low Yield or Impure Product q1 Insoluble White Precipitate Observed? start->q1 a1_yes Likely Cause: N,N'-di-o-tolylurea q1->a1_yes Yes q2 Used Excess Isocyanate or High Temp? q1->q2 No sol1 Solution: - Use anhydrous conditions - Inert atmosphere - Filter to remove a1_yes->sol1 end Reaction Optimized sol1->end a2_yes Likely Cause: Allophanate Formation q2->a2_yes Yes q3 Product Decomposes During Distillation? q2->q3 No sol2 Solution: - Use 1:1.05 isocyanate:methanol ratio - Maintain low temp (0-25°C) - Purify via chromatography a2_yes->sol2 sol2->end a3_yes Likely Cause: Thermal Decomposition q3->a3_yes Yes q3->end No sol3 Solution: - Purify by recrystallization - Use high-vacuum distillation a3_yes->sol3 sol3->end

Caption: A decision tree for troubleshooting common issues in carbamate synthesis.

Troubleshooting & Prevention Protocol:

  • Stoichiometric Control (Crucial):

    • The reaction should be run with the alcohol as the limiting reagent or with only a very slight excess (e.g., 1.0 to 1.05 equivalents of methanol per 1.0 equivalent of isocyanate). Never use an excess of isocyanate unless allophanate formation is desired.

  • Temperature Management:

    • The reaction of primary alcohols with aryl isocyanates is typically exothermic and proceeds readily at room temperature or below without catalysis.[5]

    • Perform the addition of methanol at 0°C and allow the reaction to slowly warm to room temperature. Avoid heating or refluxing unless reaction monitoring shows it is absolutely necessary.

  • Catalyst Caution:

    • While catalysts like dibutyltin dilaurate (DBTDL) or tertiary amines (e.g., DABCO) can accelerate urethane formation, they can also significantly accelerate allophanate formation.[3] If a catalyst is required for a hindered system, use it sparingly and at low temperatures.

Byproduct Removal: Allophanates are often more difficult to remove than ureas.

  • Column Chromatography: Silica gel chromatography is the most effective method for separating the carbamate from the higher molecular weight allophanate.

  • Thermal Reversion: Allophanate bonds are thermally labile and can revert to carbamate and isocyanate at temperatures above 100-150°C.[2] However, this approach is risky as it can also lead to decomposition of the desired product.[6]

Q3: I tried to purify my product by distillation, but I recovered mostly starting material or a tarry residue. What happened?

A3: Understanding the Thermal Instability of Carbamates

The formation of a carbamate from an isocyanate and an alcohol is a reversible equilibrium. While the equilibrium strongly favors the carbamate product at room temperature, it can shift back towards the starting materials at elevated temperatures.

Causality (The "Why"): The C-O bond in the carbamate can cleave, regenerating the isocyanate and alcohol. This process, known as retro-urethane formation or thermal decomposition, is particularly relevant during purification by atmospheric distillation where high temperatures are required.[6][7] The regenerated isocyanate is highly reactive at these temperatures and can polymerize or react with other species to form intractable tars.

Troubleshooting & Prevention Protocol:

  • Prioritize Recrystallization: If methyl o-tolylcarbamate is a solid at room temperature (which it is), recrystallization is the preferred method of purification. It is far gentler and avoids thermal stress.

  • Use High-Vacuum Distillation: If distillation is necessary, it must be performed under high vacuum to significantly lower the boiling point, thereby minimizing the temperature required and reducing the risk of decomposition.

  • Analytical Confirmation: If you suspect decomposition, analyze the distillate. The presence of o-tolyl isocyanate (sharp IR band ~2270 cm⁻¹) and methanol would confirm the retro-urethane reaction.

Experimental Protocols & Data

Protocol: Reaction Monitoring and Product Characterization

Effective troubleshooting requires accurate monitoring and characterization.

  • Thin-Layer Chromatography (TLC):

    • Stationary Phase: Silica gel 60 F₂₅₄

    • Mobile Phase: 20-30% Ethyl Acetate in Hexane (adjust as needed).

    • Visualization: UV light (254 nm). The aromatic product and starting material will be visible.

    • Expected Rf values: o-Tolyl isocyanate will be non-polar and have a high Rf. Methyl o-tolylcarbamate will be more polar and have a lower Rf. Urea byproducts are often very polar and may remain at the baseline.

  • Spectroscopic Characterization: Use the following table to identify your product and potential byproducts.

CompoundKey ¹H NMR Signals (CDCl₃, δ ppm)Key FT-IR Bands (cm⁻¹)
Methyl o-tolylcarbamate (Product) ~7.2-7.0 (Ar-H), ~6.6 (br s, NH ), 3.75 (s, 3H, OCH ₃), 2.29 (s, 3H, Ar-CH ₃)3320 (N-H stretch), 1700 (C=O stretch), 1235 (C-O stretch)
o-Tolyl Isocyanate (Starting Material) ~7.2-7.1 (Ar-H), 2.35 (s, 3H, Ar-CH ₃)2270 (strong, sharp, N=C=O stretch)
N,N'-di-o-tolylurea (Byproduct) ~7.8 (br s, NH ), ~7.2-7.0 (Ar-H), 2.25 (s, 6H, Ar-CH ₃)3300 (N-H stretch), 1640 (C=O stretch, "Amide I")
Allophanate Byproduct Multiple NH signals, multiple OCH ₃/Ar-CH ₃ signals. Complex spectrum.~1720 & ~1680 (two C=O stretches)

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.

References

  • Cubbon, R. C. P. (1967). The thermal decomposition of t-alkyl N-arylcarbamates. I. The effect of ring substituents. Canadian Journal of Chemistry, 45(21), 2537-2541. [Link]

  • Daly, N. J., & Ziolkowski, F. (1971). The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. Australian Journal of Chemistry, 24(12), 2541-2546. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

  • Lapprand, A., Boisson, F., Delolme, F., Méchin, F., & Pascault, J. P. (2005). Reactivity of isocyanates with urethanes: Conditions for allophanate formation. Polymer Degradation and Stability, 90(2), 363-373. [Link]

  • PubChem. (n.d.). o-Ditolylurea. National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]

  • Raspoet, G., Vereecken, L., Nguyen, M. T., & Peeters, J. (1998). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. The Journal of Organic Chemistry, 63(20), 6878–6885. [Link]

  • Schwetlick, K., & Noack, R. (1995). Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. Journal of the Chemical Society, Perkin Transactions 2, (2), 395-402. [Link]

  • Szycher, M. (2012). Allophanate Formation. In Szycher's Handbook of Polyurethanes (2nd ed., pp. 3-14). CRC Press.
  • Taylor, R. (1985). The thermal decomposition of carbamates and carbonates of 2-arylpropan-2-ols and 1-aryl-1-phenylethanols: temperature and solvent effects on the reaction constant and kinetic isotope effects. Journal of the Chemical Society, Perkin Transactions 2, 1157-1163. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Carbamic acid, (2-methylphenyl)-, methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of Carbamic acid, (2-methylphenyl)-, methyl ester (also known as methyl o-tolylcarbamate). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to equip you with the necessary knowledge to overcome common challenges and achieve optimal results in your experiments.

I. Core Concepts and Reaction Pathways

This compound is a vital intermediate in various synthetic applications. Its synthesis typically follows one of two primary pathways, each with its own set of advantages and potential challenges. Understanding the underlying mechanisms is crucial for effective troubleshooting.

Pathway A: From o-Toluidine and Methyl Chloroformate

This is a common and cost-effective method involving the acylation of an amine. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of methyl chloroformate. A base is required to neutralize the hydrochloric acid byproduct.

Pathway B: From 2-Methylphenyl Isocyanate and Methanol

This pathway involves the addition of an alcohol to an isocyanate. It is often a high-yielding reaction but requires the handling of isocyanates, which can be moisture-sensitive and require careful handling.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of methyl (2-methylphenyl)carbamate in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yields are a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is essential.

  • For Pathway A (o-Toluidine + Methyl Chloroformate):

    • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider extending the reaction time or slightly increasing the temperature. However, excessive heat can lead to side reactions.[1]

    • Base Strength and Stoichiometry: An inadequate amount or inappropriate choice of base can hinder the reaction. A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is recommended to avoid competing reactions.[2] Ensure at least one equivalent of base is used to neutralize the HCl generated.

    • Moisture Contamination: Water in the reaction can hydrolyze methyl chloroformate, reducing its availability for the desired reaction. Ensure all glassware is oven-dried and use anhydrous solvents.

  • For Pathway B (2-Methylphenyl Isocyanate + Methanol):

    • Moisture Sensitivity of Isocyanate: Isocyanates readily react with water to form unstable carbamic acids, which can then decompose to form symmetrical ureas as a major byproduct.[2] It is critical to use anhydrous methanol and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Catalyst Absence or Inefficiency: While this reaction can proceed without a catalyst, it is often slow. The use of a catalyst, such as dibutyltin dilaurate (DBTDL) or a tertiary amine, can significantly accelerate the reaction.[3][4]

    • Steric Hindrance: The ortho-methyl group on the phenyl ring can introduce some steric hindrance, potentially slowing down the reaction. The use of a catalyst can help overcome this kinetic barrier.

Q2: I am observing significant byproduct formation. How can I identify and minimize these impurities?

A2: The formation of byproducts is a common issue that can complicate purification and reduce yields.

  • Common Byproducts and Their Identification:

    • N,N'-bis(2-methylphenyl)urea: This is a common byproduct in both pathways, especially if moisture is present when using the isocyanate route. It can be identified by its characteristic signals in ¹H and ¹³C NMR and its distinct retention time in HPLC.

    • Unreacted Starting Materials: Incomplete reactions will result in the presence of o-toluidine, 2-methylphenyl isocyanate, or methanol in the crude product. These can be readily identified by TLC or HPLC by comparing with authentic standards.

    • Allophanates: In the isocyanate-based synthesis, an excess of isocyanate can react with the desired carbamate product to form an allophanate. This is more likely at elevated temperatures.[2]

  • Strategies for Minimizing Byproducts:

    • Strict Anhydrous Conditions: As mentioned, this is the most critical factor in preventing urea formation, especially when working with isocyanates.

    • Controlled Reagent Addition: Slow, dropwise addition of methyl chloroformate to the solution of o-toluidine and base can help to control the exothermic reaction and minimize side reactions. Similarly, adding the isocyanate solution slowly to the methanol can prevent localized excess of the isocyanate.

    • Temperature Control: Maintain the recommended reaction temperature. For the reaction of o-toluidine with methyl chloroformate, starting at a low temperature (e.g., 0 °C) and then allowing the reaction to warm to room temperature is often effective. For the isocyanate reaction, gentle heating may be required, but excessive temperatures should be avoided to prevent allophanate formation.[2]

    • Stoichiometry: Use a slight excess (e.g., 1.05 equivalents) of the nucleophile (o-toluidine or methanol) to ensure complete consumption of the electrophile (methyl chloroformate or 2-methylphenyl isocyanate).

Q3: I am having difficulty purifying the final product. What are the recommended procedures?

A3: Purification is key to obtaining a high-quality final product. A combination of extraction and recrystallization is typically effective.

  • Work-up and Extraction:

    • After the reaction is complete, the mixture is typically quenched with water.

    • The product can then be extracted into an organic solvent such as ethyl acetate or dichloromethane.

    • The organic layer should be washed with a dilute acid (e.g., 1M HCl) to remove any unreacted o-toluidine and base, followed by a wash with brine.

    • The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent removed under reduced pressure.

  • Recrystallization:

    • Recrystallization is an excellent method for purifying solid carbamates.[5][6]

    • A suitable solvent system is one in which the product is soluble at elevated temperatures but sparingly soluble at room temperature or below.[7]

    • Commonly used solvent systems for aryl carbamates include mixtures of a polar solvent (like ethyl acetate or acetone) and a non-polar solvent (like hexanes or heptane).[8][9]

    • Procedure: Dissolve the crude product in a minimal amount of the hot polar solvent. Then, slowly add the non-polar solvent until the solution becomes slightly cloudy. Reheat to get a clear solution and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. The purified crystals can then be collected by vacuum filtration.[10]

Q4: How can I effectively monitor the progress of my reaction?

A4: Reaction monitoring is crucial for determining the optimal reaction time and preventing the formation of degradation products.

  • Thin Layer Chromatography (TLC): TLC is a quick and convenient method for qualitative monitoring. Use a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting materials, product, and any major byproducts. The spots can be visualized under UV light.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative assessment of the reaction progress. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.[11] The disappearance of starting materials and the appearance of the product peak can be monitored over time.

III. Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and reagent purity.

Protocol 1: Synthesis from o-Toluidine and Methyl Chloroformate

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction cluster_3 Work-up & Purification A Dissolve o-toluidine and TEA in anhydrous DCM B Cool to 0°C A->B C Add methyl chloroformate dropwise B->C D Warm to RT and stir C->D E Monitor by TLC/HPLC D->E F Quench with water E->F G Extract with DCM F->G H Wash with HCl and brine G->H I Dry, concentrate, and recrystallize H->I

Caption: Workflow for Synthesis from o-Toluidine.

Materials:

  • o-Toluidine (1.0 eq)

  • Methyl chloroformate (1.05 eq)

  • Triethylamine (TEA) (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid

  • Brine

  • Anhydrous Sodium Sulfate

  • Hexanes

  • Ethyl Acetate

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve o-toluidine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methyl chloroformate (1.05 eq) dropwise to the stirred solution over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC until the o-toluidine is consumed.

  • Quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers and wash with 1M HCl (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an ethyl acetate/hexanes mixture.

Protocol 2: Synthesis from 2-Methylphenyl Isocyanate and Methanol

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction cluster_3 Work-up & Purification A Dissolve 2-methylphenyl isocyanate in anhydrous toluene B Add DBTDL catalyst A->B C Add anhydrous methanol dropwise B->C D Stir at RT or gentle heat C->D E Monitor by TLC/HPLC D->E F Concentrate under reduced pressure E->F G Recrystallize from EtOAc/Hexanes F->G

Caption: Workflow for Synthesis from 2-Methylphenyl Isocyanate.

Materials:

  • 2-Methylphenyl isocyanate (1.0 eq)

  • Anhydrous Methanol (1.1 eq)

  • Dibutyltin dilaurate (DBTDL) (0.1 mol%)

  • Anhydrous Toluene

  • Hexanes

  • Ethyl Acetate

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-methylphenyl isocyanate (1.0 eq) in anhydrous toluene.

  • Add the DBTDL catalyst (0.1 mol%) to the solution.

  • Slowly add anhydrous methanol (1.1 eq) dropwise to the stirred solution.

  • Stir the reaction at room temperature for 4-6 hours. Gentle heating (40-50 °C) may be applied if the reaction is slow.

  • Monitor the reaction progress by TLC until the isocyanate is consumed.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the toluene.

  • Purify the crude product by recrystallization from an ethyl acetate/hexanes mixture.

IV. Analytical Characterization

Accurate characterization of the product is essential for confirming its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on data for the closely related tert-butyl o-tolylcarbamate, the following are the expected approximate chemical shifts for methyl (2-methylphenyl)carbamate in CDCl₃.[12]

Proton (¹H) Expected Chemical Shift (ppm) Multiplicity Integration
Ar-H7.8-7.0Multiplet4H
NH~6.4Broad Singlet1H
OCH₃~3.8Singlet3H
Ar-CH₃~2.3Singlet3H
Carbon (¹³C) Expected Chemical Shift (ppm)
C=O~154
Ar-C (quaternary)~136, ~132
Ar-CH~130, ~126, ~123, ~121
OCH₃~52
Ar-CH₃~18
High-Performance Liquid Chromatography (HPLC)

A general reverse-phase HPLC method can be used for purity analysis and reaction monitoring.

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, a gradient from 30% to 90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Note: For MS-compatible methods, use formic acid as a modifier in the mobile phase instead of phosphoric acid.[11]

V. References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Reactions with Methyl (4-Formylphenyl)carbamate. Retrieved from BenchChem website.

  • Reddit. (2023). Troubleshooting of hydrazine carbamate synthesis. r/Chempros.

  • SIELC Technologies. (2018). Separation of Methyl [4-[(4-amino-2-methylphenyl)azo]phenyl]carbamate on Newcrom R1 HPLC column. Retrieved from [Link]

  • BenchChem. (2025). Reducing side products in the synthesis of N-substituted carbamates. Retrieved from BenchChem website.

  • Royal Society of Chemistry. (2018). Supporting Information for [Title of Paper]. Retrieved from pubs.rsc.org.

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros.

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • ResearchGate. (2016). Optimized structures along the reaction pathway between phenyl isocyanate and methanol in the presence of catalyst 1. Retrieved from ResearchGate.

  • Royal Society of Chemistry. (2009). Supporting Information for [Title of Paper]. Retrieved from pubs.rsc.org.

  • Mettler Toledo. (n.d.). Recrystallization. Retrieved from [Link]

  • Ghislandi, V., et al. (2014). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 57(15), 6173-6203.

  • Organic Chemistry Portal. (2023). Synthesis of carbamates by carbamoylation. Retrieved from [Link]

  • Wang, L., et al. (2010). Synthesis of methyl N-methoxyl-N-2-methylphenylcarbamate. [Journal Name].

  • Yu, J., & Li, J. (2006). Methyl carbamate purification by extraction and recrystallization. [Journal Name].

  • CN104910050A - Preparation method for N-hydroxyl-N-2-methyl phenyl carbamate. (2015). Google Patents.

  • ASTM D5315-92(1998). (1998). Standard Test Method for Carbamates in Water. ASTM International.

  • National Institutes of Health. (2024). Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds. [Journal Name].

  • Wen, X., et al. (2022). Two-step synthesis of amino-methyl-N-phenylcarbamate from toluidine: New preparative method and mechanism. Reaction Chemistry & Engineering.

  • Mannisto, J. K., et al. (2021). Mechanistic insights into carbamate formation from CO2 and amines: the role of guanidine–CO2 adducts. Catalysis Science & Technology.

  • Hiegel, G. A., & Hogenauer, T. J. (2005). Preparation of Methyl N-Substituted Carbamates from Amides through N-Chloroamides. Synthetic Communications.

  • U.S. Environmental Protection Agency. (2007). Method 8318A: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC).

  • Wen, X., et al. (2022). Two-step synthesis of amino-methyl-N-phenylcarbamate from toluidine: new preparative method and mechanism. Reaction Chemistry & Engineering.

  • Irrgang, T., et al. (2015). Methyl N-phenyl carbamate synthesis from aniline and methyl formate: carbon recycling to chemical products. ChemSusChem.

  • Tugarinov, V., & Kay, L. E. (2010). Selective 1H-13C NMR spectroscopy of methyl groups in residually protonated samples of large proteins. Journal of Biomolecular NMR.

  • Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin.

  • ResearchGate. (2017). Quantum-chemical study of isocyanate reactions with linear methanol associates: IX. Methyl isocyanate reaction with methanol-phenol complexes.

  • Vargadi, M., et al. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. Molecules.

  • ResearchGate. (2016). Quantum-Chemical Study on the Reaction of Phenyl Isocyanate with Linear Methanol Associates. Addition at the C = N Bond.

  • Michalik, C., et al. (2020). Optimization of Methanol Synthesis under Forced Periodic Operation. Processes.

Sources

"stability issues of methyl (2-methylphenyl)carbamate in solution"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for methyl (2-methylphenyl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound's stability in solution. Our goal is to provide you with not only troubleshooting steps but also the underlying scientific principles to empower your experimental success.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling, storage, and stability of methyl (2-methylphenyl)carbamate.

Q1: What is the recommended way to prepare and store stock solutions of methyl (2-methylphenyl)carbamate?

A: Proper preparation and storage are critical for maintaining the integrity of your compound. Stock solutions should be prepared in a high-purity, anhydrous aprotic solvent such as DMSO or DMF. For long-term storage, it is advisable to store solutions at -20°C or -80°C in tightly sealed vials with an inert gas overlay (e.g., argon or nitrogen) to minimize exposure to moisture and air.[1][2] Avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. Aliquoting the stock solution into single-use volumes is highly recommended.

Q2: What are the primary degradation pathways for methyl (2-methylphenyl)carbamate in solution?

A: The most significant degradation pathway is hydrolysis of the carbamate ester bond.[3][4] This reaction can be catalyzed by both acidic and basic conditions. The carbamate group is an "amide-ester" hybrid, and like esters, it is susceptible to nucleophilic attack by water or hydroxide ions.[5] This hydrolysis ultimately yields 2-methylphenol and methylcarbamic acid. Methylcarbamic acid is itself unstable and rapidly decomposes into methylamine and carbon dioxide.[4]

Q3: How do pH and temperature affect the stability of this compound in aqueous solutions?

A: Both pH and temperature significantly impact stability.

  • pH: The compound exhibits greatest stability in neutral to slightly acidic conditions (pH 4-6). In alkaline (basic) conditions (pH > 8), the rate of hydrolysis increases substantially due to the increased concentration of the potent nucleophile, hydroxide ion (OH⁻), which directly attacks the carbonyl carbon of the carbamate.[6][7] This process is often a base-catalyzed elimination (E1cB-like mechanism).[6] In strongly acidic conditions (pH < 3), acid-catalyzed hydrolysis can also occur, though it is often slower than base-catalyzed hydrolysis for this class of compounds.

  • Temperature: As with most chemical reactions, the rate of degradation increases with temperature. Storing solutions at elevated temperatures (e.g., room temperature or 37°C for extended periods) will accelerate hydrolysis.[6] For experiments requiring incubation at physiological temperatures, it is crucial to use freshly prepared solutions and include stability controls.

Q4: I am observing a gradual loss of activity in my cell-based assay over 24 hours. Could this be a compound stability issue?

A: Yes, this is a classic sign of compound instability in aqueous cell culture media. Cell culture media are typically buffered to a physiological pH of ~7.4 and incubated at 37°C, conditions under which N-substituted carbamates can undergo hydrolysis.[6] The observed loss of activity is likely due to the compound degrading over the course of the incubation period, leading to a lower effective concentration.

Q5: What are some common signs of degradation I can look for?

A: Besides loss of biological activity, you may observe:

  • Appearance of new peaks in analytical chromatograms (HPLC, LC-MS): This is the most definitive evidence. You will see a decrease in the peak area of the parent compound and the emergence of peaks corresponding to degradation products like 2-methylphenol.

  • Changes in solution appearance: While less common, precipitation may occur if the degradation products are less soluble than the parent compound in the chosen solvent system.

  • pH shift in unbuffered solutions: The formation of methylamine from hydrolysis can slightly increase the pH of an unbuffered solution over time.

Q6: Which solvents should I avoid when working with methyl (2-methylphenyl)carbamate?

A: Avoid protic solvents, especially those that can act as nucleophiles or contain acidic/basic impurities.

  • Alcohols (e.g., Methanol, Ethanol): In the presence of a catalyst (acid or base), there is a risk of transesterification, where the methyl ester of the carbamate is exchanged with the solvent alcohol.

  • Aqueous buffers, especially alkaline (pH > 8): As discussed, these will promote rapid hydrolysis.

  • Solvents of questionable purity: Water, acidic, or basic contaminants in any solvent can initiate degradation. Always use high-purity, anhydrous solvents.[3]

Troubleshooting Guides

Use these guides to diagnose and resolve specific experimental issues.

Guide 1: Inconsistent Results in Biological Assays

If you are experiencing poor reproducibility or a time-dependent loss of potency, follow this workflow to determine if compound stability is the root cause.

Caption: Troubleshooting workflow for inconsistent biological assay results.

Guide 2: Appearance of Extraneous Peaks in Chromatography

If your HPLC or LC-MS analysis shows unexpected peaks, use this guide to identify their source.

  • Inject a Solvent Blank: Run a sample of the solvent used to dissolve your compound. This will identify any peaks originating from the solvent itself.

  • Analyze a "Time Zero" Sample: Analyze a sample immediately after dissolving it. This provides a baseline chromatogram of the fresh, undegraded compound.

  • Incubate and Re-analyze: Take an aliquot of the same solution, incubate it under your typical experimental conditions (e.g., 4 hours at 37°C in aqueous buffer), and re-analyze it.

  • Compare Chromatograms:

    • Did the parent peak decrease in area?

    • Do the new peaks in the incubated sample correspond to the extraneous peaks you've been observing?

    • If you have access to analytical standards for potential degradation products (e.g., 2-methylphenol), run them to confirm peak identity by retention time.

  • Perform Forced Degradation: To definitively identify degradation products, intentionally degrade a sample (e.g., by adding a small amount of dilute NaOH or HCl) and analyze it by LC-MS to determine the masses of the resulting species. The expected mass for 2-methylphenol is a key indicator.

Data & Protocols

Table 1: Solvent Compatibility and Storage Recommendations
Solvent/Solution TypeCompatibilityRecommended Storage ConditionsRationale
Anhydrous DMSO, DMFExcellent -20°C to -80°C, tightly sealed, inert atmosphereAprotic and non-nucleophilic; ideal for long-term storage of stock solutions.
Anhydrous AcetonitrileGood -20°C, tightly sealedAprotic, but can absorb water if not handled carefully. Good for intermediate dilutions.
Aqueous Buffers (pH 4-6)Fair 2-8°C for < 24 hoursHydrolysis is slow but will occur over time. Prepare fresh for best results.
Aqueous Buffers (pH > 7.5)Poor Do Not Store. Use Immediately.Base-catalyzed hydrolysis is rapid, especially at room temperature or 37°C.[6][7]
Alcohols (Methanol, Ethanol)Poor AvoidRisk of transesterification and often contain water, accelerating hydrolysis.
Chlorinated Solvents (DCM, Chloroform)Good Room Temp, protected from lightGenerally compatible, but ensure they are anhydrous and free of acidic impurities.
Primary Degradation Pathway: Hydrolysis

The principal stability concern for methyl (2-methylphenyl)carbamate is its susceptibility to hydrolysis, which breaks the ester linkage of the carbamate functional group.

Caption: Primary hydrolytic degradation pathway of methyl (2-methylphenyl)carbamate.

Protocol 1: Standard Stability Assessment by HPLC-UV

This protocol outlines a method to quantify the stability of methyl (2-methylphenyl)carbamate in an aqueous buffer over time.

Objective: To determine the rate of degradation of the compound under specific pH and temperature conditions.

Materials:

  • Methyl (2-methylphenyl)carbamate

  • Anhydrous DMSO

  • HPLC-grade water and acetonitrile (ACN)

  • Buffer components (e.g., phosphate, acetate)

  • Calibrated HPLC system with UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Thermostated incubator or water bath

Procedure:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of methyl (2-methylphenyl)carbamate in anhydrous DMSO.

  • Preparation of Test Solution:

    • Warm your chosen aqueous buffer (e.g., 100 mM phosphate buffer, pH 7.4) to the test temperature (e.g., 37°C).

    • Spike the stock solution into the pre-warmed buffer to achieve a final concentration of 100 µM. Ensure the final DMSO concentration is low (e.g., ≤1%) to minimize solvent effects. Mix thoroughly.

  • Timepoint Zero (t=0): Immediately after preparation, withdraw an aliquot of the test solution. Dilute it 1:1 with ACN to quench any further reaction, and inject it into the HPLC system. This is your t=0 reference.

  • Incubation: Place the remaining test solution in the thermostated incubator at 37°C.

  • Subsequent Timepoints: Withdraw aliquots at regular intervals (e.g., 1, 2, 4, 8, and 24 hours). Immediately quench each aliquot by diluting 1:1 with ACN and analyze by HPLC.

  • HPLC Analysis:

    • Mobile Phase: Isocratic elution with 60:40 ACN:Water (adjust as needed for optimal peak shape and retention).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Scan for optimal absorbance, typically around 270 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • For each timepoint, record the peak area of the parent compound.

    • Normalize the peak area at each timepoint to the peak area at t=0.

    • Plot the percentage of remaining parent compound versus time. From this plot, you can calculate the half-life (t½) of the compound under your test conditions.

References

  • ResearchGate. (n.d.). Key parameters for carbamate stability in dilute aqueous–organic solution. Retrieved from ResearchGate. [Link]

  • Di Micco, S., et al. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Knuutila, H., et al. (2009). Study of the Carbamate Stability of Amines Using ab Initio Methods and Free-Energy Perturbations. Industrial & Engineering Chemistry Research. [Link]

  • Aresta, M., et al. (2015). Recent Advances in the Chemistry of Metal Carbamates. Molecules. [Link]

  • ResearchGate. (n.d.). Investigations of primary and secondary amine carbamate stability by 1H NMR spectroscopy for post combustion capture of carbon dioxide. Retrieved from ResearchGate. [Link]

  • De-la-Torre, A., et al. (2020). Discovery of carbamate degrading enzymes by functional metagenomics. Scientific Reports. [Link]

  • MacMillan, J. H. (n.d.). Basic hydrolysis of methyl carbamates to amines: p-(trans-4-Heptylcyclohexyl) aniline. Retrieved from Temple University. [Link]

  • University of California, Davis. (n.d.). Behavior, persistence & degradation of carbamate and thiocarbamate herbicides in the environment. Retrieved from ucdavis.edu. [Link]

  • ResearchGate. (n.d.). Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen-phosphorus detection. Retrieved from ResearchGate. [Link]

  • Houston, Z. H. (n.d.). Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. Retrieved from etd.auburn.edu. [Link]

  • PubMed. (2001). Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen-phosphorus detection. [Link]

  • ResearchGate. (2015). Any advice about the stability of ester and carbamate containing compounds?[Link]

  • PubMed Central. (2020). Carbamate C-N Hydrolase Gene ameH Responsible for the Detoxification Step of Methomyl Degradation in Aminobacter aminovorans Strain MDW-2. [Link]

  • PubMed Central. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. [Link]

  • ResearchGate. (2019). Photocatalytic degradation of carbamate insecticides: Effect of different parameters. [Link]

  • ResearchGate. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. [Link]

  • PubChem. (n.d.). Methyl Carbamate. Retrieved from PubChem. [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Method 531.2: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates in Water By Direct Aqueous Injection HPLC With Postcolumn Derivatization. [Link]

  • PubMed Central. (2021). Current Approaches to and Future Perspectives on Methomyl Degradation in Contaminated Soil/Water Environments. [Link]

Sources

Technical Support Center: A Guide to Improving Methyl o-Tolylcarbamate Synthesis Yield

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of methyl o-tolylcarbamate. This guide is designed for researchers, chemists, and drug development professionals aiming to optimize their synthetic procedures, troubleshoot common issues, and ultimately improve the yield and purity of their target compound. Drawing from established chemical principles and field experience, this document provides in-depth, practical solutions in a direct question-and-answer format.

Part 1: Frequently Asked Questions (FAQs) on Reaction Fundamentals

This section addresses foundational questions regarding the synthesis of methyl o-tolylcarbamate. A solid understanding of these principles is the first step toward troubleshooting and optimization.

Q1: What is the primary reaction mechanism for synthesizing methyl o-tolylcarbamate?

A1: The synthesis is a classic nucleophilic addition reaction. The lone pair of electrons on the oxygen atom of methanol (the nucleophile) attacks the highly electrophilic carbonyl carbon of o-tolyl isocyanate. This concerted reaction forms the carbamate C-O and N-H bonds, directly yielding methyl o-tolylcarbamate.[1] The reaction is typically fast and exothermic.

Q2: Why is the choice of starting materials so critical for this synthesis?

A2: The purity and handling of your starting materials are paramount, especially the o-tolyl isocyanate. Isocyanates are highly reactive electrophiles and are particularly susceptible to hydrolysis.[2] Any moisture present in the methanol, solvent, or glassware will lead to the formation of an unstable carbamic acid, which rapidly decomposes into o-toluidine and carbon dioxide. This not only consumes your isocyanate but the resulting o-toluidine can react with another molecule of isocyanate to form the highly insoluble and difficult-to-remove byproduct, 1,3-di-o-tolylurea.[2][3]

Q3: Is a catalyst necessary for the reaction between o-tolyl isocyanate and methanol?

A3: For a reactive primary alcohol like methanol, a catalyst is generally not required for achieving a high yield. The reaction proceeds readily under uncatalyzed conditions.[1] However, catalysts such as tertiary amines (e.g., DABCO) or organotin compounds (e.g., dibutyltin dilaurate) are sometimes used to accelerate the reaction, particularly with less reactive, sterically hindered secondary or tertiary alcohols.[4] For this specific synthesis, adding a catalyst can sometimes promote side reactions, such as the formation of allophanates (where a second isocyanate molecule reacts with the carbamate product), especially at elevated temperatures.[4] Therefore, it is advisable to first optimize the reaction under uncatalyzed conditions.

Part 2: Troubleshooting Guide: Low Yield and Purity Issues

This core section provides solutions to specific problems encountered during the synthesis.

Q4: My reaction yield is consistently low. What are the first things I should check?

A4: Low yields are a common problem, often traced back to a few key areas. A systematic check is the best approach.[2]

  • Moisture Contamination: This is the most frequent cause of low yield. Ensure all glassware is oven- or flame-dried immediately before use. Use anhydrous solvents and ensure your methanol is of high purity and stored over molecular sieves. The o-tolyl isocyanate should be a fresh, high-purity reagent.

  • Reagent Stoichiometry: Verify the molar equivalents of your reactants. Using a slight excess (1.1 to 1.2 equivalents) of methanol can help drive the reaction to completion, ensuring all the valuable isocyanate is consumed.

  • Reaction Temperature: The reaction is exothermic. If the temperature rises uncontrollably, side reactions can occur. A common and effective strategy is to add the isocyanate slowly to a cooled solution (0 °C) of methanol, then allow the reaction to warm to room temperature.

Q5: I have a significant amount of an insoluble white precipitate in my crude product. What is it and how can I prevent it?

A5: This precipitate is almost certainly 1,3-di-o-tolylurea. As explained in A2, this byproduct forms when water contaminates the reaction. The water hydrolyzes the isocyanate to an amine, which then reacts with another isocyanate molecule.[3]

Prevention is key:

  • Strict Anhydrous Conditions: This cannot be overstated. Use an inert atmosphere (Nitrogen or Argon), oven-dried glassware, and anhydrous-grade solvents.[2]

  • Purify Reagents: If you suspect your solvent or methanol contains water, distill them from an appropriate drying agent (e.g., methanol from magnesium methoxide, toluene from sodium/benzophenone).

The workflow below illustrates the main reaction pathway versus the primary side reaction.

G cluster_main Desired Reaction Pathway cluster_side Side Reaction Pathway (Moisture) isocyanate o-Tolyl Isocyanate product Methyl o-Tolylcarbamate (High Yield) isocyanate->product methanol Methanol (Anhydrous) methanol->product Nucleophilic Addition isocyanate2 o-Tolyl Isocyanate amine o-Toluidine isocyanate2->amine water Water (Contaminant) water->amine Hydrolysis urea 1,3-di-o-tolylurea (Insoluble Byproduct) amine->urea Reaction isocyanate3 o-Tolyl Isocyanate isocyanate3->urea

Caption: Desired vs. side reaction pathways.

Q6: The reaction seems to work, but purification is difficult and leads to product loss. What's a better way to purify methyl o-tolylcarbamate?

A6: Methyl o-tolylcarbamate is a solid, making recrystallization the most effective purification method. If you are struggling with this step, consider the following:

  • Solvent Choice: The key is to find a solvent system where the product is soluble at high temperatures but poorly soluble at low temperatures, while impurities remain soluble at all temperatures. A common and effective method is extraction and recrystallization using chloroform. The crude product is dissolved in hot chloroform, filtered to remove insoluble urea, and then allowed to cool slowly to induce crystallization.[5][6] Hexane/ethyl acetate or toluene/hexane mixtures can also be effective.

  • Avoid Chromatography if Possible: While silica gel chromatography can be used, carbamates can sometimes streak or partially decompose on silica. Recrystallization is often more efficient for large-scale purification.

Troubleshooting Summary Table
IssuePotential Cause(s)Recommended Solution(s)
Low Yield 1. Moisture in reagents/glassware.2. Incorrect stoichiometry.3. Uncontrolled reaction temperature.1. Use oven-dried glassware, anhydrous solvents, and an inert atmosphere.2. Use a slight excess (1.1 eq) of methanol.3. Add isocyanate slowly at 0 °C, then warm to RT.
Insoluble Precipitate Formation of 1,3-di-o-tolylurea due to water contamination.Implement strict anhydrous techniques (see above). Filter the crude reaction mixture before workup if urea has formed.
Product is an Oil/Gummy Presence of impurities (e.g., unreacted starting material, solvent residue) preventing crystallization.Ensure the reaction has gone to completion via TLC. Perform an aqueous workup to remove excess methanol. Choose an appropriate recrystallization solvent system.
Reaction Stalls 1. Poor quality isocyanate.2. Very low reaction temperature.1. Use a fresh bottle of isocyanate or purify by distillation (use caution).2. After initial addition at 0 °C, allow the reaction to stir at room temperature for several hours.

Part 3: Optimized Experimental Protocols

Here we provide detailed, self-validating protocols for the synthesis and purification of methyl o-tolylcarbamate.

Protocol 1: Synthesis of Methyl o-Tolylcarbamate

This protocol is designed for a ~10 mmol scale and emphasizes anhydrous technique.

G start Start: Assemble Oven-Dried Glassware prep 1. Prepare Methanol Solution (12 mmol in 15 mL Anhydrous Toluene) in Reaction Flask start->prep inert 2. Establish Inert Atmosphere (Nitrogen/Argon) prep->inert cool 3. Cool Flask to 0 °C (Ice-Water Bath) inert->cool add_iso 4. Add o-Tolyl Isocyanate (10 mmol) Dropwise via Syringe over 10 min cool->add_iso react 5. React - 30 min at 0 °C - Warm to RT, stir for 2h add_iso->react monitor 6. Monitor by TLC (e.g., 3:1 Hexane:EtOAc) Check for consumption of isocyanate. react->monitor workup 7. Aqueous Workup - Quench with sat. NH4Cl - Extract with EtOAc - Wash with brine monitor->workup dry 8. Dry & Concentrate - Dry organic layer (Na2SO4) - Filter and evaporate solvent workup->dry purify 9. Purify Crude Solid (See Protocol 2) dry->purify analyze 10. Analyze Final Product (NMR, MP, LC-MS) purify->analyze end End: Pure Methyl o-Tolylcarbamate analyze->end

Caption: Experimental workflow for synthesis.

Methodology:

  • Setup: To a 100 mL oven-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add anhydrous toluene (15 mL) and anhydrous methanol (0.49 mL, 12 mmol).

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Reagent Addition: While stirring, slowly add o-tolyl isocyanate (1.24 mL, 10 mmol) dropwise via syringe over 10-15 minutes. An exotherm may be observed; maintain the internal temperature below 10 °C.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a 3:1 hexane:ethyl acetate mixture. The disappearance of the o-tolyl isocyanate spot (visualized with a KMnO₄ stain) indicates completion.

  • Workup: Quench the reaction by adding 20 mL of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Isolation: Combine the organic layers, wash with brine (1 x 40 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude solid product.

Protocol 2: Purification by Recrystallization
  • Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot chloroform (or a 10:1 toluene:hexane mixture) and gently heat while stirring until the solid is fully dissolved. If any solid remains, it is likely the urea byproduct and should be removed by hot filtration.[5]

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in a 0-4 °C refrigerator for several hours.

  • Collection: Collect the resulting white crystals by vacuum filtration, washing them with a small amount of cold hexane.

  • Drying: Dry the purified crystals under high vacuum to remove residual solvent. A typical yield of pure methyl o-tolylcarbamate should be in the range of 85-95%.

Part 4: Analytical Characterization

Q7: How can I confirm the purity and identity of my final product?

A7: Standard analytical techniques should be used to confirm the structure and assess the purity of the synthesized methyl o-tolylcarbamate.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This will confirm the structure. Expect to see characteristic peaks for the aromatic protons (around 7.0-7.8 ppm), a singlet for the methoxy (OCH₃) group (around 3.7 ppm), a singlet for the aromatic methyl (Ar-CH₃) group (around 2.3 ppm), and a broad singlet for the carbamate N-H proton.

  • HPLC (High-Performance Liquid Chromatography): HPLC is an excellent method for determining purity.[7][8] A reversed-phase C18 column with a water/methanol or water/acetonitrile gradient is typically effective. Purity is assessed by integrating the peak area of the product relative to any impurities.

  • Melting Point: A sharp melting point close to the literature value (97-98 °C) is a good indicator of high purity. A broad or depressed melting range suggests the presence of impurities.

By implementing these robust protocols and troubleshooting strategies, researchers can consistently achieve high yields and purity in the synthesis of methyl o-tolylcarbamate.

References

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  • Akocak, S., et al. (2022). A safe alternative synthesis of primary carbamates from alcohols; in vitro and in silico assessments as an alternative acetylcholinesterase inhibitors. Journal of Biomolecular Structure & Dynamics. [Link]

  • Gáspár, A., et al. (2002). Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • ACS Omega. (Date N/A). How To Get Isocyanate?. ACS Publications. [Link]

  • Honda, M., et al. (2018). Synthesis of organic carbamates as polyurethane raw materials from CO2: the quest for metal alkoxides as regenerable reagents. Dalton Transactions. [Link]

  • ACS Omega. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. ACS Publications. [Link]

  • Aresta, M., et al. (2006). Synthesis of Carbamates from Amines and Dialkyl Carbonates: Influence of Leaving and Entering Groups. European Journal of Organic Chemistry. [Link]

  • Ksenofontov, A. A., et al. (2020). Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates. MDPI. [Link]

  • van der Hulst, M. K., et al. (2022). Polyurethane Recycling: Conversion of Carbamates—Catalysis, Side-Reactions and Mole Balance. Polymers. [Link]

  • U.S. Environmental Protection Agency. (1996). EPA Method 531.2: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates in Water By Direct Aqueous Injection HPLC With Post-Column Derivatization. [Link]

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  • ResearchGate. (2019). A New and Efficient Catalytic Method for Synthesizing Isocyanates from Carbamates. [Link]

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  • Agilent Technologies. (2013). Fast Determination of N-Methyl Carbamate Pesticides in Fruit and Vegetable Juice. [Link]

  • Gregory, J. P., et al. (2021). Mechanistic insights into carbamate formation from CO2 and amines: the role of guanidine–CO2 adducts. Catalysis Science & Technology. [Link]

  • Wang, D., et al. (2001). 1H NMR analysis of the tolylene-2,4-diisocyanate–methanol reaction. European Polymer Journal. [Link]

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  • Kogon, I. C. (1956). Kinetics of the Reaction Between Alcohols and Isocyanates Catalyzed by Ferric Acetylacetonate. NASA Technical Reports Server. [Link]

  • Organic Chemistry Portal. (Date N/A). Carbamate synthesis by carbamoylation. [Link]

  • Li, Y., et al. (2018). Base-Mediated Intramolecular Decarboxylative Synthesis of Alkylamines from Alkanoyloxycarbamates. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2010). Methyl carbamate purification by extraction and recrystallization. [Link]

  • Raspoet, G., et al. (1999). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. The Journal of Organic Chemistry. [Link]

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  • Ichikawa, Y., et al. (2010). An Efficient Synthesis of Carbamates by Tin-Catalyzed Transcarbamoylation Reactions of Primary and Secondary Alcohols. Synlett. [Link]

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Technical Support Center: A Guide to Resolving Impurities in Carbamic acid, (2-methylphenyl)-, methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for Carbamic acid, (2-methylphenyl)-, methyl ester (CAS 14983-92-7), a key intermediate in pharmaceutical and agrochemical synthesis.[1][2] This guide is designed for researchers, chemists, and process development professionals to effectively troubleshoot and resolve purity challenges encountered during its synthesis and handling. We will explore the origins of common impurities, provide robust analytical strategies for their identification, and detail step-by-step protocols for their removal, ensuring the integrity of your research and development efforts.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the purity of Methyl (2-methylphenyl)carbamate.

Q1: What are the most common impurities I might encounter when synthesizing Methyl (2-methylphenyl)carbamate?

A: Impurities are almost always directly related to the synthetic route employed. The two primary industrial routes each have a characteristic impurity profile.

Impurity NameStructureLikely Origin
o-Toluidine 2-MethylanilineUnreacted starting material from the methyl chloroformate route; Hydrolysis byproduct from the isocyanate route.[3]
o-Tolyl Isocyanate 2-Methylphenyl isocyanateUnreacted starting material from the isocyanate route.
N,N'-bis(2-methylphenyl)urea Di-o-tolylureaReaction of o-tolyl isocyanate with o-toluidine (formed from water contamination).[3]
Methyl N,N'-bis(2-methylphenyl)allophanate AllophanateReaction of the carbamate product with excess o-tolyl isocyanate, often at elevated temperatures.
1,3,5-Tris(2-methylphenyl)isocyanurate Isocyanurate TrimerSelf-condensation (trimerization) of o-tolyl isocyanate, catalyzed by heat or bases.
Residual Solvents Variese.g., Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF).[1][4]
Catalyst Residues Variese.g., Triethylamine (TEA), 1,8-Diazabicyclo[5]undec-7-ene (DBU).[1]

Q2: My reaction appears complete by TLC, but after workup, I have a significant amount of a new, less polar, and poorly soluble byproduct. What is it likely to be?

A: This is a classic sign of N,N'-bis(2-methylphenyl)urea formation. This impurity arises when o-tolyl isocyanate reacts with o-toluidine.[3] The o-toluidine can be present as a starting material impurity or, more commonly, it is formed in situ when the isocyanate starting material reacts with trace amounts of water in the solvent or on glassware.[3] The resulting urea is often less soluble than the desired carbamate product and can sometimes precipitate directly from the reaction mixture.

Q3: How can I best detect and quantify these impurities?

A: A multi-technique approach is recommended for comprehensive impurity profiling.

Analytical TechniquePurpose & Application
HPLC / UPLC The primary tool for separation and quantification. A reverse-phase C18 column is typically effective for separating the carbamate from its key impurities.[6][7]
LC-MS/MS Ideal for high-sensitivity detection and identification of impurities, especially at trace levels. It provides molecular weight information and fragmentation patterns that are crucial for structural confirmation.[8][9]
GC-MS Suitable for identifying volatile impurities like residual solvents. Note that carbamates can be thermally labile, which may require careful method development to avoid on-column degradation.[10][11]
NMR Spectroscopy (¹H, ¹³C) Essential for the unambiguous structural elucidation of unknown impurities, especially when reference standards are unavailable.[8]
FTIR Spectroscopy Excellent for real-time reaction monitoring. The disappearance of the strong isocyanate peak (~2270 cm⁻¹) and the appearance of the carbamate carbonyl (~1720 cm⁻¹) can track reaction progress and prevent the formation of byproducts from over-heating or extended reaction times.[12]

Q4: My product is showing signs of degradation upon storage. What is the cause and how can I prevent it?

A: The primary degradation pathway for carbamates is hydrolysis.[1][13] The ester linkage is susceptible to cleavage by water, which is often accelerated by acidic or basic residues left over from the synthesis. This process reverts the compound to o-toluidine and methanol, with subsequent potential for further side reactions. To ensure stability, store the purified product in a tightly sealed container in a cool, dry place, away from light. Ensure the final product has a neutral pH before long-term storage.

Section 2: In-Depth Troubleshooting Guides & Protocols

This section provides detailed workflows and experimental procedures to address specific purity challenges.

Guide 1: Systematic Impurity Identification Workflow

When faced with an impure batch, a systematic approach is crucial. This workflow guides you from initial observation to definitive identification.

G start Impure Sample of Methyl (2-methylphenyl)carbamate hplc Analyze by HPLC-UV (Generic Gradient Method) start->hplc nmr Acquire ¹H NMR Spectrum in CDCl₃ or DMSO-d₆ start->nmr decision_peaks Are impurity peaks detected and resolved? hplc->decision_peaks decision_nmr Are unexpected signals present in NMR? nmr->decision_nmr decision_peaks->start No (Develop new method) quant Quantify Impurities (Assume RRF=1 or use standard) decision_peaks->quant Yes lcms Perform LC-MS Analysis to obtain Molecular Weights decision_nmr->lcms Yes end_node Impurity Identified. Proceed to Purification Protocol. decision_nmr->end_node No (Sample is pure) isolate Isolate Impurity via Prep-HPLC or Column Chromatography lcms->isolate If unknown & significant structure_id Identify Impurity Structure: Compare with known standards or perform full characterization (NMR, MS/MS) lcms->structure_id quant->lcms isolate->structure_id structure_id->end_node

Caption: Workflow for identifying unknown impurities.

Guide 2: Protocol for Removing Basic and Acidic Impurities

This protocol is effective for removing unreacted o-toluidine and residual acidic/basic catalysts through a liquid-liquid extraction workup.

Rationale: o-Toluidine, a basic amine, can be protonated with a dilute acid and extracted into the aqueous phase. Acidic impurities or catalysts like DBU are similarly removed with a basic wash.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) at a concentration of approximately 50-100 mg/mL.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M hydrochloric acid (HCl). Use a volume of aqueous solution equal to about one-third of the organic volume. Shake gently, allow the layers to separate, and discard the aqueous (bottom) layer. Repeat this wash one more time.

    • Expert Tip: This step effectively removes residual o-toluidine.

  • Basic Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize any remaining acid and remove acidic byproducts.

  • Brine Wash: Perform a final wash with saturated aqueous sodium chloride (brine) to remove the bulk of dissolved water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.

  • Validation: Analyze a small sample of the product by HPLC or TLC to confirm the absence of the target impurities.

Guide 3: Protocol for Removing N,N'-bis(2-methylphenyl)urea

The urea byproduct is non-polar and unreactive, making its removal dependent on physical separation methods. Its lower solubility in many organic solvents compared to the carbamate product is the key to its removal.[5]

Method A: Fractional Recrystallization

Rationale: This method exploits the solubility difference between the desired carbamate and the less soluble urea byproduct. The goal is to find a solvent system where the carbamate is soluble at elevated temperatures but the urea is not.

Step-by-Step Protocol:

  • Solvent Screening: In small test tubes, test the solubility of the crude material in various solvents (e.g., isopropanol, ethyl acetate, toluene, chloroform[14][15]). The ideal solvent will fully dissolve the material when hot but show significant crystal formation upon cooling. A co-solvent system (e.g., Ethanol/Hexane or DCM/Petroleum Ether) can also be effective.

  • Hot Filtration: Dissolve the crude product in a minimum amount of the chosen hot solvent. The less soluble urea may remain as a solid. While hot, filter the solution quickly through a pre-warmed funnel with filter paper to remove the insoluble urea.

    • Safety Note: Perform in a fume hood. Avoid open flames with flammable solvents.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, then place it in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

  • Validation: Check the purity of the crystals and the filtered solid by HPLC. A second recrystallization may be necessary to achieve desired purity.

Method B: Silica Gel Chromatography

Rationale: If recrystallization is ineffective, column chromatography provides a more robust separation based on differential adsorption to the stationary phase.

Step-by-Step Protocol:

  • TLC Analysis: Develop a TLC method to show good separation between the product spot and the urea byproduct spot. A common mobile phase is a mixture of Hexane and Ethyl Acetate. The less polar urea will have a higher Rf value than the more polar carbamate.

  • Column Packing: Pack a chromatography column with silica gel using the chosen mobile phase.

  • Loading: Dissolve the crude product in a minimum amount of DCM or the mobile phase and load it onto the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Section 3: Preventing Impurity Formation

The most effective way to resolve impurities is to prevent their formation. The following diagram and table highlight critical parameters in the synthesis of Methyl (2-methylphenyl)carbamate from o-tolyl isocyanate and methanol.

Impurity Formation Pathways

G Isocyanate o-Tolyl Isocyanate Product Methyl (2-methylphenyl)carbamate (Desired Product) Isocyanate->Product + Methanol (Main Reaction) Toluidine o-Toluidine Isocyanate->Toluidine + H₂O Trimer Isocyanurate Trimer (Impurity) Isocyanate->Trimer 3x Isocyanate (High Temp / Base) Methanol Methanol Water H₂O (Contaminant) Allophanate Allophanate (Impurity) Product->Allophanate + Isocyanate (High Temp) Urea N,N'-bis(2-methylphenyl)urea (Impurity) Toluidine->Urea + Isocyanate

Caption: Key reaction and impurity pathways.

Key Synthesis Parameters for High Purity
ParameterRecommendationRationale (Why this is important)
Temperature Maintain 0–25°C during reagent addition and initial reaction.[1]The reaction between isocyanate and alcohol is exothermic.[16] Elevated temperatures can accelerate side reactions like allophanate and isocyanurate trimer formation.[16]
Solvent Choice Use anhydrous, non-protic solvents (e.g., THF, Toluene, DCM).[1][4]Prevents the primary side reaction where the isocyanate reacts with water to form o-toluidine, which subsequently leads to urea impurities.[3]
Stoichiometry Use a slight excess (1.0-1.1 equivalents) of methanol relative to the isocyanate.Ensures the complete consumption of the isocyanate starting material, which can be difficult to remove and can react further to form byproducts.
Atmosphere Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).Excludes atmospheric moisture, which is a key contributor to the formation of urea impurities.
Reagent Purity Use high-purity starting materials.Impurities in the starting isocyanate (e.g., o-toluidine, chloride) can carry through or catalyze side reactions.

By carefully controlling these parameters and applying the appropriate analytical and purification techniques, researchers can consistently produce high-purity this compound, ensuring the reliability and success of subsequent experimental work.

References

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Technical Support Center: Degradation Pathways of Methyl (2-methylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for investigating the degradation pathways of methyl (2-methylphenyl)carbamate. This resource is designed for researchers, scientists, and drug development professionals. Here, we move beyond simple protocols to explore the causality behind experimental choices, offering troubleshooting advice and robust methodologies to ensure the integrity of your results.

Frequently Asked Questions (FAQs): The Essentials

Q1: What is methyl (2-methylphenyl)carbamate and why is its degradation profile important?

Methyl (2-methylphenyl)carbamate, also known as methyl o-tolylcarbamate, is an N-substituted ester of carbamic acid.[1] Carbamates are a broad class of compounds used as insecticides, herbicides, and fungicides.[2] Studying the degradation of a specific carbamate like this one is critical for several reasons:

  • Environmental Fate Assessment: Understanding how the compound breaks down under various environmental conditions (e.g., in soil, water, or under sunlight) is essential to predict its persistence, mobility, and potential for ecosystem impact.

  • Metabolite Identification: Degradation does not always mean detoxification. Some degradation products can be as toxic or even more toxic than the parent compound.[3] Identifying these products is a core component of a comprehensive safety assessment.

  • Analytical Method Development: Knowledge of a compound's stability is crucial for developing reliable analytical methods. For instance, thermal instability can lead to inaccurate quantification by Gas Chromatography (GC).[4]

Q2: What are the primary mechanisms that drive the degradation of this compound?

Based on the well-established chemistry of the carbamate class, degradation of methyl (2-methylphenyl)carbamate is primarily driven by four pathways:

  • Hydrolytic Degradation: Cleavage of the molecule by water, heavily influenced by pH.

  • Microbial Degradation: Breakdown by microorganisms, a key process in soil and water systems.[5][6]

  • Photodegradation: Decomposition caused by exposure to light, particularly UV radiation.[7]

  • Thermal Degradation: Breakdown at elevated temperatures.[8]

Each of these pathways can yield different products at different rates, and they often occur concurrently in a natural environmental setting.

Troubleshooting Guide & Pathway-Specific Issues

This section addresses common challenges encountered during degradation studies in a question-and-answer format.

Hydrolytic Degradation

Q3: My hydrolysis experiment is showing a much slower degradation rate than expected for a carbamate. What's going wrong?

A3: This is a common issue often traced back to experimental conditions. Here’s a checklist of probable causes:

  • pH of the Medium: Carbamate hydrolysis is notoriously slow in acidic to neutral conditions and accelerates significantly under alkaline (basic) conditions.[6] If your medium is buffered at pH 7 or below, a slow rate is expected. To confirm this, run a parallel experiment at pH 9 or 10. You should see a marked increase in the degradation rate.

  • Temperature: Like most chemical reactions, hydrolysis is temperature-dependent. Ensure your incubator or water bath is calibrated and maintaining the target temperature (e.g., 25°C or 50°C). A lower-than-expected temperature will slow the reaction.

  • Buffer Effects: While less common, some buffer species can interact with the compound or catalyze side reactions. If you suspect this, try a different buffer system (e.g., switch from a phosphate to a borate buffer for alkaline studies).

  • Purity of Starting Material: Impurities in your methyl (2-methylphenyl)carbamate standard could interfere with the analysis, making it seem like less degradation has occurred. Verify the purity of your standard.

Q4: What are the expected primary products from the hydrolysis of methyl (2-methylphenyl)carbamate?

A4: The primary point of hydrolytic attack is the ester linkage. This cleavage results in the formation of 2-methylphenol (also known as o-cresol), methylamine, and carbon dioxide.[2][6] The methylamine is derived from the unstable intermediate, methylcarbamic acid.

Here is a diagram illustrating the principal hydrolytic pathway under basic conditions.

Hydrolysis_Pathway parent Methyl (2-methylphenyl)carbamate intermediate Unstable Intermediates: 2-Methylphenoxide + Methylcarbamic Acid parent->intermediate  OH⁻ (fast) products Final Products: 2-Methylphenol + Methylamine + CO2 intermediate->products Spontaneous Decomposition Microbial_Workflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis cluster_interp 4. Interpretation soil Collect Soil/Water Sample sterilize Sterilize half of the sample (e.g., Autoclave) soil->sterilize spike_live Spike Live Sample soil->spike_live spike_sterile Spike Sterile Control sterilize->spike_sterile incubate Incubate both sets (Controlled Temp/Moisture) spike_live->incubate spike_sterile->incubate sample Sample at Time Intervals (t=0, 1, 3, 7, 14 days) incubate->sample extract Solvent Extraction sample->extract analyze HPLC or LC-MS Analysis extract->analyze compare Compare Degradation Rates: Live vs. Sterile analyze->compare

Caption: Workflow for a biotic vs. abiotic degradation study.

Analytical Challenges

Q7: I am trying to analyze my samples using Gas Chromatography (GC-FID/NPD), but I'm getting poor peak shape, low recovery, and multiple unexpected peaks. What is the issue?

A7: This is a classic problem when analyzing N-methyl carbamates by GC. These compounds are often thermally labile and can degrade in the high-temperature environment of the GC injector port. [4]The primary thermal degradation pathway is the reverse of the formation reaction, yielding 2-methylphenyl isocyanate and methanol . The isocyanate is highly reactive and can cause the issues you are observing.

  • Troubleshooting Steps:

    • Lower the Injector Temperature: Try reducing the inlet temperature to the lowest possible value that still allows for efficient volatilization (e.g., start at 200°C and adjust).

    • Switch to HPLC: The most robust solution is to switch to High-Performance Liquid Chromatography (HPLC) with UV detection. [9][10]HPLC separates compounds at ambient temperature, avoiding thermal degradation altogether. This is the preferred method for most carbamate analyses. [9] 3. Derivatization (GC only): If you must use GC, a derivatization step can be employed to create a more stable analyte, but this adds complexity to your sample preparation.

Thermal_Degradation parent Methyl (2-methylphenyl)carbamate products 2-Methylphenyl Isocyanate + Methanol parent->products  Δ (Heat) (GC Injector Port)

Caption: Thermal degradation pathway relevant to GC analysis.

Q8: How can I reliably identify the degradation products I'm observing in my LC-MS analysis?

A8: A multi-pronged approach is best for confident identification:

  • Mass-to-Charge Ratio (m/z): Use high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) to get an accurate mass of the parent and daughter ions. This allows you to propose elemental formulas. For example, you would expect to see a peak corresponding to the molecular weight of 2-methylphenol.

  • MS/MS Fragmentation: Fragment the ion of interest and analyze its fragmentation pattern. This provides structural information. The fragmentation of the parent carbamate will likely show losses corresponding to the methyl isocyanate group or the methoxy group.

  • Retention Time Matching: The most definitive method is to obtain an authentic analytical standard of the suspected degradation product (e.g., 2-methylphenol). Analyze this standard using the same LC-MS method. If the retention time and mass spectrum of the standard perfectly match the unknown peak in your degraded sample, the identification is confirmed.

Experimental Protocols

Protocol 1: pH-Dependent Hydrolysis Rate Study

This protocol provides a framework for determining the hydrolysis half-life of methyl (2-methylphenyl)carbamate at different pH values.

1. Materials & Reagents:

  • Methyl (2-methylphenyl)carbamate (analytical standard grade)

  • Acetonitrile or Methanol (HPLC grade)

  • Sterile, deionized water

  • Buffer solutions (see table below)

  • Sterile, amber glass vials with Teflon-lined caps

Target pHBuffer SystemTypical Composition (for 1 L)
4.0 Acetate Buffer11.55 mL Acetic Acid + 8.8g Sodium Acetate
7.0 Phosphate Buffer8.0g NaCl, 0.2g KCl, 1.44g Na₂HPO₄, 0.24g KH₂PO₄
9.0 Borate Buffer6.2g Boric Acid + 7.5g KCl, adjust pH with NaOH

2. Procedure:

  • Prepare Stock Solution: Accurately weigh ~10 mg of the carbamate standard and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL (1000 ppm) stock solution.

  • Spiking: Dispense 9.9 mL of each buffer solution into triplicate vials for each pH point. Add 100 µL of the stock solution to each vial to achieve a final concentration of 10 ppm. This minimizes the amount of organic solvent in the aqueous system.

  • Incubation: Cap the vials tightly and place them in a constant temperature incubator or water bath, shielded from light (e.g., at 25°C).

  • Sampling: At predetermined time points (e.g., 0, 1, 3, 7, 14, 21, and 28 days), withdraw an aliquot (e.g., 1 mL) from each vial.

  • Analysis: Analyze the samples immediately by HPLC-UV (see Protocol 2) to determine the remaining concentration of the parent compound.

  • Data Analysis: Plot the natural logarithm of the concentration versus time. The slope of this line will be the negative of the first-order rate constant (k). The half-life (t₁/₂) can be calculated as 0.693 / k.

Protocol 2: General Purpose HPLC-UV Analytical Method

This method serves as a starting point for the quantification of methyl (2-methylphenyl)carbamate and the monitoring of its primary degradation product, 2-methylphenol. Method optimization will be required.

ParameterRecommended Starting ConditionRationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for moderately nonpolar aromatic compounds.
Mobile Phase Isocratic: 60:40 Acetonitrile:WaterA common starting point. Adjust the ratio to achieve optimal retention time and separation.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Injection Volume 10 µLA typical volume; can be adjusted based on sensitivity needs.
Column Temp. 30°CEnsures reproducible retention times by controlling viscosity.
Detector UV-Vis Diode Array Detector (DAD)Monitor at ~270 nm for the phenyl ring. A DAD allows you to capture the full UV spectrum to check for peak purity and aid in identifying other components.

References

  • Discovery of carbamate degrading enzymes by functional metagenomics - PMC - NIH. (n.d.). National Institutes of Health.[Link]

  • Theoretical study on the degradation mechanism of carbamate pesticides with OH radicals. (2015). Theoretical Chemistry Accounts, 134(3). [Link]

  • Barra Caracciolo, A., et al. (2002). Microbial degradation of two carbamate insecticides and their main metabolites in soil. Chemistry and Ecology, 18(3-4), 245-252. [Link]

  • Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater. (n.d.). U.S. Environmental Protection Agency.[Link]

  • Stauffer, R. D. (n.d.). Behavior, persistence & degradation of carbamate and thiocarbamate herbicides in the environment. Stauffer Chemical Company.[Link]

  • MacMillan, J. H. (n.d.). Basic hydrolysis of methyl carbamates to amines: p-(trans-4-Heptylcyclohexyl) aniline. Temple University.[Link]

  • Malhotra, M., et al. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology, 12, 648868. [Link]

  • Malhotra, M., et al. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. ResearchGate.[Link]

  • Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen-phosphorus detection. (2015). ResearchGate.[Link]

  • How Can We Analyze Carbamate Pesticides? (2021). YouTube.[Link]

  • Carbamic acid, (2-methylphenyl)-, methyl ester. (n.d.). PubChem.[Link]

  • Sun, Y., et al. (2023). Hydrolysis mechanism of esterases and amidases toward carbamate pesticides. Frontiers in Plant Science, 14. [Link]

  • Thermal decomposition of methylene-4,4 '-di(ethylphenyl-carbamate) to methylene-4,4 '-di(phenylisocyanate). (2001). ResearchGate.[Link]

  • The photochemical reactions of carbamates II. The solution photochemistry of matacil (4-dimethyl-amino-m-tolyl-N-methyl carbamate) and Landrin (3,4,5-trimethylphenyl-N-methyl carbamate). (1974). Bulletin of Environmental Contamination and Toxicology, 11(3), 250-5. [Link]

Sources

Technical Support Center: Scaling Up Methyl o-Tolylcarbamate Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of methyl o-tolylcarbamate. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the transition from laboratory-scale experiments to larger-scale production. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues, grounded in scientific principles and practical experience.

Diagram: Key Synthesis Routes & Challenges

Below is a diagram illustrating the primary synthesis pathways for methyl o-tolylcarbamate and the associated challenges at each stage, which will be elaborated upon in this guide.

cluster_0 Route 1: Isocyanate-Based Synthesis cluster_1 Route 2: Phosgene-Free Synthesis cluster_2 Major Scale-Up Challenges A o-Tolyl Isocyanate + Methanol B Methyl o-Tolylcarbamate (Crude Product) A->B Exothermic Reaction Side Reactions (Urea, Allophanate) S1 Safety (Isocyanate Handling) A->S1 S2 Heat Management A->S2 C Purification B->C Impurity Profile Thermal Stability S3 Mixing & Mass Transfer B->S3 D Final Product C->D Yield Loss Solvent Waste S4 Process Control C->S4 E o-Toluidine + Dimethyl Carbonate F Methyl o-Tolylcarbamate (Crude Product) E->F High Temperature/Pressure Catalyst Deactivation E->S2 G Purification F->G Byproduct Removal (e.g., N-methylation) F->S3 H Final Product G->H Yield & Purity Optimization G->S4

Caption: Synthesis routes and associated scale-up challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for methyl o-tolylcarbamate at an industrial scale?

There are two main approaches for the synthesis of methyl o-tolylcarbamate. The traditional and most direct route involves the reaction of o-tolyl isocyanate with methanol. A significant challenge with this method is the high toxicity of isocyanate starting materials.[1][2] Newer, "phosgene-free" routes are gaining traction due to their improved safety profiles. These include the reaction of o-toluidine with dimethyl carbonate (DMC), which avoids the handling of highly hazardous intermediates.[3][4] Another alternative is the reductive carbonylation of the corresponding nitroaromatic compound.[5]

Q2: What are the major safety concerns when scaling up production, particularly with the isocyanate route?

The primary safety concern is the handling of o-tolyl isocyanate, which, like other isocyanates such as methyl isocyanate (MIC), is highly toxic and reactive.[1][6] Inhalation can cause severe respiratory distress.[6] It is also sensitive to water and can undergo exothermic polymerization.[1] Therefore, a thorough Process Hazard Analysis (PHA) is critical.[2] This includes ensuring a closed-system for transfers, dedicated scrubber systems for vent lines, and robust emergency response plans.[7] NIOSH (National Institute for Occupational Safety and Health) does not recommend standard air-purifying respirators for highly toxic isocyanates like MIC due to their poor warning properties and the short breakthrough times of cartridges.[8]

Q3: Why is temperature control so critical during the reaction of o-tolyl isocyanate with methanol?

The reaction between an isocyanate and an alcohol is exothermic. Without adequate heat removal, a runaway reaction can occur, leading to a rapid increase in temperature and pressure. This can cause side reactions, such as the formation of allophanates (reaction of the carbamate product with another isocyanate molecule), or even thermal decomposition of the product.[9] On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation more challenging. Therefore, robust cooling systems and careful control of the addition rate of reactants are essential.

Q4: What are common impurities in methyl o-tolylcarbamate synthesis and how do they form?

Common impurities depend on the synthesis route:

  • Isocyanate Route:

    • Urea derivatives: Formed if there is water contamination, which reacts with the isocyanate to form an unstable carbamic acid that decomposes to an amine. This amine then reacts with another isocyanate molecule.

    • Allophanates: As mentioned, these form from the reaction of the carbamate product with excess isocyanate, especially at elevated temperatures.

  • Dimethyl Carbonate (DMC) Route:

    • N-methylated byproducts: The DMC can act as a methylating agent, leading to the formation of N-methyl-o-toluidine.[10]

    • Unreacted starting materials: Incomplete conversion can leave residual o-toluidine and DMC.

Q5: Are there safer alternatives to using o-tolyl isocyanate directly?

Yes. One approach is to generate the isocyanate in situ from a more stable precursor, such as through a Curtius or Hofmann rearrangement.[11][12] Another strategy is to use "isocyanate equivalent" compounds. For instance, N-methyl carbamoylimidazole has been developed as a stable, crystalline substitute for the highly hazardous methyl isocyanate, and similar principles could be applied to create a surrogate for o-tolyl isocyanate.[13][14] The most prominent industrial alternative is switching to a completely different synthetic pathway, such as the DMC route.[3]

Troubleshooting Guides

Problem 1: Low Yield of Methyl o-Tolylcarbamate
Symptom Potential Causes Diagnostic Steps Solutions & Protocols
Lower than expected yield of isolated product. 1. Incomplete Reaction: Insufficient reaction time, temperature, or catalyst activity. 2. Side Reactions: Formation of ureas, allophanates, or other byproducts. 3. Product Decomposition: Thermal degradation during reaction or workup.[9] 4. Losses during Purification: Product loss during extraction, crystallization, or chromatography.[15]1. Monitor Reaction Progress: Use in-process controls (e.g., HPLC, GC, IR) to track the disappearance of starting materials and the appearance of the product. 2. Characterize Byproducts: Isolate and identify major impurities in the crude product using techniques like NMR and MS. 3. Thermal Stability Study: Perform a thermal stability study on the product at the reaction and purification temperatures using techniques like TGA or DSC.1. Optimize Reaction Conditions: Systematically vary temperature, reaction time, and catalyst loading. For the isocyanate-methanol reaction, consider a catalyst like ferric acetylacetonate or dibutyltin dilaurate to accelerate the desired reaction at lower temperatures.[16][17] 2. Control Stoichiometry & Addition: Maintain a slight excess of methanol and control the addition rate of the isocyanate to minimize side reactions. Ensure all reactants and solvents are anhydrous to prevent urea formation. 3. Lower Process Temperatures: If thermal decomposition is an issue, explore more active catalysts that allow for lower reaction temperatures.[18] For purification, consider using techniques that avoid high temperatures, such as recrystallization from a suitable solvent system at lower temperatures.[19]
Problem 2: Product Fails Purity Specifications
Symptom Potential Causes Diagnostic Steps Solutions & Protocols
Presence of significant impurities in the final product. 1. Ineffective Purification: The chosen purification method (e.g., recrystallization, distillation) is not adequately removing specific impurities.[20] 2. Formation of Difficult-to-Remove Byproducts: Byproducts with similar solubility or volatility to the main product have formed. 3. Contamination: Introduction of contaminants from raw materials, solvents, or equipment.1. Impurity Profiling: Use HPLC or GC to quantify the impurities in both the crude and purified product. 2. Solubility Studies: Determine the solubility of the product and key impurities in various solvents at different temperatures to design a better recrystallization process.[19] 3. Raw Material Analysis: Analyze all incoming raw materials for potential contaminants that could carry through the process.1. Develop a Multi-Step Purification Protocol: A single purification step may be insufficient at scale. Consider a sequence such as:     a. Aqueous Wash/Extraction: To remove water-soluble impurities.     b. Recrystallization: Carefully select a solvent system. For example, a method for refining methyl carbamate uses chloroform for extraction followed by cooling crystallization.[15]     c. Activated Carbon Treatment: To remove colored impurities.[21] 2. Adjust Reaction Conditions to Minimize Byproducts: If a specific impurity is problematic, revisit the reaction conditions to disfavor its formation (e.g., lower temperature to reduce allophanate formation).
Problem 3: Poor Reaction Kinetics at Scale
Symptom Potential Causes Diagnostic Steps Solutions & Protocols
Reaction is significantly slower in a larger reactor compared to the lab. 1. Mass Transfer Limitations: Inefficient mixing in the larger reactor is preventing the reactants from coming into contact effectively. 2. Poor Temperature Control: Inadequate heating or cooling is causing the reaction to run at a suboptimal temperature. 3. Catalyst Concentration Issues: The catalyst may not be effectively dispersed throughout the larger volume.1. Mixing Study: Use process modeling or visual observation (if possible) to assess the mixing efficiency of the reactor. 2. Temperature Mapping: Place multiple temperature probes within the reactor to check for hot or cold spots. 3. Analyze Catalyst Performance: Ensure the catalyst is fully dissolved or effectively suspended. The kinetics of isocyanate-alcohol reactions are known to be influenced by the solvent and catalyst.[22][23]1. Improve Agitation: Increase the agitator speed or consider a different impeller design to improve mixing. 2. Optimize Catalyst System: For the DMC route, which often requires higher temperatures, ensure the chosen catalyst (e.g., a zinc or lead-based catalyst) is robust and active under the scaled-up conditions.[3][4] Consider a catalyst that is highly soluble in the reaction medium. Zirconium chelates have been shown to be effective catalysts for isocyanate-hydroxyl reactions.[17] 3. Staged Addition: Implement a staged addition of reactants to better control the reaction rate and temperature.

Experimental Protocols

Protocol 1: In-Process Monitoring of Reaction Conversion by HPLC
  • Sample Preparation:

    • Carefully withdraw an aliquot (e.g., 0.1 mL) from the reaction mixture at specified time intervals.

    • Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 10 mL) of a suitable solvent (e.g., acetonitrile) to stop the reaction.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of water and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where both reactant (o-tolyl isocyanate or o-toluidine) and product (methyl o-tolylcarbamate) have strong absorbance.

    • Injection Volume: 10 µL.

  • Analysis:

    • Generate a calibration curve for the starting material and product using standards of known concentration.

    • Calculate the concentration of each species in the quenched sample and plot the conversion versus time.

Protocol 2: Purification by Recrystallization
  • Solvent Screening:

    • In small vials, test the solubility of the crude product in various solvents (e.g., methanol, ethanol, hexane, ethyl acetate, toluene, and mixtures thereof) at room temperature and at the solvent's boiling point.

    • An ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures, while impurities remain soluble at low temperatures.[19]

  • Recrystallization Procedure:

    • Transfer the crude methyl o-tolylcarbamate to an appropriately sized flask.

    • Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

    • If insoluble impurities are present, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

    • Further cool the flask in an ice bath for at least one hour to maximize product precipitation.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[15]

References

  • U.S. Environmental Protection Agency. (n.d.). Methyl Isocyanate. EPA. Retrieved from [Link]

  • Taylor, J. E., & Smith, I. D. (1969). The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. Journal of the Chemical Society B: Physical Organic, 178.
  • Wikipedia. (2024). Methyl isocyanate. Retrieved from [Link]

  • Roberts, R. M., & Vogt, P. J. (1956). The Rates of Reaction of 1-Alkenyl Isocyanates with Methanol. Journal of the American Chemical Society, 78(18), 4778–4781.
  • National Research Council. (2012). The Use and Storage of Methyl Isocyanate (MIC) at Bayer CropScience.
  • Ephraim, S., Woodward, A. E., & Mesrobian, R. B. (1958). Kinetic Studies of the Reaction of Phenyl Isocyanate with Alcohols in Various Solvents. Journal of the American Chemical Society, 80(6), 1326–1328.
  • Liao, B. (2007). 1H NMR analysis of the tolylene-2,4-diisocyanate–methanol reaction. Chinese Chemical Letters, 18(1), 85-88.
  • U.S. Chemical Safety and Hazard Investigation Board. (2011). The Use and Storage of Methyl Isocyanate (MIC)
  • Casset, J. S., & Stephens, R. (1987). Penetration of methyl isocyanate through organic vapor and acid gas respirator cartridges.
  • SciSpace. (n.d.). The Rates of Reaction of 1-Alkenyl Isocyanates with Methanol. Retrieved from [Link]

  • Telvekar, V. N. (2011). Organic Carbamates in Drug Design and Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 11(14), 1185-1203.
  • ResearchGate. (n.d.). Methyl carbamate purification by extraction and recrystallization. Retrieved from [Link]

  • NASA Technical Reports Server. (1964).
  • Aresta, M., Dibenedetto, A., & Pastore, C. (2004). Synthesis of Methyl Carbamates from Primary Aliphatic Amines and Dimethyl Carbonate in Supercritical CO2: Effects of Pressure and Cosolvents on the Reaction Mechanism and Selectivity. Industrial & Engineering Chemistry Research, 43(24), 7626–7633.
  • National Center for Biotechnology Information. (n.d.). Methyl Carbamate. PubChem. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carbamates. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of methyl N-methoxyl-N-2-methylphenylcarbamate. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic Synthesis of Isocyanates or Carbamates from Nitroaromatics Using Group VIII Transition Metal Catalysts. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of N-methylmethyl carbamate.
  • Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved from [Link]

  • Duspara, P. A., Islam, M. S., Lough, A. J., & Batey, R. A. (2012). Synthesis and reactivity of N-alkyl carbamoylimidazoles: development of N-methyl carbamoylimidazole as a methyl isocyanate equivalent. The Journal of Organic Chemistry, 77(22), 10362–10368.
  • Soukup, O., et al. (2022). Syntheses of methylcarbamoylated amino acids using synthetic equivalents of methyl isocyanate.
  • Google Patents. (n.d.). Catalysts for reaction between an isocyanate and an alcohol.
  • Kurenkov, A. A., et al. (2020).
  • ResearchGate. (n.d.). Methyl N-Phenyl Carbamate Synthesis from Aniline and Methyl Formate: Carbon Recycling to Chemical Products. Retrieved from [Link]

  • Werner, E. (n.d.).
  • MDPI. (2022). New Catalysts and Reactors for the Synthesis or Conversion of Methanol.
  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis and Reactivity of N-Alkyl Carbamoylimidazoles: Development of N-Methyl Carbamoylimidazole as a Methyl Isocyanate Equivalent. Retrieved from [Link]

  • ResearchGate. (n.d.). A new non-phosgene route for synthesis of methyl N-phenyl carbamate from phenylurea and methanol. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of Methyl 2-(5-methylfuran-2-yl)
  • de Souza, C. J., et al. (2021). Scaling up xylitol bioproduction: Challenges to achieve a profitable bioprocess. Bioresource Technology, 333, 125195.
  • Li, J., et al. (2021). Two-step synthesis of amino-methyl-N-phenylcarbamate from toluidine: new preparative method and mechanism. Reaction Chemistry & Engineering, 6(5), 876-883.
  • Scilit. (n.d.). The thermal decompositions of carbamates. II.
  • SiliCycle. (n.d.).
  • Vom Stein, T., et al. (2020). Current Situation of the Challenging Scale-Up Development of Hydroxymethylfurfural Production. ChemSusChem, 13(14), 3513–3529.
  • ResearchGate. (n.d.). Current Situation of the Challenging Scale-Up Development of Hydroxymethylfurfural Production. Retrieved from [Link]

  • MDPI. (2022). A Novel and Efficient Method for the Synthesis of Methyl (R)
  • Operti, M. C., et al. (2021). PLGA-based nanomedicines manufacturing: Technologies overview and challenges in industrial scale-up. Journal of Controlled Release, 338, 336-352.
  • ResearchGate. (n.d.).
  • Vom Stein, T., et al. (2020). Current Situation of the Challenging Scale-Up Development of Hydroxymethylfurfural Production. ChemSusChem, 13(14), 3513–3529.

Sources

Technical Support Center: Interpreting Mass Spectrometry Data of Carbamic acid, (2-methylphenyl)-, methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the mass spectrometric analysis of Carbamic acid, (2-methylphenyl)-, methyl ester (also known as Methyl o-tolylcarbamate). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with interpreting MS data for this compound. We will delve into ionization behavior, fragmentation patterns, and troubleshooting strategies to ensure data integrity and accurate interpretation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered during the analysis of methyl (2-methylphenyl)carbamate.

Q1: What is the expected molecular weight and exact mass of methyl (2-methylphenyl)carbamate?

The molecular formula for methyl (2-methylphenyl)carbamate is C₉H₁₁NO₂.

  • Average Molecular Weight: 165.19 g/mol [1].

  • Monoisotopic Mass: 165.07898 Da.

Application Scientist's Insight: It is critical to use the monoisotopic mass when working with high-resolution mass spectrometers (like Orbitrap or TOF instruments), as these instruments can resolve the isotopes of each element. The molecular ion peak in a high-resolution spectrum will appear at the m/z corresponding to the sum of the most abundant isotopes (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O).

Q2: I'm using positive mode Electrospray Ionization (ESI-MS). What are the most common ions I should expect to see?

In positive mode ESI, a "soft" ionization technique, you should primarily look for the protonated molecule and common adducts.[2][3][4] Soft ionization imparts minimal excess energy, reducing in-source fragmentation and preserving the molecular species.[5]

Ion SpeciesFormulaMass Difference (from M)Expected m/z (Monoisotopic)Common Source
Protonated Molecule [M+H]⁺+1.0078 Da166.08676Acidic mobile phase, protic solvents
Ammonium Adduct [M+NH₄]⁺+18.0338 Da183.11278Ammonium salt buffers (e.g., ammonium acetate)
Sodium Adduct [M+Na]⁺+22.9898 Da188.06876Glassware, solvent impurities, buffers
Potassium Adduct [M+K]⁺+38.9637 Da204.04270Glassware, solvent impurities, buffers

Application Scientist's Insight: The relative abundance of these ions is highly dependent on your experimental conditions. The presence of sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts is extremely common, even when not intentionally added, due to their prevalence in the laboratory environment.[6][7] If your mobile phase contains an ammonium salt, the [M+NH₄]⁺ adduct may be the most abundant species.

Q3: What are the characteristic fragmentation patterns for this compound in MS/MS or Electron Ionization (EI) MS?

Carbamates exhibit predictable fragmentation pathways. The primary cleavage occurs at the carbamate ester bond.

  • Neutral Loss of Methyl Isocyanate: The most characteristic fragmentation for many N-methyl carbamates is the neutral loss of methyl isocyanate (CH₃NCO), which has a mass of 57.02146 Da.[8] This results from the cleavage of the aryl-oxygen bond and the N-carbonyl bond.

  • Formation of the Aryl Fragment: Cleavage of the ester bond often leads to the formation of an ion corresponding to the phenolic portion of the molecule.

Precursor Ion (m/z)Fragmentation PathwayResulting Fragment Ion (m/z)Neutral Loss (Da)Notes
166.0868 ([M+H]⁺)Loss of methyl isocyanate109.0653 (Protonated o-cresol)57.0215Dominant fragment in CID/MS/MS. Confirms the carbamate structure.
166.0868 ([M+H]⁺)Loss of methanol134.055132.0262Less common, but possible.
165.0790 (M⁺˙)Cleavage of ester bond107.0497 (o-cresol radical cation)58.0293 (Methylcarbamoyl radical)Typical in hard ionization like EI-MS.
165.0790 (M⁺˙)Alpha-cleavage106.0653 (Tolyl cation)59.0137 (Carbomethoxy radical)Another common EI fragmentation pathway.[1]

Application Scientist's Insight: In tandem MS (MS/MS) experiments for quantification via Multiple Reaction Monitoring (MRM), the transition from 166.1 → 109.1 is an excellent choice due to its specificity and high intensity. This transition is highly characteristic of the methyl (2-methylphenyl)carbamate structure.

Section 2: Troubleshooting Guides

Guide 1: Distinguishing Between Adducts, Isotopes, and Impurities

Problem: My full-scan spectrum shows multiple peaks around the expected mass, and I'm unsure which is my compound. I see signals at m/z 166.1, 167.1, 188.1, and 204.0.

Causality: This is a classic challenge in ESI-MS. The signals likely correspond to the protonated molecule, its ¹³C isotope, and sodium/potassium adducts, respectively. Verifying this is key to correct identification.

Troubleshooting Workflow:

Caption: Workflow for identifying the source of unexpected peaks.

Step-by-Step Protocol:

  • Calculate Mass Differences: Subtract the m/z of your most intense peak (likely [M+H]⁺ at 166.0868) from the other peaks of interest.

  • Identify Isotopes: A peak at ~1.00 Da higher with a relative intensity of ~9.9% (for a 9-carbon compound) is the A+1 isotopic peak, confirming the presence of ¹³C.

  • Identify Adducts: Compare the calculated mass differences to the known masses of common adducts (see Table in Q2). A difference of ~21.98 Da points to a sodium adduct ([M+Na]⁺), while ~37.95 Da indicates a potassium adduct ([M+K]⁺).[9]

  • Verify Co-elution: Extract the ion chromatograms for each m/z value. If they are all related to your target compound (isotopes, adducts), they must have identical retention times and peak shapes. If a peak has a different retention time, it is a separate chemical entity.

Guide 2: Investigating Thermal Degradation in GC-MS

Problem: I'm using GC-MS and see a very small or non-existent peak at m/z 165, but a large peak that corresponds to o-cresol (m/z 108).

Causality: Carbamates are notoriously thermally labile.[10] In a hot GC injector, methyl (2-methylphenyl)carbamate can readily decompose into 2-methylphenol (o-cresol) and methyl isocyanate.[11] The mass spectrometer will then detect the stable degradation product instead of the parent compound.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for suspected thermal degradation in GC-MS.

Step-by-Step Protocol:

  • Confirm Degradation Product: Check your chromatogram for a peak whose mass spectrum matches the library spectrum for o-cresol (major ions at m/z 108, 107, 79, 77).

  • Lower Injector Temperature: The most direct solution is to reduce the energy input during volatilization. Systematically lower your injector temperature in 20°C increments (e.g., from 250°C to 230°C, 210°C, etc.) and monitor the ratio of the parent ion (m/z 165) to the degradation product (m/z 108).

  • Use a Faster Ramp Rate: A faster oven temperature program minimizes the time the analyte spends in the hot column, which can reduce degradation.[11]

  • Consider Alternative Injection: If temperature reduction is insufficient, use a cold on-column or Programmable Temperature Vaporization (PTV) injector. These techniques introduce the sample into the column at a low temperature before the temperature is ramped, preventing thermal shock and decomposition.[11]

  • Alternative Derivatization: For robust GC-MS analysis, derivatization can be employed, though this adds complexity to sample preparation.[12] However, for this compound, switching to LC-MS is often the most practical solution.[13][14]

Section 3: Experimental Protocols

Protocol 1: Confirmation of Fragmentation Pathway via Collision-Induced Dissociation (CID)

This protocol describes how to use a tandem mass spectrometer to confirm the characteristic fragmentation of methyl (2-methylphenyl)carbamate.

Objective: To generate a product ion spectrum from the protonated precursor ion [M+H]⁺ at m/z 166.1.

Instrumentation: A tandem mass spectrometer (e.g., QqQ, Q-TOF, Orbitrap) capable of MS/MS.

Methodology:

  • Sample Infusion: Prepare a 1 µg/mL solution of your compound in 50:50 acetonitrile:water with 0.1% formic acid. Infuse the solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Precursor Ion Selection: In the MS control software, set the instrument to MS/MS mode.

    • Select the precursor ion: m/z 166.1 .

    • Set an isolation window of ~1 Da to ensure only the target ion is passed to the collision cell.

  • Collision Energy Ramp:

    • Set the collision gas (typically argon or nitrogen) to the instrument's standard pressure.

    • Perform a collision energy ramp experiment. Scan the collision energy from 5 eV to 40 eV.

    • This will show you at which energy the precursor ion begins to fragment and at which energy the fragment ion signal is maximized.

  • Acquire Product Ion Spectrum:

    • Using the optimal collision energy determined in the previous step (typically 15-25 eV for this type of molecule), acquire a full product ion scan from m/z 50 to 170.

  • Data Interpretation:

    • Confirm the presence of the major product ion at m/z 109.1 . This corresponds to protonated o-cresol.

    • The presence of this fragment provides high confidence in the identification of the compound as a methyl tolylcarbamate isomer.

References

  • Stamp, J. J., Siegmund, E. G., Cairns, T., & Chan, K. K. (1986). Chemical ionization mass spectrometry of carbamate pesticides: a major dissociation pathway. Analytical Chemistry, 58(4), 873–881. [Link]

  • Agilent Technologies, Inc. (2013). Fast Determination of N-Methyl Carbamate Pesticides in Fruit and Vegetable Juice. Application Note. [Link]

  • Suzuki, O., Hattori, H., & Asano, M. (1989). Positive- and negative-ion mass spectrometry and rapid clean-up of some carbamate pesticides. Forensic Science International, 41(1-2), 85-96. [Link]

  • Baron, R. L., & Wheeler, W. B. (1973). Chemical Ionization Mass Spectrometry of N-Methylcarbamate Insecticides, Some of Their Metabolites, and Related Compounds. Journal of AOAC INTERNATIONAL, 56(2), 352-369. [Link]

  • Wang, J., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2535. [Link]

  • Varian, Inc. (n.d.). Fast LC-MS-MS Quantitation of N-Methyl Carbamate Pesticides in Food using Bond Elut® Plexa™ and Pursuit® XRs C18. Application Note. [Link]

  • Kawasaki, M., Inoue, T., Fukuhara, K., & Uchiyama, S. (1998). Study on GC/MS (SIM) for Determination of Carbamate and Organonitrogen Pesticides in Foods with Simple Clean-up by SPE Method. Journal of the Food Hygienic Society of Japan, 39(4), 268-278. [Link]

  • Cutignano, A., et al. (2023). Methyl carbamates of phosphatidylethanolamines and phosphatidylserines reveal bacterial contamination in mitochondrial lipid extracts of mouse embryonic fibroblasts. Scientific Reports, 13(1), 14041. [Link]

  • Thermo Scientific. (n.d.). Determination of Derivatized Carbamate Insecticides by GC-MS/MS. Application Note: 10039. [Link]

  • Okihashi, M., Obana, H., & Hori, S. (2002). Simultaneous analysis of carbamate pesticides in tap and raw water by LC/ESI/MS. Water research, 36(15), 3797-3804. [Link]

  • Agilent Technologies, Inc. (2015). Determination of Residues of Carbamates and Their Metabolites in Ginger by Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry. Application Note. [Link]

  • Cancho, B., et al. (2001). Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentration steps. Journal of Chromatography A, 923(1-2), 1-13. [Link]

  • Wang, F., & Wang, J. (2005). Fast Gas Chromatography Analysis of N-Carbamates with Cold On-Column Injection. LCGC North America, 23(11), 1166-1172. [Link]

  • Climent, M. J., & Miranda, M. A. (1996). Gas chromatographic-mass spectrometric study of photodegradation of carbamate pesticides. Journal of Chromatography A, 738(2), 225-231. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 519038, this compound. PubChem. [Link]

  • Restek Corporation. (n.d.). Effective Analysis of Carbamate Pesticides. Separation Science. [Link]

  • Wikipedia. (n.d.). Electrospray ionization. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • UC Riverside. (n.d.). Useful Mass Differences. Analytical Chemistry Instrumentation Facility. [Link]

  • YouTube. (2014). Electrospray ionization. Audible-Ready. [Link]

  • Waters Corporation. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428. [Link]

  • Ghosal, A., & Mandal, P. (2014). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Journal of Analytical & Bioanalytical Techniques, 5(5). [Link]

  • ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. [Link]

  • Théard, F., et al. (2020). Adduct annotation in liquid chromatography/high-resolution mass spectrometry to enhance compound identification. Metabolomics, 16(11), 119. [Link]

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"troubleshooting poor solubility of methyl o-tolylcarbamate"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for methyl o-tolylcarbamate. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solubility of this compound during their experiments. As a substituted carbamate, methyl o-tolylcarbamate possesses physicochemical properties that can make achieving desired concentrations in various solvent systems non-trivial. This guide provides a structured, in-depth approach to understanding and overcoming these solubility issues, grounded in chemical principles and validated laboratory practices.

Troubleshooting Guide: Step-by-Step Dissolution Strategy

This section is structured as a logical workflow, guiding you from initial solvent selection to more advanced techniques.

Question 1: I'm starting a new experiment. What are the fundamental properties of methyl o-tolylcarbamate that I should consider for solubility?

Answer: Understanding the physicochemical properties of a compound is the critical first step in designing any experimental protocol. The structure of methyl o-tolylcarbamate—an aromatic ring, a methyl group, and a carbamate functional group—dictates its solubility behavior.

The key to its solubility lies in the balance between its non-polar (lipophilic) and polar (hydrophilic) regions. The tolyl (methylated benzene ring) group is large and non-polar, which significantly limits its ability to dissolve in polar solvents like water. The carbamate group (-NHCOO-) provides some polarity through its ability to participate in hydrogen bonding.

Here are the key computed properties that predict its solubility[1]:

PropertyValueImplication for Solubility
Molecular Weight 165.19 g/mol Moderate molecular weight.
XLogP3 1.7This value indicates a higher preference for a lipid-like environment over an aqueous one. A positive logP value suggests limited water solubility.
Hydrogen Bond Donors 1 (from the N-H group)Can donate one hydrogen bond to a solvent.
Hydrogen Bond Acceptors 2 (from the C=O and O-C groups)Can accept two hydrogen bonds from a solvent.
Topological Polar Surface Area (TPSA) 38.3 ŲThis TPSA value is relatively low, suggesting moderate cell permeability but also contributing to lower aqueous solubility.

Expert Insight: The XLogP3 of 1.7 is the most telling parameter. It confirms that while the carbamate group adds some polarity, the overall character of the molecule is moderately lipophilic. Therefore, you should anticipate challenges when using purely aqueous systems and prioritize organic or co-solvent systems.

Question 2: What is the best starting solvent to dissolve methyl o-tolylcarbamate?

Answer: The principle of "like dissolves like" is your primary guide.[2] Given the compound's moderate lipophilicity, polar aprotic solvents are typically the most effective starting point for creating concentrated stock solutions.

Recommended Starting Solvents:

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Acetone

  • Ethanol or Methanol

These solvents are effective because they have both polar and non-polar characteristics, allowing them to successfully interact with the different regions of the methyl o-tolylcarbamate molecule.

Experimental Protocol: Initial Solubility Screening

Objective: To determine an effective solvent for creating a stock solution.

Materials:

  • Methyl o-tolylcarbamate

  • Selection of solvents (e.g., DMSO, DMF, Ethanol, Acetonitrile, Water)

  • Vortex mixer

  • Small glass vials

Procedure:

  • Weigh out a small, precise amount of methyl o-tolylcarbamate (e.g., 1-5 mg) into several separate vials.

  • Add a measured volume of your first chosen solvent (e.g., 100 µL) to the first vial.

  • Vortex the vial vigorously for 30-60 seconds.

  • Visually inspect for complete dissolution against a dark background. Look for any suspended particles.

  • If the compound dissolves completely, note the concentration and consider this a viable solvent. You can try adding more solute to determine the saturation point.

  • If the compound does not dissolve, add another measured aliquot of solvent to decrease the concentration and repeat steps 3-4.

  • Repeat this process for each solvent to identify the most efficient one for your desired concentration.

Question 3: My experimental system is aqueous-based (e.g., cell culture media, enzymatic assay buffer). How can I prepare my working solution without precipitation?

Answer: This is the most common challenge. Direct dissolution in aqueous buffers is often impossible. The standard and most reliable method is to use a co-solvent strategy .[3][4] This involves creating a highly concentrated stock solution in a water-miscible organic solvent (like DMSO) and then diluting this stock into your aqueous medium.

dot

Caption: Relationship between structure and solubility.

Q: Are there any safety precautions I should be aware of? A: Yes. According to safety data sheets, methyl carbamate (a related compound) is suspected of causing cancer and causes serious eye irritation. [8][9][10]You should handle methyl o-tolylcarbamate with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All handling, particularly of the dry powder, should be done in a well-ventilated area or a chemical fume hood to avoid inhalation. [11][12]

References
  • PubChem. (n.d.). Carbamic acid, (2-methylphenyl)-, methyl ester. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2020). Safety Data Sheet: Methyl carbamate. Retrieved from [Link]

  • Jain, S., et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 14(01), 069–082. Retrieved from [Link]

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • Penić, M., et al. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 72(4), 285-301. Retrieved from [Link]

  • Singh, A. K., & Worku, Z. A. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 14(1), 1-24. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Retrieved from [Link]

  • Klahn, P., & Bräse, S. (2019). Key parameters for carbamate stability in dilute aqueous–organic solution. ResearchGate. Retrieved from [Link]

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Validation & Comparative

A Comparative Study of Methyl (2-Methylphenyl)carbamate and Its Positional Isomers: Synthesis, Characterization, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of methyl (2-methylphenyl)carbamate and its positional isomers, methyl (3-methylphenyl)carbamate and methyl (4-methylphenyl)carbamate. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, spectroscopic characterization, and analytical separation of these closely related compounds, offering insights into how the position of the methyl group on the phenyl ring influences their properties.

Introduction to Methylphenylcarbamate Isomers

Carbamates are a significant class of organic compounds with a wide range of applications, from pharmaceuticals to agrochemicals.[1][2][3] The methylphenylcarbamate isomers, in particular, serve as valuable intermediates in organic synthesis.[4][5] Understanding the distinct properties of positional isomers—compounds with the same molecular formula but different arrangements of substituent groups on a benzene ring—is crucial for predicting their chemical behavior, biological activity, and for developing robust analytical methods for their separation and identification. This guide focuses on the ortho (2-methyl), meta (3-methyl), and para (4-methyl) isomers of methylphenylcarbamate, providing a side-by-side comparison of their key characteristics.

Synthesis and Purification

The synthesis of methyl (2-methylphenyl)carbamate and its isomers is typically achieved through the reaction of the corresponding methylphenylamine (toluidine) with a methylating agent for the carbamate formation, such as methyl chloroformate, in the presence of a base. This nucleophilic substitution reaction is a common method for the preparation of carbamates.

Experimental Protocol: Synthesis of Methylphenylcarbamate Isomers
  • Reaction Setup: To a solution of the respective toluidine isomer (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0°C, add a non-nucleophilic base such as triethylamine (1.2 equivalents).

  • Addition of Reagent: Slowly add methyl chloroformate (1.1 equivalents) to the reaction mixture while maintaining the temperature at 0°C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure methylphenylcarbamate isomer.

The rationale for this procedure lies in the activation of the amine by the base, which deprotonates the amine to increase its nucleophilicity, facilitating the attack on the electrophilic carbonyl carbon of methyl chloroformate. The use of an aprotic solvent prevents unwanted side reactions.

Caption: General workflow for the synthesis of methylphenylcarbamate isomers.

Spectroscopic Characterization

The structural differences imparted by the position of the methyl group can be clearly elucidated using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for distinguishing between the isomers. The chemical shifts and splitting patterns of the aromatic protons are particularly informative.

  • ¹H NMR: The aromatic region of the ¹H NMR spectrum will show distinct patterns for each isomer due to the different symmetry and electronic environments of the protons on the phenyl ring. The ortho isomer will typically display a more complex multiplet, while the para isomer will show two distinct doublets. The meta isomer will present a more complex pattern than para but often more resolved than ortho.

  • ¹³C NMR: The number of unique signals in the aromatic region of the ¹³C NMR spectrum can also help in isomer identification. The para isomer, due to its symmetry, will show fewer aromatic carbon signals compared to the ortho and meta isomers.

Table 1: Comparative Spectroscopic Data

IsomerKey ¹H NMR Signals (Aromatic Region, ppm)Key ¹³C NMR Signals (Aromatic Region, ppm)Key IR Absorptions (cm⁻¹)
Methyl (2-methylphenyl)carbamate) Complex multipletMultiple distinct signals~3300 (N-H), ~1720 (C=O), ~1220 (C-O)
Methyl (3-methylphenyl)carbamate) Distinct multipletsMultiple distinct signals~3300 (N-H), ~1720 (C=O), ~1220 (C-O)
Methyl (4-methylphenyl)carbamate) Two doublets (AA'BB' system)Fewer signals due to symmetry~3300 (N-H), ~1720 (C=O), ~1220 (C-O)

Note: Exact chemical shifts and absorption frequencies can vary based on the solvent and instrument used.[6][7][8][9][10][11]

Infrared (IR) Spectroscopy

The IR spectra of the three isomers will be very similar, showing characteristic absorptions for the N-H bond (around 3300 cm⁻¹), the carbonyl group (C=O) of the carbamate (around 1720 cm⁻¹), and the C-O bond (around 1220 cm⁻¹).[12][13] Subtle differences in the fingerprint region (below 1500 cm⁻¹) may be observed due to the different substitution patterns on the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry will show the same molecular ion peak for all three isomers, as they have the same molecular formula (C₉H₁₁NO₂) and molecular weight (165.19 g/mol ).[14][15][16] However, fragmentation patterns in tandem mass spectrometry (MS/MS) experiments might show subtle differences that could aid in their differentiation, although this is often challenging for positional isomers.[17][18][19]

Chromatographic Separation

Due to their similar physical properties, separating the methylphenylcarbamate isomers requires efficient chromatographic techniques.

Experimental Protocol: HPLC Separation
  • Column: A reversed-phase C18 column is typically suitable for the separation of these isomers.

  • Mobile Phase: A gradient elution with a mixture of water and an organic solvent like acetonitrile or methanol is often effective. The gradient can be optimized to achieve baseline separation.

  • Detection: UV detection at a wavelength where the aromatic ring absorbs strongly (e.g., 254 nm) is a common method.

  • Injection: A small volume of a dilute solution of the isomer mixture in the mobile phase is injected.

The slight differences in polarity caused by the position of the methyl group will lead to different retention times on the nonpolar stationary phase, allowing for their separation. Gas chromatography (GC) can also be an effective separation technique for these relatively volatile compounds.[20][21][22][23]

Caption: Workflow for the HPLC separation of methylphenylcarbamate isomers.

Comparative Physicochemical Properties

The position of the methyl group can influence the physical properties of the isomers, such as melting point and solubility, due to differences in crystal packing and intermolecular forces.

Table 2: Physical Properties of Methylphenylcarbamate Isomers

IsomerMolecular FormulaMolecular Weight ( g/mol )CAS Number
Methyl (2-methylphenyl)carbamate) C₉H₁₁NO₂165.1914983-92-7[14]
Methyl (3-methylphenyl)carbamate) C₉H₁₁NO₂165.1913684-63-4[24]
Methyl (4-methylphenyl)carbamate) C₉H₁₁NO₂165.191850-13-1[25]

Applications and Biological Relevance

While this guide focuses on the comparative chemical properties, it is worth noting that carbamates are a class of compounds with significant biological activity.[2][26][27] Many are used as insecticides, with their mode of action often involving the inhibition of acetylcholinesterase.[28][29] The specific biological activity of these methylphenylcarbamate isomers would be a subject for further investigation, with the positional isomerism likely playing a key role in their interaction with biological targets.

Conclusion

This comparative study highlights the subtle yet significant differences between methyl (2-methylphenyl)carbamate and its meta and para isomers. While sharing the same molecular formula, the position of the methyl group on the phenyl ring results in distinct spectroscopic signatures and allows for their separation by chromatographic techniques. A thorough understanding of these differences is essential for researchers working with these compounds in synthesis, analysis, and drug discovery.

References

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A Comparative Guide to the Validation of Analytical Methods for Methyl o-Tolylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies and a detailed framework for the validation of an analytical method for methyl o-tolylcarbamate. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural steps to explain the scientific rationale behind experimental design, ensuring a robust and defensible validation package compliant with global regulatory standards.

Introduction: The Imperative for Validated Analysis

Methyl o-tolylcarbamate, a member of the N-methylcarbamate class, may be encountered as an active pharmaceutical ingredient (API), a process impurity, or a degradant. Regardless of its context, the ability to accurately and reliably quantify this analyte is paramount for ensuring product quality, safety, and efficacy. An analytical method is not merely a procedure; it is a system that must be proven "fit for purpose." Method validation provides the documented evidence that the method will consistently produce results that meet pre-determined specifications and quality attributes.[1] This process is mandated by regulatory bodies worldwide, with the International Council for Harmonisation (ICH) Q2(R1) guideline serving as the cornerstone for validation protocols.[2][3]

This guide will first compare the primary analytical platforms suitable for carbamate analysis and then provide a detailed, field-tested protocol for validating a High-Performance Liquid Chromatography (HPLC) method, the most common approach for this class of compounds.

Part 1: A Comparative Analysis of Analytical Platforms

The choice of analytical technology is the foundation of any method. For methyl o-tolylcarbamate, the decision hinges on factors like required sensitivity, sample matrix complexity, and available instrumentation. The primary candidates are HPLC with post-column derivatization, Gas Chromatography (GC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Technique Principle Advantages Disadvantages Best Suited For
HPLC with Post-Column Derivatization & Fluorescence Detection (HPLC-PCD-FLD) Chromatographic separation followed by online chemical derivatization to create a fluorescent product.[4][5]Highly sensitive and selective for N-methylcarbamates; robust and widely established (e.g., EPA Method 531.1).[4]Requires a post-column reaction system, adding complexity; reagent stability must be monitored.Routine quality control (QC) testing of drug substances and products where high sensitivity is required.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by mass-based detection.High resolving power; MS provides excellent specificity and structural information.Carbamates are often thermally labile, requiring derivatization (e.g., methylation) to prevent degradation in the hot injector.[4][6]Impurity profiling and trace analysis where volatility is not a limiting factor or derivatization is feasible.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) HPLC separation coupled with highly specific and sensitive mass analysis (MS/MS).Unmatched sensitivity and specificity, especially in complex matrices; direct analysis without derivatization is often possible.[7]Higher instrument cost and complexity; susceptible to matrix effects (ion suppression/enhancement).Trace-level quantitation in complex biological or environmental matrices; definitive identification of impurities.

For the remainder of this guide, we will focus on the validation of an HPLC-PCD-FLD method, as it represents a robust, sensitive, and commonly implemented solution for the quality control of N-methylcarbamates.

Part 2: A Step-by-Step Guide to Method Validation (HPLC-PCD-FLD)

The validation process is a systematic journey to characterize a method's performance. The following sections detail the experimental protocols for each key validation parameter as defined by the ICH Q2(R1) guideline.[2][3]

Overall Validation Workflow

The validation process follows a logical sequence, where the results of one test often inform the next. Specificity is assessed first to ensure the correct analyte is being measured, followed by linearity and range to define the working boundaries. Accuracy and precision are then evaluated within that range to prove the method's reliability.

Validation Workflow cluster_0 Phase 1: Foundational Parameters cluster_1 Phase 2: Quantitative Performance cluster_2 Phase 3: Method Limits & Reliability Specificity Specificity & Selectivity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy (Recovery) Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Report Validation Report Robustness->Report

Caption: Logical flow of the analytical method validation process.

Experimental Workflow: HPLC with Post-Column Derivatization

The causality behind this setup is crucial: N-methylcarbamates lack strong native fluorescence. The method leverages their chemical structure by first hydrolyzing the carbamate ester linkage with a strong base at high temperature to yield methylamine. This primary amine then reacts with o-phthalaldehyde (OPA) and a thiol (like 2-mercaptoethanol) to form a highly fluorescent isoindole derivative, which is then measured by the detector.[4][5][8]

HPLC_PCD_Workflow cluster_reagents Reagent Delivery Injector Sample Injection Column HPLC Column (C18 Reversed-Phase) Injector->Column Mobile Phase T_junction Column->T_junction Separated Analyte Reactor Post-Column Reactor (Heated Coil) T_junction->Reactor Hydrolysis Detector Fluorescence Detector Reactor->Detector Data Data Acquisition Detector->Data Base NaOH Pump Base->T_junction OPA OPA/Thiol Pump OPA->Reactor Derivatization

Caption: Schematic of the HPLC-PCD-FLD experimental setup.

Specificity (Selectivity)

Causality: The first and most critical step is to prove that the signal you measure comes solely from methyl o-tolylcarbamate and not from any other components that might be present, such as impurities, degradants, or matrix components (excipients).[9][10] This ensures the method is free from interference.

Experimental Protocol:

  • Prepare Solutions:

    • Blank: Prepare a solution containing all matrix components (e.g., ointment base, tablet excipients) without the analyte.

    • Analyte Standard: A solution of pure methyl o-tolylcarbamate standard at the target concentration.

    • Spiked Sample: The blank matrix spiked with the analyte standard.

    • Potential Interferences: Solutions of known impurities or degradation products, if available.

  • Analysis: Inject all solutions into the HPLC system.

  • Evaluation:

    • The chromatogram of the blank should show no peak at the retention time of methyl o-tolylcarbamate.

    • The chromatogram of the spiked sample should show a single, well-resolved peak at the expected retention time.

    • Peaks for known impurities should be baseline-resolved from the main analyte peak.

Linearity and Range

Causality: Linearity demonstrates a proportional relationship between the analyte's concentration and the instrument's response.[11] The range is the interval between the upper and lower concentrations for which this proportionality has been proven with acceptable accuracy and precision.[1][10] For an assay, this is typically 80% to 120% of the target concentration.

Experimental Protocol:

  • Prepare Standards: Prepare at least five standard solutions of methyl o-tolylcarbamate spanning the expected range (e.g., 80, 90, 100, 110, and 120 µg/mL for a 100 µg/mL target).

  • Analysis: Inject each standard in triplicate.

  • Evaluation:

    • Plot the mean response (peak area) versus concentration.

    • Perform a linear regression analysis.

    • The correlation coefficient (r²) should be ≥ 0.999.

    • The y-intercept should be insignificant compared to the response at 100% concentration.

    • Visually inspect the plot for any deviation from a straight line.

Table 2: Example Linearity Data

Concentration (µg/mL) Mean Peak Area (n=3)
80.0 801,500
90.0 902,100
100.0 1,001,800
110.0 1,103,200
120.0 1,202,500
Regression Output Value
Correlation Coefficient (r²) 0.9998
Slope 10015

| Y-Intercept | 1250 |

Accuracy

Causality: Accuracy measures the closeness of the experimental result to the true value.[9][10] It is typically assessed by a recovery study, where a known amount of analyte is added to a sample matrix and the method is used to see how much is recovered.

Experimental Protocol:

  • Prepare Samples: Prepare samples by spiking the blank matrix at a minimum of three concentration levels across the range (e.g., 80%, 100%, 120%). Prepare three independent samples at each level.

  • Analysis: Analyze the spiked samples and a standard solution.

  • Evaluation:

    • Calculate the percentage recovery for each sample: (%Recovery) = (Measured Concentration / Spiked Concentration) * 100.

    • The mean recovery should typically be within 98.0% to 102.0%.

Table 3: Example Accuracy (Recovery) Data

Level Spiked Conc. (µg/mL) Measured Conc. (µg/mL, n=3 mean) % Recovery
80% 80.0 79.5 99.4%
100% 100.0 100.8 100.8%

| 120% | 120.0 | 119.3 | 99.4% |

Precision

Causality: Precision demonstrates the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[1] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Measures precision over a short time interval under the same conditions (same analyst, same instrument).[1]

  • Intermediate Precision: Evaluates the effect of random events within a laboratory, such as different days, different analysts, or different equipment.[1]

Experimental Protocol:

  • Repeatability:

    • Prepare six identical samples at 100% of the target concentration.

    • Analyze them consecutively.

    • Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD).

  • Intermediate Precision:

    • A second analyst, on a different day, using a different HPLC system (if available), prepares and analyzes another six samples.

    • Calculate the %RSD for this second set.

    • Combine the data from both sets (12 results total) and calculate the overall %RSD.

Table 4: Example Precision Data

Parameter N Mean Conc. (µg/mL) %RSD Acceptance Criterion
Repeatability (Analyst 1, Day 1) 6 100.3 0.5% ≤ 2.0%
Intermediate Precision (Analyst 2, Day 2) 6 99.8 0.7% ≤ 2.0%

| Overall (n=12) | 12 | 100.1 | 0.9% | ≤ 2.0% |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: These parameters define the lower limits of the method's performance.

  • LOD: The lowest concentration of analyte that can be reliably detected, but not necessarily quantified.

  • LOQ: The lowest concentration that can be quantified with acceptable precision and accuracy.[12]

Experimental Protocol (Signal-to-Noise Approach):

  • Determine LOD:

    • Prepare and inject solutions of decreasing concentration.

    • Determine the concentration at which the signal-to-noise (S/N) ratio is approximately 3:1.

  • Determine LOQ:

    • Determine the concentration at which the S/N ratio is approximately 10:1.

  • Confirm LOQ:

    • Prepare and inject six samples at the estimated LOQ concentration.

    • The precision (%RSD) should be acceptable (e.g., ≤ 10%), and accuracy should be demonstrated.

Robustness

Causality: Robustness evaluates a method's capacity to remain unaffected by small, deliberate variations in its parameters, indicating its reliability during normal usage.[9][10]

Experimental Protocol:

  • Identify Parameters: Select critical method parameters to vary (e.g., mobile phase composition, pH, column temperature, flow rate).

  • Systematic Variation: Create a series of experiments where one parameter is adjusted at a time (e.g., flow rate at 0.9, 1.0, and 1.1 mL/min; column temperature at 33, 35, and 37 °C).

  • Analysis: Analyze a system suitability standard or a sample under each condition.

  • Evaluation: Assess the impact on key responses like retention time, peak shape, and resolution. The results should not deviate significantly from the nominal method, and system suitability criteria should still be met.

Part 3: Data Interpretation and Acceptance Criteria

The data generated during validation must be compared against pre-defined acceptance criteria to determine if the method is fit for its intended purpose.

Table 5: Summary of Validation Parameters and Typical Acceptance Criteria (for Assay)

Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the signal is from the analyte only. No interference at the analyte's retention time.
Linearity To demonstrate a proportional response to concentration. Correlation Coefficient (r²) ≥ 0.999
Range To define the upper and lower limits of reliable quantitation. 80-120% of the test concentration.
Accuracy To measure the closeness to the true value. 98.0% - 102.0% mean recovery.
Precision (%RSD) To measure the variability of results. Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0%
LOQ To define the lowest quantifiable concentration. Precision (%RSD) ≤ 10% at this concentration.

| Robustness | To assess reliability against minor changes. | System suitability parameters remain within limits. |

Conclusion

The validation of an analytical method for methyl o-tolylcarbamate is a rigorous, multi-faceted process that underpins the reliability of all subsequent analytical data. While HPLC with post-column derivatization offers a proven and sensitive approach, emerging technologies like LC-MS/MS are becoming increasingly prevalent for their superior specificity and sensitivity. The choice of platform must be justified, but the principles of validation—as outlined by ICH Q2(R1)—remain universal. By systematically evaluating specificity, linearity, accuracy, precision, and robustness, and by understanding the scientific causality behind each step, researchers can develop and validate analytical methods that are not only compliant but are scientifically sound and defensible.

References

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"comparing the efficacy of Carbamic acid, (2-methylphenyl)-, methyl ester with other carbamates"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Carbamate Scaffold and its Primary Mechanism of Action

Carbamates, esters of carbamic acid, are a pivotal class of organic compounds with broad applications, ranging from potent insecticides to life-altering therapeutics for neurodegenerative diseases.[1][2] Their biological activity frequently stems from their ability to act as inhibitors of acetylcholinesterase (AChE), the enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) in synaptic clefts.[3][4]

By inhibiting AChE, carbamates lead to an accumulation of ACh, resulting in hyperstimulation of cholinergic receptors.[3] This mechanism is the basis for their neurotoxic effects in insects and their therapeutic utility in conditions like Alzheimer's disease, where enhancing cholinergic transmission is beneficial.[2][5] The key difference between carbamate and organophosphate inhibitors is the reversibility of the interaction; the carbamylated enzyme can spontaneously hydrolyze, restoring its function, which generally results in a shorter duration of action and a wider safety margin compared to the effectively irreversible phosphorylation by organophosphates.[3][4]

The efficacy of a carbamate inhibitor is fundamentally linked to its molecular structure, which dictates its affinity for the AChE active site and its carbamylation rate.[1] Therefore, a systematic evaluation is crucial when characterizing a novel derivative like Carbamic acid, (2-methylphenyl)-, methyl ester.

Establishing a Comparative Framework: Benchmark Carbamates

To evaluate our target compound, we must first establish a baseline using well-characterized carbamates. The choice of benchmarks should reflect the potential applications of the test article. Here, we select representatives from both agrochemical and pharmaceutical domains.

Agrochemical Carbamates

These compounds are primarily evaluated based on their potency as insecticides and their acute toxicity, often expressed as the median lethal dose (LD50). A lower LD50 value indicates higher toxicity.

CompoundChemical StructureApplicationOral LD50 (Rat, mg/kg)
Carbaryl 1-naphthyl methylcarbamateInsecticide302 - 311[6]
Carbofuran 2,3-dihydro-2,2-dimethyl-7-benzofuranyl methylcarbamateInsecticide, Nematicide5 - 8[3][7][8]
Bendiocarb 2,2-dimethyl-1,3-benzodioxol-4-yl methylcarbamateInsecticide15.57 (Intraperitoneal, Lizard)[9]
Pharmaceutical Carbamates

For therapeutic agents, the key metric is the half-maximal inhibitory concentration (IC50) against the target enzyme, AChE. A lower IC50 value indicates greater potency.

CompoundChemical StructureApplicationAChE IC50
Physostigmine (3aR,8aS)-1,2,3,3a,8,8a-Hexahydropyrrolo[2,3-b]indol-5-yl methylcarbamateMyasthenia Gravis, Glaucoma~14-15 nM (Human Brain)[10], 57.02 nM[9]
Rivastigmine (S)-3-[1-(Dimethylamino)ethyl]phenyl ethyl(methyl)carbamateAlzheimer's & Parkinson's Disease4.3 nM (Rat Brain)[11], ~32.1 µM (in some assays)[12]

Predicting Efficacy: A Structure-Activity Relationship (SAR) Perspective

Before embarking on experimental validation, we can form a hypothesis about the efficacy of this compound based on established SAR principles for carbamate insecticides.[1][13]

  • The Carbamate Moiety (-OC(O)NHCH₃): This group is essential for the inhibitory mechanism, acting as a "pseudo-substrate" that carbamylates the serine residue in the AChE active site.

  • The Aromatic Ring: The phenyl group acts as the "leaving group" after carbamylation and its substituents are critical for binding affinity within the enzyme's active site gorge.

  • The Ortho-Methyl Group: The methyl group at the ortho position on the phenyl ring of our target compound is significant. Compared to its unsubstituted counterpart (phenylcarbamate) or the meta-isomer (Metolcarb), this ortho-substituent introduces steric hindrance.[13] This could potentially influence how the molecule fits into the narrow active site gorge of AChE, which may either enhance or decrease its binding affinity and inhibitory potency compared to other isomers or analogs.

Based on this, a key experimental question arises: How does the ortho-methyl substitution on the phenyl ring of this compound, impact its AChE inhibitory potency relative to other positional isomers (like the meta-tolyl derivative, Metolcarb) or the widely used naphthyl ring system found in Carbaryl? The following experimental protocol is designed to answer this question definitively.

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay

To quantitatively determine the efficacy of this compound, a standardized AChE inhibition assay is required. The most common and reliable method is the spectrophotometric assay developed by Ellman.

Principle of the Ellman's Method

This colorimetric assay measures AChE activity indirectly. AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 5-thio-2-nitrobenzoate (TNB²⁻), a yellow-colored anion whose absorbance can be measured at 412 nm. The rate of TNB²⁻ formation is directly proportional to AChE activity. The presence of an inhibitor, such as our test carbamate, will reduce this rate.

Diagram: Acetylcholinesterase Inhibition Assay Workflow

G cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution (96-Well Plate) cluster_analysis 3. Data Acquisition & Analysis prep_buffer Prepare Phosphate Buffer prep_ache Prepare AChE Solution (e.g., 0.1 U/mL) add_reagents Add Buffer, Inhibitor (or Vehicle), and AChE Solution to Wells prep_ache->add_reagents prep_dtnb Prepare DTNB Solution (3 mM) prep_atch Prepare ATCh Substrate (10 mM) prep_inhibitor Prepare Serial Dilutions of Carbamic acid, (2-methylphenyl)-, methyl ester prep_inhibitor->add_reagents incubate Pre-incubate at 37°C (15 min) add_reagents->incubate add_substrate Initiate Reaction: Add DTNB and ATCh incubate->add_substrate read_plate Measure Absorbance at 412 nm (Kinetic Reading for 10-15 min) add_substrate->read_plate calc_rate Calculate Reaction Rate (ΔAbs/min) for each well read_plate->calc_rate calc_inhibition % Inhibition Calculation calc_rate->calc_inhibition plot_ic50 Plot % Inhibition vs. [Inhibitor] to determine IC50 calc_inhibition->plot_ic50 G AChE AChE Active Site (with Serine-OH) Complex Enzyme-Inhibitor Complex AChE->Complex Binding Carbamate Carbamate Inhibitor R-O-C(=O)NHCH₃ Carbamate->Complex Carbamylated_AChE Carbamylated AChE (Inactive) Complex->Carbamylated_AChE Carbamylation Leaving_Group Leaving Group (R-OH) Complex->Leaving_Group Hydrolysis Spontaneous Hydrolysis (Slow) Carbamylated_AChE->Hydrolysis Regenerated_AChE Regenerated AChE (Active) Hydrolysis->Regenerated_AChE

Caption: Reversible inhibition of AChE by a carbamate compound.

A resulting IC50 value in the nanomolar range would suggest high potency, potentially comparable to pharmaceutical agents like physostigmine. An IC50 in the micromolar range might align more closely with agrochemical applications, similar to carbaryl. This experimentally derived value, when combined with toxicity data (e.g., in vitro cytotoxicity or in vivo LD50 studies), allows for a complete and objective assessment of the compound's efficacy and potential applications, transforming an uncharacterized molecule into a well-defined chemical entity ready for further development.

References

A comprehensive list of all cited sources with full details and accessible URLs is provided below for verification and further reading.

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Navigating Immunoassay Specificity: A Comparative Guide to the Cross-Reactivity of Methyl o-Tolylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

The Molecular Basis of Immunoassay Cross-Reactivity

Immunoassays harness the highly specific binding between an antibody's paratope and an antigen's epitope. This interaction is governed by a combination of non-covalent forces, including hydrogen bonds, electrostatic interactions, van der Waals forces, and hydrophobic interactions[1]. Cross-reactivity arises when an antibody recognizes and binds to an epitope on a molecule other than the one used to elicit the immune response[2][3]. For small molecules like methyl o-tolylcarbamate, which act as haptens, this is a particularly important consideration. Haptens must be conjugated to a larger carrier protein to become immunogenic. The resulting antibodies will recognize the hapten's structure, and any molecule with a sufficiently similar three-dimensional shape and chemical properties may also be bound by these antibodies[4].

The degree of cross-reactivity is a quantifiable measure, typically expressed as the ratio of the concentration of the target analyte to the concentration of the cross-reacting compound that produces the same signal in the immunoassay.

cluster_0 High Specificity cluster_1 Cross-Reactivity Antibody_A Antibody Paratope Antigen_A {Target Analyte (Methyl o-tolylcarbamate)} Antibody_A->Antigen_A Specific Binding Antibody_B Antibody Paratope Antigen_B {Target Analyte (e.g., Carbaryl)} Antibody_B->Antigen_B Specific Binding Cross_Reactant {Cross-Reactant (Structurally Similar Carbamate)} Antibody_B->Cross_Reactant Cross-Reactive Binding

Caption: Molecular basis of antibody specificity and cross-reactivity.

Structural Comparison: Methyl o-Tolylcarbamate and Related Carbamates

Methyl o-tolylcarbamate belongs to the carbamate class of compounds, many of which are used as pesticides. Its potential for cross-reactivity in an immunoassay will largely depend on the specific carbamate used to generate the antibodies. By comparing its structure to other common carbamates for which immunoassay data exists, we can infer its potential for cross-reactivity.

CompoundStructureKey Structural Features Relevant to Cross-ReactivityKnown Cross-Reactivity in Immunoassays
Methyl o-tolylcarbamate Methyl o-tolylcarbamate structureN-methylcarbamate group, o-tolyl (2-methylphenyl) aromatic ring.No direct data available.
Carbaryl Carbaryl structureN-methylcarbamate group, naphthyl aromatic ring system.Immunoassays for carbaryl show low cross-reactivity (≤0.8%) with other tested carbamates, indicating high specificity for the naphthyl group[2][3].
Carbofuran Carbofuran structureN-methylcarbamate group, benzofuran ring with a dimethyl group.Immunoassays for carbofuran can exhibit significant cross-reactivity with structurally very similar compounds like benfuracarb and carbosulfan (up to 83.7%), but low cross-reactivity with carbamates having different ring structures[5][6][7].
Metolcarb Metolcarb structureN-methylcarbamate group, m-tolyl (3-methylphenyl) aromatic ring.Often shows low cross-reactivity (<1%) in immunoassays for other carbamates like carbofuran[6]. Its structural similarity to methyl o-tolylcarbamate (positional isomer) suggests it would be a key compound to test for cross-reactivity.

Based on these structural comparisons, an antibody raised against a carbamate with a significantly different aromatic moiety (e.g., carbaryl's naphthyl group) would be less likely to cross-react with methyl o-tolylcarbamate. Conversely, an antibody developed against a compound with a substituted phenyl ring, such as metolcarb, might exhibit a higher degree of cross-reactivity with methyl o-tolylcarbamate due to the similarity of the tolyl group.

Proposed Experimental Workflow for Determining Cross-Reactivity

To empirically determine the cross-reactivity of methyl o-tolylcarbamate, a competitive enzyme-linked immunosorbent assay (ELISA) is the most common and robust method for small molecule analysis[8][9]. The following protocol outlines a comprehensive approach.

cluster_workflow Competitive ELISA Workflow Start Start Plate_Coating Coat microplate with Antigen-Protein Conjugate Start->Plate_Coating Blocking Block unbound sites with BSA or Casein Plate_Coating->Blocking Competition Add Antibody and Sample/Standard (Methyl o-tolylcarbamate or other carbamates) Blocking->Competition Incubation_1 Incubate to allow competitive binding Competition->Incubation_1 Washing_1 Wash to remove unbound reagents Incubation_1->Washing_1 Secondary_Ab Add Enzyme-conjugated Secondary Antibody Washing_1->Secondary_Ab Incubation_2 Incubate Secondary_Ab->Incubation_2 Washing_2 Wash Incubation_2->Washing_2 Substrate_Addition Add Substrate (e.g., TMB) Washing_2->Substrate_Addition Color_Development Incubate for color development Substrate_Addition->Color_Development Stop_Reaction Add Stop Solution Color_Development->Stop_Reaction Read_Absorbance Read Absorbance at 450 nm Stop_Reaction->Read_Absorbance Data_Analysis Calculate IC50 and Cross-Reactivity (%) Read_Absorbance->Data_Analysis End End Data_Analysis->End

Sources

"benchmarking Carbamic acid, (2-methylphenyl)-, methyl ester against known standards"

Author: BenchChem Technical Support Team. Date: January 2026

<Benchmarking Carbamic acid, (2-methylphenyl)-, methyl ester Against Known Standards: A Comparative Guide for Cholinesterase Inhibition >

Abstract

This guide provides a comprehensive framework for benchmarking the performance of this compound, a carbamate compound with potential bioactivity.[1] Recognizing the established role of carbamate esters as acetylcholinesterase (AChE) inhibitors, this document outlines a head-to-head comparison against well-characterized standards: Physostigmine, a therapeutic agent, and Carbaryl, a widely used pesticide.[1][2][3] We present a detailed, self-validating experimental protocol based on the Ellman's method for assessing AChE inhibition, supported by causality-driven experimental choices and data interpretation guidelines.[4][5][6] All quantitative data are summarized in comparative tables, and key workflows are visualized using diagrams to ensure clarity and reproducibility. This guide is intended to equip researchers with the necessary tools to accurately evaluate the inhibitory potential of this compound within the broader context of known cholinesterase inhibitors.

Introduction: The Rationale for Comparison

This compound belongs to the carbamate ester family, a class of compounds recognized for their ability to inhibit acetylcholinesterase (AChE).[1] AChE is a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine, thereby terminating synaptic transmission.[2][5] The inhibition of AChE leads to an accumulation of acetylcholine at the neuromuscular junction, potentiating cholinergic activity.[7][8][9] This mechanism is the basis for the therapeutic use of AChE inhibitors in conditions like myasthenia gravis and Alzheimer's disease, as well as their application as pesticides.[2][5][7]

Given its chemical structure, this compound is a candidate for investigation as an AChE inhibitor.[1] To ascertain its relative potency and potential applications, a rigorous comparison against established standards is imperative. This guide utilizes a two-pronged approach for benchmarking:

  • Physostigmine: A reversible, tertiary amine cholinesterase inhibitor that can cross the blood-brain barrier, serving as a benchmark for potential central nervous system applications.[2]

  • Carbaryl: A well-documented carbamate insecticide that acts as a reversible inhibitor of cholinesterase, providing a benchmark for toxicological and agrochemical relevance.[3][10][11][12]

By comparing the inhibitory activity of this compound to these standards, researchers can gain valuable insights into its potential efficacy and selectivity.

Physicochemical Properties of Test Compound and Standards

A foundational step in any comparative analysis is the characterization of the physicochemical properties of the compounds under investigation. These properties influence experimental design, particularly concerning solubility and stock solution preparation.

Property This compound Physostigmine Carbaryl
Molecular Formula C9H11NO2[1][13][14]C15H21N3O2C12H11NO2
Molecular Weight 165.19 g/mol [1][13]275.34 g/mol 201.22 g/mol
Structure Methyl N-(2-methylphenyl)carbamate[13](3aR,8aS)-1,2,3,3a,8,8a-Hexahydropyrrolo[2,3-b]indol-5-yl N-methylcarbamate1-Naphthyl methylcarbamate
Known Activity Potential Acetylcholinesterase Inhibitor[1]Reversible Acetylcholinesterase Inhibitor[2][15]Reversible Acetylcholinesterase Inhibitor[3][11]

Mechanism of Action: Cholinesterase Inhibition

The primary mechanism of action for all compounds in this guide is the inhibition of acetylcholinesterase. This process involves the carbamylation of the serine hydroxyl group within the active site of the AChE enzyme. This forms a transient covalent bond that is more stable than the acetylated intermediate formed with acetylcholine, thus temporarily inactivating the enzyme. The rate of decarbamylation determines the duration of inhibition, classifying these compounds as reversible inhibitors.[2][3]

cluster_synapse Synaptic Cleft cluster_inhibitor Inhibitor Action ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor ACh Receptor ACh->Receptor Binds & Activates Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Carbamylated_AChE Carbamylated AChE (Inactive) AChE->Carbamylated_AChE Inhibitor Carbamate Inhibitor (e.g., Test Compound) Inhibitor->AChE Binds & Inactivates

Caption: Mechanism of Acetylcholinesterase Inhibition by Carbamates.

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay

The following protocol is a detailed, step-by-step methodology for determining the in vitro inhibitory activity of this compound and the selected standards against acetylcholinesterase. This protocol is based on the well-established Ellman's method.[4][5][6][16]

Principle of the Assay

The Ellman's assay is a colorimetric method used to measure cholinesterase activity.[6][17] The assay relies on the hydrolysis of the substrate acetylthiocholine (ATCh) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified spectrophotometrically at 412 nm.[5][6] The rate of TNB formation is directly proportional to the AChE activity.

cluster_reaction Ellman's Assay Reaction ATCh Acetylthiocholine (ATCh) (Substrate) Thiocholine Thiocholine ATCh->Thiocholine Hydrolysis by AChE AChE TNB TNB (Yellow Product) Thiocholine->TNB Reacts with DTNB DTNB (Ellman's Reagent)

Caption: Principle of the Ellman's Method for AChE Activity Detection.

Reagents and Materials
  • Acetylcholinesterase (AChE) from Electrophorus electricus (Electric Eel)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • This compound (Test Compound)

  • Physostigmine (Positive Control Standard)

  • Carbaryl (Positive Control Standard)

  • Dimethyl sulfoxide (DMSO)

  • Sodium Phosphate Buffer (0.1 M, pH 8.0)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 412 nm

Preparation of Solutions
  • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

  • AChE Stock Solution: Prepare a stock solution of AChE in the assay buffer. The final concentration in the well should be optimized, but a common starting point is 0.1-0.25 U/mL.[5]

  • DTNB Stock Solution (10 mM): Dissolve DTNB in the assay buffer to a final concentration of 10 mM. Protect from light and store at 4°C.[5]

  • ATCI Stock Solution (14-15 mM): Dissolve ATCI in deionized water to a final concentration of 14-15 mM. Prepare this solution fresh before use.[5]

  • Inhibitor Stock Solutions: Dissolve the test compound and standards in DMSO to create high-concentration stock solutions (e.g., 10 mM).

  • Inhibitor Working Solutions: Prepare serial dilutions of the inhibitor stock solutions in the assay buffer to achieve a range of desired test concentrations. The final DMSO concentration in the assay wells should be kept below 1% to avoid affecting enzyme activity.[5]

Assay Procedure (96-Well Plate Format)

This protocol is designed for a final reaction volume of 200 µL per well.

  • Plate Layout: Design the plate to include wells for:

    • Blank: No enzyme.

    • Negative Control: 100% enzyme activity, no inhibitor.

    • Positive Controls: Known inhibitors (Physostigmine and Carbaryl) at various concentrations.

    • Test Compound: this compound at various concentrations.

  • Enzyme and Inhibitor Addition:

    • To each well (except the blank), add 20 µL of the AChE working solution.

    • Add 20 µL of the appropriate inhibitor working solution or vehicle (for the negative control) to the corresponding wells.

    • Add 140 µL of assay buffer to all wells.

    • For the blank wells, add 160 µL of assay buffer.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitors to interact with the enzyme.

  • Reaction Initiation:

    • Add 10 µL of the DTNB working solution to all wells.

    • Add 10 µL of the ATCI working solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

Data Analysis
  • Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min).

  • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100 Where:

    • V_control is the rate of reaction of the negative control.

    • V_inhibitor is the rate of reaction in the presence of the inhibitor.

  • Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Solutions Prepare Reagent and Inhibitor Solutions Plate_Setup Set up 96-well Plate: Blanks, Controls, Samples Prep_Solutions->Plate_Setup Add_Enzyme_Inhibitor Add AChE and Inhibitors Plate_Setup->Add_Enzyme_Inhibitor Pre_Incubate Pre-incubate for 15 min Add_Enzyme_Inhibitor->Pre_Incubate Add_DTNB_ATCI Add DTNB and ATCI to Initiate Reaction Pre_Incubate->Add_DTNB_ATCI Measure_Absorbance Measure Absorbance at 412 nm (Kinetic Reading) Add_DTNB_ATCI->Measure_Absorbance Calc_Rate Calculate Reaction Rates (ΔAbs/min) Measure_Absorbance->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Determine_IC50 Determine IC50 Values Calc_Inhibition->Determine_IC50

Caption: Experimental Workflow for the AChE Inhibition Assay.

Expected Outcomes and Data Interpretation

The primary outcome of this study will be the determination of the IC50 values for this compound, Physostigmine, and Carbaryl.

Compound Expected IC50 Range (Molar) Interpretation
This compound To be determinedA lower IC50 value indicates higher inhibitory potency.
Physostigmine 10^-7 to 10^-9 MHigh potency, serving as a benchmark for therapeutic potential.
Carbaryl 10^-6 to 10^-8 MModerate to high potency, providing a toxicological benchmark.

A lower IC50 value for this compound compared to the standards would suggest a higher potency as an AChE inhibitor. Conversely, a higher IC50 value would indicate lower potency. Comparing the IC50 value to that of Physostigmine will provide insight into its potential as a therapeutic agent, while comparison with Carbaryl will inform its potential toxicological profile.

Conclusion

This guide provides a robust and scientifically sound framework for the comparative benchmarking of this compound against established cholinesterase inhibitors. By adhering to the detailed experimental protocol and data analysis guidelines, researchers can generate reliable and reproducible data to accurately assess the compound's inhibitory potential. The insights gained from this comparative analysis will be crucial in guiding future research and development efforts for this and structurally related carbamate compounds.

References

  • Kolar, M., et al. (2006). New findings about Ellman's method to determine cholinesterase activity. PubMed. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Neostigmine Bromide?. Retrieved from [Link]

  • OpenAnesthesia. (2023). Reversal of Neuromuscular Blockade: Neostigmine. Retrieved from [Link]

  • Dr.Oracle. (2025). What is the mechanism of action of neostigmine?. Retrieved from [Link]

  • Pediatric Oncall. (n.d.). Neostigmine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Neostigmine Methylsulfate?. Retrieved from [Link]

  • Bio-protocol. (n.d.). Acetylcholinesterase Inhibition Assay. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 14983-92-7). Retrieved from [Link]

  • ResearchGate. (2006). New Findings about Ellman's Method to Determine Cholinesterase Activity. Retrieved from [Link]

  • PubMed Central. (2014). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Retrieved from [Link]

  • PubMed. (2014). Optimal Detection of Cholinesterase Activity in Biological Samples: Modifications to the Standard Ellman's Assay. Retrieved from [Link]

  • Semantic Scholar. (n.d.). New Findings about Ellman's Method to Determine Cholinesterase Activity. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ACS Publications. (2022). Colorimetric Assay for Acetylcholinesterase Activity and Inhibitor Screening Based on Metal–Organic Framework Nanosheets. Retrieved from [Link]

  • PubMed. (2016). Effect of carbaryl (carbamate insecticide) on acetylcholinesterase activity of two strains of Daphnia magna (Crustacea, Cladocera). Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Carbamic acid, methyl ester (CAS 598-55-0). Retrieved from [Link]

  • NIST WebBook. (n.d.). This compound. Retrieved from [Link]

  • ScienceDirect. (2010). Relationship between brain and plasma carbaryl levels and cholinesterase inhibition. Retrieved from [Link]

  • Wikipedia. (n.d.). Physostigmine. Retrieved from [Link]

  • Science.gov. (n.d.). acetylcholinesterase inhibitor physostigmine: Topics. Retrieved from [Link]

  • PubMed Central. (2020). Physostigmine in Anticholinergic Poisoning: An Old Antidote With Resurgence. Retrieved from [Link]

  • ResearchGate. (2000). The Pharmacology of Physostigmine. Retrieved from [Link]

  • EPA OSC Response. (n.d.). Molecular Structure - Carbaryl. Retrieved from [Link]

  • EPA. (n.d.). Carbaryl. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbamic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparative IC50 for Acetylcholinesterase (AChE) or Cholinesterase (ChE) Inhibition by Carbamates and Organophosphates. Retrieved from [Link]

  • PubChem. (n.d.). Carbamic acid, (2-methylphenyl)-, phenylmethyl ester. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Purity Validation of Synthesized Methyl o-Tolylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the synthesis of a target molecule is but the first milestone. The subsequent, and arguably more critical, phase is the rigorous validation of its purity. An impure compound can lead to erroneous experimental results, misleading structure-activity relationships (SAR), and potential safety concerns in downstream applications. This guide provides an in-depth comparison of analytical techniques for validating the purity of synthesized methyl o-tolylcarbamate (IUPAC name: methyl N-(2-methylphenyl)carbamate; CAS No. 14983-92-7), a crucial intermediate in various chemical syntheses.

This document moves beyond a simple listing of methods. It explains the causality behind experimental choices, empowering you to not just follow a protocol, but to understand and adapt it. Each described method is designed to be a self-validating system, ensuring the trustworthiness of your results.

The Synthetic Target: Methyl o-Tolylcarbamate

Methyl o-tolylcarbamate is a carbamate derivative with a molecular formula of C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol .[1] Its structure features a carbamate functional group attached to an o-tolyl moiety. The purity of this compound is paramount for its intended use, necessitating a multi-faceted analytical approach for its confirmation.

A Multi-Pronged Approach to Purity Validation

No single analytical technique is sufficient to definitively confirm the purity of a synthesized compound. A combination of chromatographic and spectroscopic methods provides a comprehensive assessment of both purity and structural integrity. The following sections detail the most effective techniques for the validation of methyl o-tolylcarbamate, complete with experimental protocols and data interpretation guidelines.

Melting Point Analysis: The Classical Purity Indicator

Principle: The melting point of a pure crystalline solid is a sharp, well-defined temperature. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range.[2] This makes melting point determination a rapid and cost-effective preliminary assessment of purity.

Experimental Protocol:

  • Ensure the synthesized methyl o-tolylcarbamate is a dry, crystalline powder.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in a calibrated melting point apparatus.

  • Heat the sample at a rate of 1-2 °C per minute near the expected melting point.

  • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This is the melting point range.

Data Interpretation:

Chromatographic Techniques: Separating Impurities

Chromatography is an indispensable tool for separating the target compound from any unreacted starting materials, byproducts, or other impurities.

Principle: TLC separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (a solvent or solvent mixture). The retention factor (Rf) value, the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for a given compound and solvent system.

Experimental Protocol:

  • Prepare a TLC plate coated with silica gel.

  • Dissolve a small amount of the synthesized methyl o-tolylcarbamate in a suitable solvent (e.g., ethyl acetate).

  • Spot the solution onto the baseline of the TLC plate.

  • Develop the plate in a chamber containing an appropriate mobile phase (e.g., a mixture of hexane and ethyl acetate).

  • After the solvent front has reached the top of the plate, remove the plate and allow it to dry.

  • Visualize the spots under a UV lamp (254 nm).

  • Calculate the Rf value for each spot.

Data Interpretation:

A single spot on the TLC plate indicates a high probability of a pure compound. The presence of multiple spots signifies impurities. The Rf value can be used for comparison with a known standard if available.

Experimental Workflow for Thin-Layer Chromatography

TLC_Workflow cluster_prep Plate Preparation cluster_dev Development cluster_vis Visualization & Analysis prep1 Dissolve sample prep2 Spot on TLC plate prep1->prep2 dev1 Place in chamber prep2->dev1 dev2 Elute with mobile phase dev1->dev2 vis1 Dry plate dev2->vis1 vis2 Visualize under UV vis1->vis2 vis3 Calculate Rf values vis2->vis3

Caption: Workflow for TLC analysis of methyl o-tolylcarbamate.

Principle: HPLC is a powerful technique that uses high pressure to pass a sample in a liquid mobile phase through a column packed with a solid stationary phase. It offers high resolution and sensitivity, allowing for the quantification of impurities. For carbamates, reversed-phase HPLC is a common method.

Experimental Protocol:

  • Dissolve a precisely weighed amount of the synthesized methyl o-tolylcarbamate in the mobile phase to create a stock solution of known concentration.

  • Prepare a series of dilutions from the stock solution to create calibration standards.

  • Set up the HPLC system with a suitable column (e.g., C18) and a mobile phase (e.g., a mixture of acetonitrile and water).

  • Inject the calibration standards and the sample solution into the HPLC system.

  • Monitor the elution of compounds using a UV detector at an appropriate wavelength.

  • Record the chromatograms and integrate the peak areas.

Data Interpretation:

The purity of the sample is determined by the area percentage of the main peak corresponding to methyl o-tolylcarbamate. A purity level of >98% is often considered acceptable for many research applications. The retention time of the main peak should be consistent with that of a reference standard if available.

Experimental Workflow for High-Performance Liquid Chromatography

HPLC_Workflow cluster_sample Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample1 Weigh sample sample2 Dissolve in mobile phase sample1->sample2 sample3 Prepare dilutions sample2->sample3 analysis1 Inject sample sample3->analysis1 analysis2 Separation in column analysis1->analysis2 analysis3 UV detection analysis2->analysis3 data1 Record chromatogram analysis3->data1 data2 Integrate peak areas data1->data2 data3 Calculate purity (%) data2->data3

Caption: Workflow for HPLC purity analysis.

Spectroscopic Techniques: Structural Confirmation

Spectroscopic methods provide information about the molecular structure of the synthesized compound, confirming its identity and the absence of structurally related impurities.

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption bands in an FTIR spectrum correspond to specific functional groups present in the molecule.

Experimental Protocol:

  • Prepare a KBr pellet containing a small amount of the synthesized methyl o-tolylcarbamate or analyze the sample as a thin film.

  • Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands.

Data Interpretation:

The FTIR spectrum of methyl o-tolylcarbamate should exhibit characteristic peaks for the N-H, C=O, and C-O bonds of the carbamate group, as well as peaks corresponding to the aromatic ring. For comparison, the FTIR spectrum of the related 4-methylphenyl carbamate shows the following characteristic peaks:

  • N-H stretching: 3390-3339 cm⁻¹

  • C=O stretching: 1700 cm⁻¹

  • N-H bending: 1610 cm⁻¹

  • C-N stretching: 1365 cm⁻¹

  • C-O stretching: 1216 cm⁻¹[5]

The presence of these bands in the spectrum of the synthesized product provides strong evidence for the correct functional groups.

Principle: NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. It is based on the absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field. The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment, providing a unique fingerprint of the molecule's structure.

¹H NMR (Proton NMR) Protocol:

  • Dissolve a small amount of the synthesized methyl o-tolylcarbamate in a deuterated solvent (e.g., CDCl₃).

  • Add a small amount of a reference standard (e.g., tetramethylsilane, TMS).

  • Record the ¹H NMR spectrum.

  • Integrate the peaks to determine the relative number of protons for each signal.

  • Analyze the splitting patterns (multiplicity) to determine the number of neighboring protons.

¹H NMR Data Interpretation:

The ¹H NMR spectrum of methyl o-tolylcarbamate is expected to show distinct signals for the aromatic protons, the N-H proton, the methyl protons of the tolyl group, and the methyl protons of the carbamate ester. Based on data for the analogous 4-methylphenyl carbamate, the expected chemical shifts are:

  • Aromatic protons (Ar-H): ~7.0-7.1 ppm

  • N-H proton: A broad singlet, chemical shift can be variable

  • Ester methyl protons (-OCH₃): ~3.7 ppm

  • Aromatic methyl protons (Ar-CH₃): ~2.3 ppm[5]

The integration of these peaks should correspond to the number of protons in each environment (4H for aromatic, 1H for N-H, 3H for ester methyl, and 3H for aromatic methyl).

Comparison of Purity Validation Methods

MethodPrincipleInformation ProvidedAdvantagesDisadvantages
Melting Point Disruption of crystal lattice by impuritiesPreliminary purity assessmentRapid, inexpensiveInsensitive to small amounts of impurities, not suitable for amorphous solids
TLC Differential partitioningQualitative purity, number of componentsFast, simple, low costNot quantitative, lower resolution than HPLC
HPLC Differential partitioningQuantitative purity, detection of minor impuritiesHigh resolution, high sensitivity, quantitativeHigher cost, more complex instrumentation
FTIR Vibrational spectroscopyPresence of functional groupsFast, non-destructive, provides structural informationNot ideal for quantitation, complex spectra can be difficult to interpret
¹H NMR Nuclear magnetic resonanceDetailed structural information, confirmation of identityHighly specific, provides detailed structural insightsExpensive instrumentation, requires expertise in spectral interpretation

Conclusion

The validation of the purity of synthesized methyl o-tolylcarbamate requires a strategic and multi-faceted approach. A combination of a classical method like melting point analysis, chromatographic techniques such as TLC and HPLC for separation and quantification of impurities, and spectroscopic methods like FTIR and ¹H NMR for structural confirmation provides a robust and reliable assessment. By understanding the principles and applying the protocols outlined in this guide, researchers can ensure the quality and integrity of their synthesized compounds, leading to more accurate and reproducible scientific outcomes.

References

  • Supporting Information for a publication by The Royal Society of Chemistry. (Please note: A direct link to the specific supporting information was not available, but the data is cited from a document with this general description).
  • PubChem. Methyl phenylcarbamate. National Center for Biotechnology Information. [Link]

  • Reaction Chemistry & Engineering. Two-step synthesis of amino-methyl-N-phenylcarbamate from toluidine: new preparative method and mechanism. RSC Publishing. [Link]

  • ThoughtCo. How to Determine Melting Point. [Link]

  • Cheméo. Chemical Properties of 2-Methylphenyl-N-methylcarbamate (CAS 1128-78-5). [Link]

  • PubChem. Carbamic acid, (2-methylphenyl)-, methyl ester. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. Synthesis of carbamates by carbamoylation. [Link]

  • SpectraBase. Methyl N-(2-hex-1-ynylphenyl)carbamate. [Link]

  • ResearchGate. Synthesis of methyl N-methoxyl-N-2-methylphenylcarbamate. [Link]

  • Wikipedia. Methyl carbamate. [Link]

  • PubMed. Synthesis and characterization of several carbamoyl- and methylcarbamoyl-substituted EMPO derivatives. [Link]

  • PubMed Central. Phenyl N-(2-methylphenyl)carbamate. [Link]

  • PubMed. Synthesis and Characterization of 6-O-(N-heptylcarbamoyl)-methyl-alpha-D-glucopyranoside, a New Surfactant for Membrane Studies. [Link]

  • PubMed Central. Methyl N-hydroxy-N-(2-methylphenyl)carbamate. [Link]

  • The Journal of Organic Chemistry. 1969, 34 (10). [Link]

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A Guide to Inter-Laboratory Comparison of Carbamic Acid, (2-methylphenyl)-, methyl ester Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting an inter-laboratory comparison for the analysis of Carbamic acid, (2-methylphenyl)-, methyl ester. It is intended for researchers, scientists, and drug development professionals to objectively assess and compare analytical performance across different laboratories and methodologies. This document emphasizes the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity.

This compound, with the chemical formula C9H11NO2, is a compound of interest in various fields, including pharmacology and agrochemical research.[1][2] Accurate and reproducible quantification is paramount for regulatory compliance, quality control, and research and development. This guide details a hypothetical inter-laboratory study designed to evaluate the proficiency of participating laboratories in analyzing this specific carbamate.

Study Design and Objectives

The primary objective of this inter-laboratory comparison is to assess the accuracy, precision, and comparability of results obtained by different laboratories for the quantification of this compound in a standardized sample matrix. This study aims to:

  • Evaluate the performance of various analytical techniques.

  • Identify potential sources of analytical variability.

  • Establish best practices for the routine analysis of the target analyte.

  • Provide a benchmark for laboratories to assess their analytical capabilities.

Study Workflow

The overall workflow of the inter-laboratory comparison is depicted below.

Inter-Laboratory Comparison Workflow cluster_Coordination Coordinating Body cluster_Labs Participating Laboratories cluster_Analysis Statistical Analysis & Reporting Sample_Preparation Preparation & Distribution of Standardized Samples Lab_Analysis Sample Analysis (HPLC-UV, GC-MS, LC-MS/MS) Sample_Preparation->Lab_Analysis Samples Protocol_Dissemination Dissemination of Analytical Protocols Protocol_Dissemination->Lab_Analysis Protocols Data_Collection Collection & Anonymization of Results Statistical_Analysis Statistical Analysis (Z-Scores, Precision) Data_Collection->Statistical_Analysis Lab_Analysis->Data_Collection Results Final_Report Generation of Final Comparison Report Statistical_Analysis->Final_Report

Caption: Workflow of the inter-laboratory comparison study.

Experimental Methodologies

Participating laboratories will be provided with a standardized sample of this compound in a common organic solvent. Each laboratory is instructed to perform the analysis using their in-house validated methods, with the following recommended protocols provided as a baseline.

Sample Preparation

A stock solution of this compound (CAS: 14983-92-7) is prepared in acetonitrile at a certified concentration.[2][3][4] Aliquots of this solution are distributed to participating laboratories in amber vials to prevent photodegradation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a widely accessible technique for the quantification of carbamates.

Instrumentation:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

  • Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

Flow Rate:

  • 1.0 mL/min.

Detection:

  • UV detection at a wavelength determined by the UV spectrum of the analyte (typically around 220 nm).

Calibration:

  • A multi-point calibration curve should be prepared using certified reference standards.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity for the analysis of thermally stable carbamates.[3]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • Capillary column suitable for pesticide analysis (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

GC Conditions:

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 165, 106).[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method for the analysis of carbamates, particularly in complex matrices.[5][6][7]

Instrumentation:

  • LC system coupled to a triple quadrupole mass spectrometer.

  • Reversed-phase C18 column.

Mobile Phase:

  • Gradient elution with acetonitrile and water, both containing a small percentage of formic acid (e.g., 0.1%) to improve ionization.

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for the analyte should be optimized.

Data Analysis and Performance Evaluation

Laboratories are required to report their mean quantified concentration, standard deviation, and details of the analytical method used. The performance of each laboratory will be evaluated using Z-scores, a statistical measure that indicates how many standard deviations a result is from the consensus mean.[8][9]

The Z-score is calculated as:

Z = (x - X) / σ

where:

  • x is the result from the individual laboratory.

  • X is the assigned value (consensus mean of all reported results).

  • σ is the target standard deviation for proficiency assessment.[8]

A Z-score between -2.0 and +2.0 is generally considered satisfactory.[8][9]

Hypothetical Inter-Laboratory Comparison Results

The following table summarizes hypothetical results from an inter-laboratory comparison for the quantification of this compound in a standardized sample with an assigned value of 25.0 µg/mL.

Laboratory IDAnalytical MethodReported Concentration (µg/mL)Mean (X)Standard Deviation (σ)Z-ScorePerformance
Lab 01HPLC-UV24.525.01.2-0.42Satisfactory
Lab 02GC-MS26.125.01.20.92Satisfactory
Lab 03LC-MS/MS25.225.01.20.17Satisfactory
Lab 04HPLC-UV22.825.01.2-1.83Satisfactory
Lab 05GC-MS27.825.01.22.33Unsatisfactory
Lab 06LC-MS/MS24.925.01.2-0.08Satisfactory

Discussion of Results and Methodological Considerations

The hypothetical results demonstrate that while most laboratories achieved satisfactory performance, Lab 05 reported a result outside the acceptable range. This deviation could be attributed to several factors, including:

  • Calibration Errors: Improper preparation of calibration standards or non-linearity of the calibration curve.

  • Sample Handling: Inaccurate dilutions or sample degradation.

  • Instrumental Issues: Poor chromatographic resolution, detector sensitivity drift, or mass spectrometer tuning problems.

  • Matrix Effects (in real-world samples): Although a clean standard was used here, in complex matrices, interferences can suppress or enhance the analyte signal.[10]

The choice of analytical method is often dictated by the required sensitivity, selectivity, and the nature of the sample matrix. While HPLC-UV is a robust and cost-effective method, GC-MS and LC-MS/MS offer superior selectivity and lower detection limits, making them more suitable for trace-level analysis.[6][7] Method validation is crucial to ensure the reliability of results and should include assessments of linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[11]

Logical Relationship of Analytical Steps

The following diagram illustrates the critical steps and their logical flow in a typical analytical workflow for this compound.

Analytical Workflow Logic cluster_Prep Sample Preparation & Calibration cluster_Analysis Instrumental Analysis cluster_Data Data Processing & Reporting Standard_Prep Certified Reference Standard Weighing Dilution Calibration_Curve Calibration Standards Standard_Prep->Calibration_Curve Sample_Prep Test Sample Dilution Fortification (for recovery) Instrumentation Select Instrument (HPLC, GC-MS, LC-MS/MS) Sample_Prep->Instrumentation Quantification Quantification against Calibration Curve Calibration_Curve->Quantification Method_Development Optimize Parameters (Mobile Phase, Temp Program, etc.) Instrumentation->Method_Development Data_Acquisition Acquire Data Method_Development->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Integration->Quantification Report Report Results Quantification->Report

Caption: Logical flow of the analytical process.

Conclusion and Best Practices

This guide outlines a framework for an inter-laboratory comparison of this compound analysis. The hypothetical data highlights the importance of robust analytical methods and stringent quality control. To ensure accurate and reproducible results, laboratories should adhere to the following best practices:

  • Use of Certified Reference Materials: For calibration and quality control.

  • Regular Method Validation: To ensure the method is fit for its intended purpose.[7][11]

  • Participation in Proficiency Testing Schemes: To externally validate laboratory performance.[12]

  • Proper Instrument Maintenance and Calibration: To minimize instrumental errors.

  • Thorough Staff Training: To ensure consistent execution of analytical procedures.

By following these guidelines, laboratories can enhance the quality and reliability of their analytical data for this compound and other related compounds.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 519038, this compound. Retrieved from [Link]

  • Lee, S., Lee, H., Kim, M., & Kim, M. (2016). Validation of analytical methods for ethyl carbamate in nine food matrices. Food Chemistry, 211, 770-775. Retrieved from [Link]

  • Al-Qassab, H., & Williams, B. (2018). Analysis of Carbamate Pesticides: Validation of Semi-Volatile Analysis by HPLC-MS/MS by EPA Method MS666. ResearchGate. Retrieved from [Link]

  • Nguyen, T. A., Le, T. H., & Tran, T. H. (2022). Development and Validation of Analytical Method for Carbamate Pesticide Residues in Vietnam Agricultural Products. Vietnam Journal of Science and Technology, 60(3), 45-54. Retrieved from [Link]

  • Nemoto, S., Takatsuki, S., Sasaki, K., & Maitani, T. (2002). [Preparation of samples for proficiency testing of pesticide residue analysis in processed foods]. Shokuhin Eiseigaku Zasshi, 43(6), 349-353. Retrieved from [Link]

  • Le, T. H., Nguyen, T. A., & Tran, T. H. (2023). LABORATORY VALIDATION OF AN LC-MS/MS METHOD FOR SIMULTANEOUS DETERMINATION OF CARBAMATE RESIDUES IN VEGETABLES. Acta Scientiarum Polonorum, Technologia Alimentaria, 22(4), 385–394. Retrieved from [Link]

  • Al-Mutaib, M., Al-Rajhi, M., & Meetani, M. (2024). Detection of 11 carbamate pesticide residues in raw and pasteurized camel milk samples using liquid chromatography tandem mass spectrometry: Method development, method validation, and health risk assessment. Journal of Dairy Science, 107(4), 1916-1927. Retrieved from [Link]

  • Cheméo. (n.d.). Carbamic acid, methyl ester. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

  • Unspecified Source. (n.d.). Carbamate Pesticide Residue Testing in Vegetables. Retrieved from [Link]

  • California Air Resources Board. (2024). Inter laboratory Comparison 2023 Report. Retrieved from [Link]

  • Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Carbamic acid, (1-methylethyl)-, 2-[[(aminocarbonyl)oxy]methyl]-2-methylpentyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

  • Cheméo. (n.d.). This compound. Retrieved from [Link]

Sources

A Comparative Guide to the Structural Confirmation of Methyl (2-methylphenyl)carbamate Using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For researchers and scientists, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for molecular structure elucidation. While one-dimensional (1D) NMR provides foundational information, complex organic molecules often present spectra with overlapping signals, necessitating the resolving power of two-dimensional (2D) NMR techniques. This guide provides an in-depth, technical comparison of key 2D NMR experiments—COSY, HSQC, and HMBC—for the structural confirmation of methyl (2-methylphenyl)carbamate, a compound of interest in organic synthesis and medicinal chemistry.

The Challenge: Unambiguous Structural Elucidation

Methyl (2-methylphenyl)carbamate possesses a substituted aromatic ring and a carbamate functional group, leading to a proton (¹H) NMR spectrum where aromatic signals can be crowded and definitive assignment of all atoms can be challenging with 1D methods alone. 2D NMR spectroscopy overcomes this by spreading the spectral information across two frequency dimensions, revealing correlations between nuclei that are essential for piecing together the molecular puzzle.[1][2]

The Toolkit: A Trio of 2D NMR Experiments

A strategic combination of three core 2D NMR experiments provides a self-validating system for structural confirmation:

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds.[3][4][5][6] It is the first step in mapping out the proton spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation).[7][8][9] It is highly sensitive and essential for assigning carbon signals based on their attached protons.[7][8]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons, typically over two to three bonds, and sometimes four in conjugated systems.[7][10][11][12][13] HMBC is crucial for connecting different spin systems and identifying quaternary carbons.

The logical workflow for utilizing these techniques is visualized below:

G cluster_0 Experimental Workflow 1D_NMR 1. Acquire 1D ¹H and ¹³C NMR COSY 2. Run COSY Experiment 1D_NMR->COSY Identify Proton Spin Systems HSQC 3. Run HSQC Experiment COSY->HSQC Assign Protonated Carbons HMBC 4. Run HMBC Experiment HSQC->HMBC Connect Fragments & Assign Quaternary Carbons Structure_Confirmation 5. Integrate Data for Structure Confirmation HMBC->Structure_Confirmation

Figure 1: A streamlined workflow for 2D NMR-based structural elucidation.

In-Depth Analysis: Confirming Methyl (2-methylphenyl)carbamate

Let's delve into the expected data from each experiment and how it collectively confirms the structure of methyl (2-methylphenyl)carbamate.

Structure and Numbering:

For the purpose of this guide, the atoms are numbered as follows:

  • Carbamate methyl protons and carbon: H-8, C-8

  • Aromatic methyl protons and carbon: H-9, C-9

  • Aromatic protons and carbons: H-3 to H-6, C-1 to C-6

  • NH proton: NH

COSY: Mapping the Aromatic Spin System

The COSY spectrum is instrumental in establishing the connectivity of the aromatic protons.[5][14]

  • Expected Correlations: We anticipate cross-peaks between adjacent aromatic protons. For instance, H-3 will show a correlation to H-4, H-4 to H-5, and H-5 to H-6. These correlations will appear as off-diagonal peaks, symmetric with respect to the diagonal.[5][6]

  • Why this is crucial: This experiment confirms the presence of a contiguous chain of four protons on the aromatic ring, which is consistent with a mono-substituted toluene derivative. The absence of a correlation between H-3 and H-6 supports the ortho substitution pattern.

HSQC: Linking Protons to their Carbons

The HSQC experiment provides direct, one-bond correlations between protons and the carbons they are attached to.[7][8][9][15]

Proton Signal (¹H)Correlated Carbon (¹³C)Rationale
Aromatic Protons (H-3 to H-6)Aromatic Carbons (C-3 to C-6)Confirms the chemical shifts of the protonated aromatic carbons.
Carbamate Methyl (H-8)Carbamate Methyl Carbon (C-8)Assigns the upfield carbon signal to the carbamate methyl group.
Aromatic Methyl (H-9)Aromatic Methyl Carbon (C-9)Assigns the other upfield carbon signal to the aromatic methyl group.
  • Causality in Experimental Choice: HSQC is preferred over older techniques like HETCOR due to its superior sensitivity, which arises from detecting the signal on the more sensitive proton nucleus.[8] This allows for faster data acquisition with smaller sample quantities.

HMBC: Assembling the Molecular Framework

The HMBC experiment is the key to connecting the different fragments of the molecule by revealing long-range (2- and 3-bond) correlations.[7][10][11][12][13]

Key Expected HMBC Correlations:

Proton(s)Correlated Carbon(s)Inferred Connectivity
NHC-1, C-7, C-6Confirms the carbamate nitrogen is attached to the aromatic ring at C-1 and to the carbonyl carbon (C-7).
H-6C-1, C-2, C-4, C-7Links the aromatic ring to the carbamate group via the C-1 to NH bond.
H-9 (Aromatic CH₃)C-1, C-2, C-3Confirms the position of the methyl group at C-2 on the aromatic ring.
H-8 (Carbamate OCH₃)C-7Connects the methoxy group to the carbonyl carbon of the carbamate.
  • Trustworthiness through Self-Validation: The HMBC data provides a redundant and self-validating set of connections. For example, the correlation from the NH proton to the carbonyl carbon (C-7) is corroborated by the correlation from the carbamate methyl protons (H-8) to the same carbon.

The following diagram illustrates the key HMBC correlations that piece together the structure of methyl (2-methylphenyl)carbamate.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Carbamic Acid, (2-methylphenyl)-, methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Carbamic acid, (2-methylphenyl)-, methyl ester, also known as methyl (2-methylphenyl)carbamate or methyl o-tolylcarbamate, is a member of the carbamate family of compounds. Professionals in research, pharmaceutical development, and specialty chemical synthesis frequently handle these materials. While essential for various applications, their proper management at the end of the lifecycle is critical to ensure laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, grounded in established safety protocols and regulatory standards. The causality behind each procedural step is explained to empower laboratory personnel with the knowledge to manage chemical waste streams effectively and safely.

Part 1: Hazard Assessment and Chemical Profile

Before any handling or disposal protocol can be established, a thorough understanding of the chemical's intrinsic hazards is paramount. The toxicological profile of specific carbamate esters can vary, but the class is generally treated with a high degree of caution.

Key Hazard Considerations:

  • Toxicity: Carbamates, as a class, can be harmful if swallowed, inhaled, or absorbed through the skin.[1][2] Overexposure may lead to adverse health effects.[3]

  • Irritation: The compound may cause skin and serious eye irritation.[2][4][5][6]

  • Carcinogenicity: Some carbamates are suspected of causing cancer, requiring stringent exposure controls.[5][7]

  • Environmental Hazard: Discharge into the environment must be strictly avoided to prevent contamination of waterways and soil.[1][8]

Summary of Chemical and Hazard Data:

PropertyValue / InformationSource
Chemical Name This compoundIUPAC
Synonyms Methyl (2-methylphenyl)carbamate, Methyl o-tolylcarbamate-
Molecular Formula C₉H₁₁NO₂[9]
Molecular Weight 165.19 g/mol [9]
Primary Hazards Harmful if swallowed, Skin/Eye Irritant, Suspected Carcinogen[2][5]
Incompatibilities Strong oxidizing agents, strong acids, strong bases, active metals, nitrides.[3][10]
Hazardous Decomposition Combustion may produce toxic gases such as carbon oxides and nitrogen oxides.[4]

Part 2: Waste Characterization and Segregation

Proper disposal begins with accurate waste characterization. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste may be considered hazardous if it is specifically "listed" or if it exhibits hazardous "characteristics" (ignitability, corrosivity, reactivity, or toxicity).

Step-by-Step Waste Characterization:

  • Determine if it is a "Listed" Waste: Wastes generated from the production of carbamates are often categorized by the U.S. Environmental Protection Agency (EPA) as "K-listed" hazardous wastes (e.g., K156, K157).[11] If your waste stream originates from a manufacturing process known to generate these listed wastes, it must be managed as hazardous.

  • Evaluate for "Characteristic" Hazards: Even if not a listed waste (e.g., in a research setting), the material must be evaluated for hazardous characteristics. Based on its toxicological profile, this compound waste would typically be classified as a toxic hazardous waste.

  • Segregate at the Source: This is the most critical step in a laboratory waste management program.

    • NEVER mix carbamate waste with other chemical waste streams.

    • Use a dedicated, properly labeled hazardous waste container.

    • Keep away from incompatible materials like strong acids, bases, and oxidizing agents to prevent dangerous reactions.[3]

Logical Workflow for Waste Segregation:

Caption: Decision workflow for proper waste characterization and segregation.

Part 3: On-Site Handling and Storage

Safe interim storage is crucial to prevent spills, exposures, and regulatory violations while awaiting pickup by a licensed disposal facility.

Protocol for Safe Storage:

  • Container Selection: Use a container made of a material compatible with the chemical (e.g., polyethylene or glass). The container must have a secure, tight-fitting lid to prevent leaks or volatilization.[1][4]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name: "this compound," and the specific hazard warnings (e.g., "Toxic," "Carcinogen").

  • Storage Location: Store the sealed container in a designated, well-ventilated satellite accumulation area.[4] This area should be away from ignition sources and incompatible chemicals.[1]

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container to contain any potential leaks.

Part 4: Spill and Emergency Procedures

Accidents happen. A well-rehearsed spill response plan is a non-negotiable component of laboratory safety.

Immediate Spill Response Protocol:

  • Assess and Alert: Assess the situation. If the spill is large or you feel unsafe, evacuate the area and alert your supervisor or emergency response team immediately.

  • Don PPE: At a minimum, wear two pairs of chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[12] For large spills, respiratory protection may be necessary.[4]

  • Control Ignition Sources: Eliminate all flames, sparks, and hot surfaces from the immediate area.[8][10]

  • Contain the Spill:

    • For Solids: Gently cover the spill with a plastic sheet to prevent dust from becoming airborne. Carefully sweep the material into a designated container using non-sparking tools.[4][10]

    • For Liquids: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial sorbent pad.[10] Do not use combustible materials like paper towels as the primary absorbent.

  • Clean and Collect: Working from the outside of the spill inward, collect all contaminated absorbent material and place it into a labeled hazardous waste container.[13]

  • Decontaminate the Area:

    • Scrub the spill surface thoroughly with a strong soap or washing soda (sodium carbonate) solution, followed by water.[14]

    • Wipe the area dry with disposable towels.

  • Dispose of Cleanup Materials: All contaminated items, including PPE, must be placed in the hazardous waste container for disposal.[12]

Flowchart for Spill Response:

SpillResponse spill Spill Occurs assess Assess Situation & Alert Others spill->assess ppe Don Appropriate PPE assess->ppe contain Contain Spill (Absorb/Cover) ppe->contain cleanup Collect Residue into Waste Container contain->cleanup decon Decontaminate Area cleanup->decon dispose Dispose of all Contaminated Materials decon->dispose

Caption: Step-by-step emergency response procedure for a chemical spill.

Part 5: Final Disposal Pathways

Final disposal of carbamate waste is strictly regulated. Under no circumstances should this material be disposed of down the drain or in regular trash.[1]

Approved Disposal Methods:

  • Licensed Hazardous Waste Contractor: For virtually all research and laboratory settings, the only acceptable method is to have the waste collected by a licensed and certified hazardous waste disposal company. This contractor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).

  • High-Temperature Incineration: The standard and most effective disposal technology for carbamate wastes is controlled incineration at a licensed facility.[1] This process must be conducted in an incinerator equipped with flue gas scrubbing technology to neutralize hazardous decomposition products like NOx.[1][15]

  • Land Disposal Restrictions (LDR): The EPA has established Land Disposal Restrictions for carbamate wastes.[16] This means the waste must be treated to meet specific standards or by using a Best Demonstrated Available Technology (BDAT)—typically incineration—before any resulting residue can be landfilled.[16]

Part 6: Regulatory Overview

Compliance with federal and state regulations is mandatory. The EPA regulates carbamate wastes under 40 CFR Part 261 (Identification and Listing of Hazardous Waste) and Part 268 (Land Disposal Restrictions).[16][17] It is essential to recognize that state regulations may be more stringent than federal rules.[16][17] Always consult your institution's Environmental Health & Safety (EHS) department to ensure full compliance with all applicable local, state, and federal laws.

References

  • Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. (2011). U.S. Environmental Protection Agency.
  • Hazardous Waste Management System; Carbamate Production Identification and Listing of Hazardous Waste. (1995). Federal Register.
  • Decontamination. Food and Agriculture Organization of the United Nations.
  • Carbamic acid Safety Data Sheet. (2023). ChemicalBook.
  • Carbamic acid, [1-(aminocarbonyl)-2-methylpropyl]-, phenylmethyl ester SDS. AK Scientific, Inc.
  • CARBAMATE PESTICIDE, LIQUID, FLAMMABLE, POISONOUS. CAMEO Chemicals, NOAA.
  • Carbamic acid, methyl ester SDS. ECHEMI.
  • Carbamate Production, Identification and Listing of Hazardous Waste; Land Disposal Restrictions. (1997). U.S. Environmental Protection Agency.
  • m-Tolyl-methyl carbamate. PubChem, National Institutes of Health.
  • Safety Data Sheet. (2020). Carbosynth Ltd.
  • Carbamate Production Identification and Listing of Hazardous Waste; Proposed Rule. (1994). U.S. Environmental Protection Agency.
  • Safety Data Sheet according to 1907/2006/EC. (2019). LGC Limited.
  • Safety Data Sheet: Methyl carbamate. (2020). Chemos GmbH&Co.KG.
  • SAFETY DATA SHEET - Methyl carbamate. (2025). Sigma-Aldrich.
  • Methyl carbamate - Safety Data Sheet. PanReac AppliChem.
  • CHEMICAL SPILL PROCEDURES. University of Wisconsin-Milwaukee.
  • SAFETY DATA SHEET - Methyl carbamate. (2009). Fisher Scientific.
  • METHYL CARBAMATE. CAMEO Chemicals, NOAA.
  • Spill and Cleaning Protocol. Michigan State University Environmental Health & Safety.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Carbamic acid, (2-methylphenyl)-, methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, field-proven guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) for researchers, scientists, and drug development professionals handling Carbamic acid, (2-methylphenyl)-, methyl ester (CAS No. 14983-92-7).[1] As a member of the carbamate class of compounds, this chemical warrants a meticulous and informed approach to safety. Carbamates are recognized for their potential as cholinesterase inhibitors, which can disrupt neuromuscular transmission.[2][3][4] This guide moves beyond mere compliance, embedding a deep understanding of the causality behind each safety protocol to foster a culture of proactive risk management in the laboratory.

Foundational Safety: A Hazard-First Approach

Before handling any chemical, a thorough understanding of its potential hazards is non-negotiable. While toxicological data for this specific ester is limited, the broader class of N-methyl carbamates informs a conservative safety posture.[4] The primary risks involve exposure through inhalation, skin absorption, ingestion, and eye contact.[5] Overexposure can lead to a range of symptoms stemming from acetylcholinesterase inhibition.[2][3] Furthermore, related carbamate compounds are noted to cause serious eye irritation and are suspected carcinogens, demanding stringent control measures.[6][7][8]

Our entire safety strategy is built upon the principle of ALARA (As Low As Reasonably Achievable). This means that engineering controls, such as working within a certified chemical fume hood, are the first and most critical line of defense.[9] PPE is the final, essential barrier between the researcher and the chemical.

Table 1: Summary of Potential Hazards and Exposure Routes

Exposure Route Potential Health Effects (Based on Carbamate Class) Primary Mitigation Strategy
Inhalation May cause respiratory irritation.[10] Systemic toxicity possible if absorbed.Work exclusively within a properly functioning chemical fume hood. Use respiratory protection if aerosolization is likely or ventilation is inadequate.
Skin Contact May cause skin irritation.[10] Carbamates can be absorbed through the skin, leading to systemic effects.[4]Wear appropriate chemical-resistant gloves and a lab coat.[11][12] Ensure no skin is exposed.
Eye Contact Causes serious eye irritation.[6][10] Potential for significant damage if not addressed immediately.Wear chemical safety goggles at all times.[11] Use a face shield for splash-prone procedures.[13]
Ingestion Harmful if swallowed.[14] Can lead to acute systemic toxicity.Do not eat, drink, or smoke in the laboratory.[15][16] Wash hands thoroughly after handling.

The Core Directive: Selecting Your Armor

The selection of PPE is not a one-size-fits-all decision; it must be tailored to the specific task and the associated risks. The following protocols delineate the minimum required PPE and provide guidance for escalating protection when circumstances demand it.

Hand Protection: The First Line of Contact

Choosing the correct glove is arguably the most critical PPE decision. The efficacy of a glove is not determined by its thickness, but by its material's resistance to the specific chemical being handled.[17]

  • Protocol:

    • Always inspect gloves for tears, pinholes, or signs of degradation before use.[16]

    • Use a double-gloving technique (wearing two pairs of gloves) for procedures involving higher concentrations or significant risk of splash. This provides an additional layer of protection and allows for the safe removal of the outer glove if contamination occurs.

    • Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin.

    • Dispose of gloves immediately in the designated solid chemical waste container.

    • Wash hands thoroughly after removing gloves.

Eye and Face Protection: Shielding Sensitive Tissues

Given that related compounds cause serious eye irritation, robust eye protection is mandatory.[6][8]

  • Minimum Requirement: ANSI Z87.1-rated (or equivalent) chemical safety goggles must be worn at all times in the laboratory where this chemical is handled.[11] Standard safety glasses do not provide adequate protection from splashes.

  • Splash Hazard Protocol: When transferring liquids, working with larger volumes, or performing any operation with a heightened risk of splashing, supplement safety goggles with a full-face shield.[13]

Body Protection: Preventing Dermal Absorption

Unprotected skin provides a direct route for chemical exposure.[4]

  • Standard Protocol: A clean, flame-resistant laboratory coat, fully buttoned with sleeves rolled down, is the minimum requirement.

  • Enhanced Protocol: For tasks involving a high potential for splashing or contamination, such as large-scale reactions or spill cleanup, a chemically resistant apron or disposable coveralls should be worn over the lab coat.[18]

Respiratory Protection: Guarding Against Inhalation

All work with this compound should be performed inside a certified chemical fume hood to minimize inhalation exposure. Respirators are required only when engineering controls are insufficient or during emergency situations.

  • Triggering Conditions: Use of a respirator is necessary if you experience any irritation, if there is a risk of generating dusts or aerosols, or if you are cleaning up a spill outside of a fume hood.[11][12]

  • Selection: A NIOSH-approved air-purifying respirator fitted with organic vapor cartridges is recommended. If particulates may be generated, a combination organic vapor/P100 filter should be used.[19][20]

  • Compliance: Use of a respirator requires adherence to a formal respiratory protection program, including fit testing and medical clearance, as mandated by OSHA (29 CFR 1910.134).[14][21]

Operational Plans: From Preparation to Disposal

Procedural discipline is as important as the equipment itself. The following workflows ensure that PPE is used in a manner that maximizes protection and minimizes the risk of secondary contamination.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE before beginning any task.

PPE_Selection_Workflow cluster_prep Preparation Phase cluster_ppe PPE Configuration Start Review SDS and Procedure AssessTask Assess Task Parameters: - Scale of work? - Solid or liquid? - Heating or agitation? Start->AssessTask SplashRisk Potential for Splash or Splatter? AssessTask->SplashRisk AerosolRisk Potential for Aerosol or Dust Generation? AssessTask->AerosolRisk BasePPE Baseline PPE: - Nitrile/Butyl Gloves - Safety Goggles - Lab Coat SplashRisk->BasePPE No AddFaceShield Add Face Shield SplashRisk->AddFaceShield Yes AerosolRisk->BasePPE No AddRespirator Add NIOSH Respirator (Organic Vapor Cartridge) AerosolRisk->AddRespirator Yes AddChemSuit Consider Chemical Apron or Coveralls BasePPE->AddChemSuit If large scale or high splash risk AddFaceShield->AerosolRisk AddRespirator->BasePPE

Caption: PPE Selection Workflow based on task-specific risk assessment.

Step-by-Step Donning and Doffing Protocol

The order of donning (putting on) and doffing (taking off) PPE is critical to prevent cross-contamination.

Donning Sequence (Putting On):

  • Lab Coat/Coveralls: Don the primary body protection first.

  • Respirator (if required): Perform a positive and negative pressure seal check.

  • Goggles/Face Shield: Ensure a snug fit.

  • Gloves: Pull cuffs of gloves over the sleeves of the lab coat. If double-gloving, don the inner pair first, then the outer pair.

Doffing Sequence (Taking Off): This sequence is designed to move from most contaminated to least contaminated.

  • Outer Gloves (if used): Remove the most contaminated layer first.

  • Lab Coat/Coveralls: Remove by rolling it down and away from the body, turning it inside out.

  • Inner Gloves: With the lab coat removed, take off the inner gloves using a clean-to-clean, dirty-to-dirty technique.

  • Face Shield/Goggles: Remove by handling the strap, avoiding touching the front.

  • Respirator (if used): Remove last.

  • Hand Hygiene: Immediately and thoroughly wash hands with soap and water.[16]

Disposal Plan for Contaminated PPE

Proper disposal prevents the spread of contamination to other personnel and the environment.

  • Solid Waste: All disposable PPE used during the handling of this compound (gloves, disposable aprons/coveralls, bench paper) must be placed in a designated, sealed, and clearly labeled solid hazardous waste container.[11]

  • Reusable PPE: Reusable items like face shields and goggles must be decontaminated after each use according to established laboratory procedures. Lab coats should be professionally laundered and not taken home.[15]

PPE_Disposal_Workflow cluster_bins Waste & Decontamination Start Work Complete DoffGloves Doff Outer Gloves Start->DoffGloves WasteBin Solid Chemical Waste Container DoffGloves->WasteBin DoffCoat Doff Lab Coat / Disposable Gown DoffCoat->WasteBin DoffInnerGloves Doff Inner Gloves DoffInnerGloves->WasteBin DoffFace Doff Goggles / Face Shield Decon Decontamination Station DoffFace->Decon WasteBin->DoffCoat WasteBin->DoffInnerGloves WasteBin->DoffFace WashHands Thoroughly Wash Hands Decon->WashHands

Caption: Logical workflow for doffing and disposing of contaminated PPE.

By adhering to these detailed protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their work. This guide serves as a foundational document to be integrated into your laboratory's specific Standard Operating Procedures (SOPs).

References

  • OSHA Training Toolbox Talk: Personal Protective Equipment – Hand Protection / Chemicals. (n.d.). MJ Hughes Construction. Retrieved from [Link]

  • OSHA Regulations for Chemical Protective Clothing. (2019, April 8). International Enviroguard. Retrieved from [Link]

  • Protective Equipment. (n.d.). American Chemistry Council. Retrieved from [Link]

  • 5 Types of PPE for Hazardous Chemicals. (2022, December 7). Hazmat School. Retrieved from [Link]

  • Safety and toxicological considerations when working with organophosphates and carbamates in the laboratory. (n.d.). ACS Publications. Retrieved from [Link]

  • Personal Protective Equipment. (2025, September 12). US EPA. Retrieved from [Link]

  • Common Name: AMMONIUM CARBAMATE HAZARD SUMMARY. (n.d.). NJ.gov. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (n.d.). CDC. Retrieved from [Link]

  • Safety and toxicological considerations when working with organophosphates and carbamates in the laboratory. (n.d.). American Chemical Society. Retrieved from [Link]

  • Personal Protective Equipment (PPE). (n.d.). CHEMM. Retrieved from [Link]

  • Carbaryl - NIOSH Pocket Guide to Chemical Hazards. (n.d.). CDC. Retrieved from [Link]

  • Guidance for Selection of Personal Protective Equipment for MDI Users. (2021, September). American Chemistry Council. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet. (2024, August 23). Agilent. Retrieved from [Link]

  • Safety Data Sheet: Methyl carbamate. (n.d.). Chemos GmbH & Co.KG. Retrieved from [Link]

  • SKC OSHA / NIOSH Sampling Guide for Pesticides, carbamate. (n.d.). SKC Inc. Retrieved from [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). University of New Hampshire. Retrieved from [Link]

  • Carbamic acid, [(hydroxyphosphinyl)methyl]-, phenylmethyl ester Safety Data Sheets(SDS). (n.d.). lookchem. Retrieved from [Link]

  • Methyl phenylcarbamate. (n.d.). PubChem. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Carbaryl. (n.d.). CDC. Retrieved from [Link]

  • Recognition and Management of Pesticide Poisonings: Sixth Edition: 2013: Chapter 6 Carbamates. (2013). EPA. Retrieved from [Link]

Sources

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